molecular formula C6H6N4 B1349077 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 33590-17-9

3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B1349077
CAS No.: 33590-17-9
M. Wt: 134.14 g/mol
InChI Key: CGAHECZATVXWIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine (CAS 33590-17-9) is a nitrogen-containing heterocyclic compound that serves as a privileged building block in medicinal chemistry and drug discovery. This scaffold is a key pharmacophore in the development of novel therapeutic agents due to its versatile biological activity . In recent research, derivatives based on the triazolo[4,3-a]pyrazine core have demonstrated significant antibacterial activity . Specific analogues have shown moderate to good efficacy against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains, with one leading compound exhibiting superior activity that was comparable to the first-line antibiotic ampicillin (MICs: 32 μg/mL against S. aureus and 16 μg/mL against E. coli) . The unique chemical structure of the triazole moiety is known to favorably influence the polarity, lipophilicity, and hydrogen-bonding capacity of these compounds, thereby enhancing their pharmacokinetic and toxicological profiles . Beyond antimicrobial applications, this scaffold is extensively investigated for its potent antitumor properties . Novel [1,2,4]triazolo[4,3-a]pyrazine derivatives have been designed as dual c-Met/VEGFR-2 kinase inhibitors, demonstrating excellent antiproliferative activities against human lung adenocarcinoma (A549), human breast cancer (MCF-7), and human cervical carcinoma (Hela) cell lines. The most promising compound in one study exhibited IC50 values of 0.98 μM, 1.05 μM, and 1.28 μM, respectively, and was found to induce late apoptosis and arrest the cell cycle in the G0/G1 phase . The triazolo[4,3-a]pyrazine core is also recognized as the key pharmacophore in Sitagliptin, a marketed drug for type II diabetes mellitus, highlighting its established clinical relevance . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this high-quality building block to synthesize novel derivatives for probing biological mechanisms, conducting structure-activity relationship (SAR) studies, and developing new hit compounds in antibacterial and anticancer research programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-5-8-9-6-4-7-2-3-10(5)6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGAHECZATVXWIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342736
Record name 3-Methyl-1,2,4-triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33590-17-9
Record name 3-Methyl-1,2,4-triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 3-Methyl-[1][2][3]triazolo[4,3-a]pyrazine

This guide provides a comprehensive technical overview of 3-Methyl-[1][2][3]triazolo[4,3-a]pyrazine, a heterocyclic compound of significant interest to the scientific and drug development community. We will delve into its core chemical properties, synthesis, spectroscopic profile, and reactivity, grounding the discussion in established experimental evidence and mechanistic insights.

The[1][2][3]triazolo[4,3-a]pyrazine ring system is a nitrogen-rich fused heterocycle recognized as a "privileged scaffold" in modern drug discovery.[3][4] Its rigid structure and ability to engage in various non-covalent interactions allow derivatives to bind to a wide array of biological targets. The 3-methyl substituted variant, 3-Methyl-[1][2][3]triazolo[4,3-a]pyrazine, serves as a foundational building block for synthesizing libraries of bioactive molecules. Derivatives of this core have demonstrated a remarkable spectrum of pharmacological activities, including antibacterial, antifungal, antidiabetic, antimalarial, and potent anticancer properties.[2][3][4][5] Notably, the related 3-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine is the key pharmacophore in Sitagliptin, a widely prescribed medication for Type II diabetes, underscoring the clinical relevance of this heterocyclic system.[3][4]

Core Physicochemical Properties

The fundamental properties of the title compound are summarized below. While specific data for properties like melting and boiling points are not extensively reported in the literature, the solid nature of its derivatives suggests it is a solid at ambient temperature.[6]

PropertyValueSource
IUPAC Name 3-methyl-[1][2][3]triazolo[4,3-a]pyrazine[1]
CAS Number 33590-17-9[1]
Molecular Formula C₆H₆N₄[1]
Molecular Weight 134.14 g/mol [1]
Monoisotopic Mass 134.059246 g/mol [1]
Physical State Solid (inferred from derivatives)N/A
Melting Point Not reported[6]

Spectroscopic Profile for Structural Elucidation

Structural confirmation of 3-Methyl-[1][2][3]triazolo[4,3-a]pyrazine relies on standard spectroscopic techniques. The expected and reported data provide a unique fingerprint for this molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum is characterized by signals from the single methyl group and the three protons on the pyrazine ring. The reported chemical shifts and coupling patterns are consistent with the fused aromatic system.

AssignmentChemical Shift (δ ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-CH₃2.32Singlet3HN/A
Pyrazine-H8.61Doublet1H7.1
Pyrazine-H8.67Doublet1H6.7
Pyrazine-H8.72Singlet1HN/A
Spectrum recorded in DMSO-d₆ at 400 MHz.[7]
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Under electrospray ionization (ESI) conditions, the molecule is readily protonated.

  • ESI-MS (m/z): Calculated for [M+H]⁺: 135.06; Found: 135.1.[7]

Synthesis and Mechanism

The synthesis of 3-Methyl-[1][2][3]triazolo[4,3-a]pyrazine is efficiently achieved through a two-step, one-pot condensation and oxidative cyclization reaction starting from commercially available 2-hydrazinylpyrazine.

Causality of Experimental Choices:

  • Step 1 (Hydrazone Formation): The initial reaction between the nucleophilic hydrazine group of 2-hydrazinylpyrazine and the electrophilic carbonyl carbon of acetaldehyde proceeds readily at room temperature to form the corresponding hydrazone in situ. Ethanol is a suitable solvent as it solubilizes the reactants without interfering with the reaction.

  • Step 2 (Oxidative Cyclization): The subsequent addition of an oxidizing agent is crucial for the ring-closing step. Chloramine-T trihydrate serves as a mild and effective oxidant that facilitates the intramolecular cyclization onto the pyrazine ring nitrogen, followed by aromatization to yield the stable, fused triazole ring system. Refluxing provides the necessary activation energy for this transformation.

Synthesis of 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine R1 2-Hydrazinylpyrazine Int In situ Hydrazone Intermediate R1->Int R2 Acetaldehyde R2->Int P 3-Methyl-[1,2,4]triazolo [4,3-a]pyrazine Int->P Oxidative Cyclization Solvent Ethanol Solvent->Int Oxidant Chloramine-T Reflux (60 °C) Oxidant->P

Caption: Synthetic pathway for 3-Methyl-[1][2][3]triazolo[4,3-a]pyrazine.

Chemical Reactivity and Mechanistic Insights

The reactivity of the[1][2][3]triazolo[4,3-a]pyrazine core is of paramount importance for creating diverse chemical libraries. A key feature of this system is its susceptibility to an unusual nucleophilic substitution pattern.

Tele-Substitution: A Non-Canonical Reactivity Pathway

While typical nucleophilic aromatic substitution (ipso-substitution) on a halogenated aromatic ring involves direct replacement of the halide, studies on 5-chloro-[1][2][3]triazolo[4,3-a]pyrazine derivatives have revealed a predominant tele-substitution pathway, particularly with amine nucleophiles.[3][8] In this mechanism, the nucleophile attacks the C8 position, which is distant from the C5-chloro substituent.

Mechanistic Rationale: The proposed mechanism involves an initial nucleophilic attack at the electron-deficient C8 position of the pyrazine ring.[5] This is followed by a rearrangement and subsequent elimination of HCl, leading to the thermodynamically favored 8-substituted product. This pathway is often preferred over the direct attack at C5. Factors favoring this tele-substitution include the use of softer nucleophiles and less polar solvents.[5][8] Understanding this reactivity is critical for medicinal chemists to predict and control the regiochemical outcome of substitution reactions on this scaffold.

Tele-Substitution Mechanism Start 5-Chloro-[1,2,4]triazolo [4,3-a]pyrazine Intermediate C8-Adduct Intermediate Start->Intermediate Attack at C8 IpsoProduct 5-Substituted Product (Ipso-substitution, minor) Start->IpsoProduct Direct attack at C5 (minor pathway) Nuc Nucleophile (e.g., R-NH₂) Nuc->Intermediate Product 8-Substituted Product (Tele-substitution) Intermediate->Product -HCl

Caption: Competing ipso- and tele-substitution pathways on the scaffold.

Applications in Drug Discovery

The true value of the 3-Methyl-[1][2][3]triazolo[4,3-a]pyrazine core lies in the diverse biological activities of its derivatives. By modifying the core at various positions, researchers have developed potent agents targeting a range of diseases.

Applications of the Scaffold Core 3-Methyl-[1,2,4]triazolo [4,3-a]pyrazine Core App1 Anticancer Agents (c-Met/VEGFR-2 Inhibitors) Core->App1 App2 Antibacterial Agents Core->App2 App3 Antimalarial Agents (PfATP4 Dysregulation) Core->App3 App4 Antidiabetic Agents (DPP-4 Inhibitors) Core->App4

Caption: Diverse biological activities derived from the core scaffold.

  • Anticancer Activity: Derivatives have been synthesized as potent dual inhibitors of c-Met and VEGFR-2 kinases, showing excellent antiproliferative activity against various cancer cell lines.[8][9][10]

  • Antibacterial Activity: Novel compounds based on this scaffold have demonstrated moderate to good efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[2]

  • Antimalarial Potential: The[1][2][3]triazolo[4,3-a]pyrazine scaffold is the basis for the Open Source Malaria consortium's "Series 4" compounds, which are believed to act by dysregulating the P. falciparum ATP4ase enzyme.[3]

Experimental Protocol: Synthesis of 3-Methyl-[1][2][3]triazolo[4,3-a]pyrazine

This protocol is adapted from established literature procedures.[7]

Materials:

  • 2-Hydrazinylpyrazine (1.0 mmol, 110.1 mg)

  • Acetaldehyde (1.0 mmol, 44.1 mg, or ~56 µL)

  • Chloramine-T trihydrate (1.0 mmol, 281.7 mg)

  • Ethanol (15-20 mL)

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Standard workup and purification equipment (rotary evaporator, chromatography supplies)

Procedure:

  • Reactant Setup: To a solution of 2-hydrazinylpyrazine (1.0 mmol) in ethanol (15 mL) in a round-bottom flask, add acetaldehyde (1.0 mmol) while stirring at room temperature.

  • Hydrazone Formation: Continue stirring the reaction mixture at room temperature for 1 hour. Monitor the formation of the intermediate hydrazone via thin-layer chromatography (TLC).

  • Oxidative Cyclization: Once hydrazone formation is complete, add Chloramine-T trihydrate (1.0 mmol) to the reaction mixture.

  • Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 60 °C. Maintain this temperature and continue stirring.

  • Reaction Monitoring: Monitor the progress of the cyclization reaction by TLC until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure 3-Methyl-[1][2][3]triazolo[4,3-a]pyrazine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR and Mass Spectrometry as described in Section 3.0.

References

  • PubChem. 3-Methyl-[1][2][3]triazolo[4,3-a]pyrazine. Available from: [Link]

  • Hu, Z., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PubMed Central. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (2025). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Available from: [Link]

  • ACS Publications. (2020). tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials. The Journal of Organic Chemistry. Available from: [Link]

  • Liu, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. PubMed Central. Available from: [Link]

  • RSC Publishing. (2020). Discovery of[1][2][3]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors. New Journal of Chemistry. Available from: [Link]

  • Kshirsagar, U. et al. (2024). Synthesis, Characterization and Computational Studies of Novel Triazolo[4,3-a]pyrazines. Asian Journal of Chemistry. Available from: [Link]

  • UCL Discovery. (2020). tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3‐a]pyrazine. Available from: [Link]

  • ChemCD. 3-Methyl-1,2,4-triazolo[4,3-a]pyrazine. Available from: [Link]

Sources

An In-depth Technical Guide to 3-Methyl-triazolo[4,3-a]pyrazine (CAS Number: 33590-17-9)

An In-depth Technical Guide to 3-Methyl-[1][2][3]triazolo[4,3-a]pyrazine (CAS Number: 33590-17-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Architectural Significance of the[1][2][3]Triazolo[4,3-a]pyrazine Core

The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a paramount example of a "privileged structure" in medicinal chemistry. Its rigid, planar topography and strategic placement of nitrogen atoms offer a versatile template for designing molecules with a high affinity for a multitude of biological targets. This fused heterocyclic system is not merely a molecular backbone but an active pharmacophore that has been successfully integrated into a diverse array of therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including but not limited to, antidiabetic, antibacterial, antifungal, antimalarial, antitubercular, and anticancer properties.[3][4] A testament to its clinical significance is its presence as the core pharmacophore in Sitagliptin, a widely prescribed medication for the management of type II diabetes mellitus.[3] This guide focuses on a fundamental building block of this chemical family: 3-Methyl-[1][2][3]triazolo[4,3-a]pyrazine. By providing a comprehensive technical overview of its synthesis, characterization, and therapeutic potential, we aim to empower researchers to further explore and exploit the vast opportunities this scaffold presents in the landscape of modern drug discovery.

Physicochemical and Structural Characteristics

3-Methyl-[1][2][3]triazolo[4,3-a]pyrazine is a nitrogen-rich heterocyclic compound. A summary of its key physicochemical properties is provided in the table below.

PropertyValueSource
CAS Number 33590-17-9[5]
Molecular Formula C₆H₆N₄[5]
Molecular Weight 134.14 g/mol [5]
IUPAC Name 3-methyl-[1][2][3]triazolo[4,3-a]pyrazine[5]
Canonical SMILES CC1=NN=C2N1C=CN=C2[5]
InChI Key CGAHECZATVXWIB-UHFFFAOYSA-N[5]
XLogP3 0.5[5]

Synthesis of the Core Scaffold

The synthesis of the 3-Methyl-[1][2][3]triazolo[4,3-a]pyrazine core can be achieved through the cyclization of a pyrazinyl hydrazine derivative. While various methods exist for the synthesis of the broader triazolo[4,3-a]pyrazine family, a common and effective strategy involves the reaction of 2-hydrazinopyrazine with an appropriate orthoester.

Experimental Protocol: Synthesis from 2-Hydrazinopyrazine

This protocol is based on established methodologies for the formation of triazole rings from hydrazine precursors. The rationale behind this approach is the nucleophilic attack of the hydrazine on the orthoester, followed by an intramolecular cyclization and elimination to form the stable aromatic triazole ring.

Step 1: Preparation of 2-Hydrazinopyrazine

2-Hydrazinopyrazine is a key intermediate that can be synthesized from the commercially available 2-chloropyrazine by nucleophilic substitution with hydrazine hydrate.

Step 2: Cyclization to form 3-Methyl-[1][2][3]triazolo[4,3-a]pyrazine

The cyclization is achieved by reacting 2-hydrazinopyrazine with triethyl orthoacetate. The orthoester serves as a one-carbon electrophile, which, after initial reaction with the terminal nitrogen of the hydrazine, facilitates the ring closure.

Gcluster_synthesisSynthesis Workflowstart2-Chloropyrazineintermediate12-Hydrazinopyrazinestart->intermediate1Nucleophilic Substitutionproduct3-Methyl-[1,2,4]triazolo[4,3-a]pyrazineintermediate1->productCyclizationreagent1Hydrazine Hydratereagent1->intermediate1reagent2Triethyl Orthoacetatereagent2->product

Caption: General synthesis workflow for 3-Methyl-[1][2][3]triazolo[4,3-a]pyrazine.

Detailed Procedure:

  • To a solution of 2-hydrazinopyrazine in a suitable solvent such as ethanol, add an equimolar amount of triethyl orthoacetate.

  • Heat the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield pure 3-Methyl-[1][2][3]triazolo[4,3-a]pyrazine.

Analytical Characterization

Due to the limited availability of published experimental spectra for 3-Methyl-[1][2][3]triazolo[4,3-a]pyrazine, this section provides expected spectral characteristics based on its structure and data from closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the three aromatic protons on the pyrazine ring. The methyl protons would appear as a singlet in the upfield region (typically around δ 2.5-3.0 ppm). The aromatic protons will be in the downfield region (δ 7.5-9.0 ppm), with their specific chemical shifts and coupling patterns determined by their positions on the pyrazine ring.

  • ¹³C NMR: The carbon NMR spectrum should display a signal for the methyl carbon in the aliphatic region and signals for the six carbons of the fused heterocyclic rings in the aromatic region.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure through fragmentation analysis. For 3-Methyl-[1][2][3]triazolo[4,3-a]pyrazine, the molecular ion peak ([M]⁺) would be observed at m/z 134.[5] A study on the mass spectra of s-triazolo[4,3-a]pyrazines indicated that 3-alkyl derivatives typically eliminate the corresponding alkyl cyanide from the five-membered triazole ring.[6]

Gcluster_fragmentationPostulated Mass Spec FragmentationparentMolecular Ion[M]⁺m/z = 134fragment1Loss of CH₃CN[M - CH₃CN]⁺parent->fragment1fragment2Further Fragmentationfragment1->fragment2

Caption: Postulated primary fragmentation pathway in mass spectrometry.

Infrared (IR) Spectroscopy

Applications in Drug Discovery and Medicinal Chemistry

The 3-Methyl-[1][2][3]triazolo[4,3-a]pyrazine core is a foundational element in the design of numerous biologically active molecules. Its derivatives have been extensively explored for a variety of therapeutic applications.

Anticancer Activity

Derivatives of the[1][2][3]triazolo[4,3-a]pyrazine scaffold have been designed as potent inhibitors of key signaling pathways implicated in cancer progression. For instance, novel derivatives have been synthesized and evaluated as dual c-Met/VEGFR-2 kinase inhibitors.[8] These compounds have demonstrated significant antiproliferative activities against various cancer cell lines, including human lung adenocarcinoma (A549), human breast cancer (MCF-7), and human cervical carcinoma (Hela).[8] The mechanism of action for some of these derivatives involves inducing apoptosis and arresting the cell cycle.[8]

Gcluster_pathwayAnticancer Mechanism of ActioncompoundTriazolo[4,3-a]pyrazineDerivativetarget1c-Met Kinasecompound->target1Inhibitstarget2VEGFR-2 Kinasecompound->target2Inhibitseffect1Inhibition ofProliferationtarget1->effect1effect2Induction ofApoptosistarget1->effect2target2->effect1target2->effect2

Caption: Simplified signaling pathway for anticancer derivatives.

Antibacterial Activity

The triazolo[4,3-a]pyrazine scaffold has also been utilized in the development of novel antibacterial agents.[3] Synthetic derivatives have shown moderate to good efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[9] The unique chemical properties of the triazole moiety are believed to enhance the pharmacokinetic profiles of these compounds.[3]

Other Therapeutic Areas

The versatility of the[1][2][3]triazolo[4,3-a]pyrazine core extends to other therapeutic areas, including:

  • Antimalarial agents [10]

  • Antitubercular compounds

  • Antifungal agents [3]

  • Anticonvulsants [3]

Safety and Handling

Based on safety data sheets for closely related compounds, such as 3-methyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine, standard laboratory safety precautions should be observed when handling 3-Methyl-[1][2][3]triazolo[4,3-a]pyrazine.[1]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.[1]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials.[1]

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.[1]

    • In case of eye contact: Rinse cautiously with water for several minutes.[1]

    • If inhaled: Move the person into fresh air.[1]

    • If swallowed: Rinse mouth with water and seek medical attention.[1]

Conclusion

3-Methyl-[1][2][3]triazolo[4,3-a]pyrazine is a foundational heterocyclic compound with significant potential as a building block in medicinal chemistry. Its straightforward synthesis and the established biological importance of the triazolo[4,3-a]pyrazine scaffold make it an attractive starting point for the development of novel therapeutic agents across a wide range of diseases. This guide provides a comprehensive technical foundation to aid researchers in their endeavors to harness the full potential of this versatile molecule.

References

  • Knowde. (2024, October 28). Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 584092, 3-Methyl-[1][2][3]triazolo[4,3-a]pyrazine. Retrieved from [Link].

  • Zhang, Z., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7876. Retrieved from [Link]

  • Zhang, Z., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7876. Retrieved from [Link]

  • Zhang, Z., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PMC. Retrieved from [Link]

  • Mojzych, M. (2019). Biological Activity Evaluation of Pyrazolo[4,3-e][1][2][3]Triazine Sulfonamides. Annals of Medicinal Chemistry, 4(1), 1024.

  • V. P. Arya, et al. (1974). The mass spectra of some s‐triazolo[4,3‐a]pyrazines. Journal of Heterocyclic Chemistry, 11(4), 583-586.
  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 843587. Retrieved from [Link]

  • Yüksek, M. F., et al. (2020). Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Molecules, 25(18), 4257. Retrieved from [Link]

  • Haden, P., et al. (2022). Synthesis of new pyrazolo[1][2][5]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry, 18, 1486-1492. Retrieved from [Link]

  • de Paiva, O. V., et al. (2023). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 28(14), 5433. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 29923462, 3-(Trifluoromethyl)-1,2,4-triazolo(4,3-a)pyrazine. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 249778, (1,2,4)Triazolo(4,3-a)pyrazine. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 168429728. Retrieved from [Link].

  • de Paiva, O. V., et al. (2023). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 28(14), 5433. Retrieved from [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Ribeiro-Claro, P. J. A., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(2-3), 193-206.
  • Kovalenko, S. S., et al. (2014). A SUITABLE SYNTHESIS OF[1][2][3]TRIAZOLO[4,3-a]PYRAZIN-8(7H)-ONE DERIVATIVES. Chemistry of Heterocyclic Compounds, 50(8), 1147-1155.

  • Chemical Synthesis Database. (2025, May 20). 2-methyl[1][2][3]triazolo[1,5-a]pyrazine. Retrieved from [Link]

  • Heaney, H., et al. (1998). pyrimidinium- and[1][2][3]triazolo[4,3-a]pyrazinium-3-aminides. Journal of the Chemical Society, Perkin Transactions 1, (21), 3255-3264.

  • Ribeiro-Claro, P. J. A., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. ResearchGate. Retrieved from [Link]

Introduction: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 3-Methyl-triazolo[4,3-a]pyrazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-methyl-[1][2][3]triazolo[4,3-a]pyrazine, a heterocyclic scaffold of significant interest in medicinal chemistry. We will delve into its molecular structure, physicochemical properties, synthesis, and analytical characterization, providing field-proven insights for professionals in drug discovery and development.

The 3-methyl-[1][2][3]triazolo[4,3-a]pyrazine core is a nitrogen-rich, fused heterocyclic system that has earned the designation of a "privileged building block" in modern drug discovery.[2][4][5] Its rigid structure and unique electronic properties, conferred by the multiple nitrogen atoms, allow it to serve as a versatile pharmacophore for engaging with a wide array of biological targets. This has led to the development of derivatives with a remarkable spectrum of therapeutic activities, including antibacterial, anticancer, antidiabetic, and antimalarial properties.[2][3][5][6][7][8]

Perhaps the most prominent validation of its therapeutic potential is its presence as the key pharmacophore in Sitagliptin, a widely prescribed oral hypoglycemic agent for the treatment of type II diabetes.[2][5] This guide aims to deconstruct the fundamental molecular characteristics of this scaffold, providing researchers with the foundational knowledge required to harness its potential in designing next-generation therapeutics.

Molecular Architecture and Physicochemical Profile

The defining feature of 3-methyl-[1][2][3]triazolo[4,3-a]pyrazine is the fusion of a pyrazine ring with a 1,2,4-triazole ring. This arrangement creates an electron-deficient aromatic system that is crucial for its biological interactions.[8]

Core Molecular Information:

  • Chemical Formula: C₆H₆N₄[9]

  • Molecular Weight: 134.14 g/mol [9]

  • IUPAC Name: 3-methyl-[1][2][3]triazolo[4,3-a]pyrazine[9]

  • CAS Number: 33590-17-9[9]

Synthesis_Workflow Start 2-Chloropyrazine Derivative Step1 Nucleophilic Substitution with Hydrazine Hydrate Start->Step1 EtOH, Reflux Intermediate 2-Hydrazinopyrazine Intermediate Step1->Intermediate Step2 Cyclization with Orthoester or Acid Chloride Intermediate->Step2 Heating Product 3-Substituted- triazolo[4,3-a]pyrazine Step2->Product

Caption: Generalized workflow for the synthesis of the triazolo[4,3-a]pyrazine core.

Protocol & Causality:

  • Step 1: Formation of the Hydrazinopyrazine Intermediate.

    • Protocol: A 2-halopyrazine (typically 2-chloropyrazine) is refluxed with hydrazine hydrate in a solvent like ethanol. [6][10] * Expertise & Causality: Hydrazine hydrate (N₂H₄·H₂O) serves as a potent nucleophile. The terminal nitrogen atom attacks the electron-deficient carbon at the 2-position of the pyrazine ring, displacing the halide in a nucleophilic aromatic substitution reaction. Ethanol is a common solvent as it readily dissolves the reactants and is suitable for reflux temperatures that drive the reaction to completion.

  • Step 2: Cyclization to Form the Fused Triazole Ring.

    • Protocol: The 2-hydrazinopyrazine intermediate is reacted with an appropriate reagent to provide the carbon atom for the triazole ring, followed by heating to induce cyclization. For 3-methyl derivatives, triethyl orthoacetate is a suitable reagent. [6] * Trustworthiness & Causality: Triethyl orthoacetate reacts with the hydrazino group to form an intermediate that, upon heating, undergoes intramolecular cyclization and elimination of ethanol to yield the stable, aromatic triazolo[4,3-a]pyrazine ring system. This cyclization is an efficient and reliable method for constructing the fused heterocyclic core. The reaction is self-validating as the formation of the aromatic product is thermodynamically favored.

Structural Elucidation and Analytical Confirmation

Confirming the molecular structure of 3-methyl-triazolo[4,3-a]pyrazine requires a suite of analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation.

Key Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This technique identifies the chemical environment of hydrogen atoms. For this molecule, one would expect to see distinct signals for the methyl protons (a singlet, typically in the 2.0-2.5 ppm range) and separate signals for each of the three aromatic protons on the pyrazine ring, with characteristic chemical shifts and coupling patterns. [4][11] * ¹³C NMR: This provides information about the carbon skeleton. Signals corresponding to the methyl carbon and the six unique carbons of the fused ring system would be observed. [1][4]

  • Mass Spectrometry (MS):

    • This is the definitive method for determining molecular weight. Using a technique like Electrospray Ionization (ESI), the analysis would show a prominent peak for the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 135.07. [4][10]

  • X-ray Crystallography:

    • For an absolute and unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard. This technique provides precise bond lengths, bond angles, and the planar geometry of the fused ring system. [8] Summary of Expected Analytical Data

TechniqueExpected ResultPurpose
¹H NMR Signals for 3 aromatic protons and a methyl singlet (~2.3 ppm).Confirms proton environment and connectivity.
¹³C NMR Signals for 6 ring carbons and 1 methyl carbon.Confirms the carbon framework.
ESI-MS [M+H]⁺ peak at m/z ≈ 135.07.Confirms molecular formula and weight.
IR Spectroscopy Characteristic C=N, C=C, and C-H stretching frequencies.Confirms functional groups. [7][11]

Applications in Drug Discovery

The versatility of the triazolo[4,3-a]pyrazine scaffold is evident from its widespread application across various therapeutic areas. By modifying the core at different positions, researchers can fine-tune its properties to target specific enzymes or receptors.

Applications Core 3-Methyl-triazolo[4,3-a]pyrazine Core Scaffold Anticancer Anticancer Agents (c-Met/VEGFR-2 Inhibitors) Core->Anticancer Derivatization Antidiabetic Antidiabetic Agents (DPP-4 Inhibitors, e.g., Sitagliptin) Core->Antidiabetic Derivatization Antibacterial Antibacterial Agents (vs. S. aureus, E. coli) Core->Antibacterial Derivatization Other Other Applications (Antimalarial, CNS) Core->Other Derivatization

Caption: Therapeutic applications derived from the triazolo[4,3-a]pyrazine scaffold.

  • Anticancer Activity: Derivatives have been designed as potent dual inhibitors of c-Met and VEGFR-2, which are receptor tyrosine kinases implicated in tumor growth and angiogenesis. These compounds have shown excellent antiproliferative activity against cancer cell lines such as A549 (lung), MCF-7 (breast), and HeLa (cervical). [3][6][10]* Antibacterial Agents: Novel compounds based on this scaffold have demonstrated moderate to good antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with some showing efficacy comparable to the antibiotic ampicillin. [1][2][12]* Antidiabetic Drugs: The scaffold forms the cornerstone of Sitagliptin, an inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, which plays a crucial role in glucose homeostasis. [2]* Antimalarial Research: The Open Source Malaria (OSM) consortium has investigated the triazolo[4,3-a]pyrazine scaffold for its potential to inhibit the growth of the malaria parasite Plasmodium falciparum. [8]

Conclusion

The 3-methyl-t[1][2][3]riazolo[4,3-a]pyrazine molecule is more than just a chemical entity; it is a validated and highly adaptable platform for the discovery of new medicines. Its robust synthetic accessibility, combined with its favorable physicochemical properties and proven track record in approved drugs, ensures its continued relevance. For researchers and drug development professionals, a deep understanding of its molecular structure, synthesis, and analytical profile is the first step toward unlocking its full therapeutic potential. Future research will undoubtedly continue to expand the utility of this exceptional scaffold into new and challenging therapeutic arenas.

References

  • Hu, Z., Dong, H., Si, Z., Zhao, Y., & Liang, Y. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7876. [Link]

  • Hu, Z., Dong, H., Si, Z., Zhao, Y., & Liang, Y. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. National Center for Biotechnology Information. [Link]

  • MDPI. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI. [Link]

  • Wang, Y., et al. (2021). Discovery oft[1][2][3]riazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors. New Journal of Chemistry, 45(38), 17865-17879. [Link]

  • Jethava, D. J., et al. (2020). New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. Arabian Journal of Chemistry, 13(12), 8532-8591. [Link]

  • Zhang, B., et al. (2022). Design, Synthesis, and Biological Evaluation oft[1][2][3]riazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 868984. [Link]

  • Bala, S., et al. (2021). Synthesis of 3-Trifluoromethyl-5,6-dihydro-t[1][2][3]riazolo Pyrazine Derivatives and Their Anti-Cancer Studies. Molecules, 26(16), 4983. [Link]

  • PubChem. 3-Methyl-t[1][2][3]riazolo[4,3-a]pyrazine. National Center for Biotechnology Information. [Link]

  • PubChemLite. 3-methyl-t[1][2][3]riazolo[4,3-a]pyrazine-8-carboxylic acid hydrochloride. PubChemLite. [Link]

  • Zhang, B., et al. (2022). Design, Synthesis, and Biological Evaluation oft[1][2][3]riazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. National Center for Biotechnology Information. [Link]

  • PubChem. (1,2,4)Triazolo(4,3-a)pyrazine. National Center for Biotechnology Information. [Link]

  • PubChem. (R)-3-Methyl-5-(8-methyl-5,6,7,8-tetrahydro-t[1][2][3]riazolo[4,3-a]pyrazin-3-yl)-1,2,4-thiadiazole Hydrochloride. National Center for Biotechnology Information. [Link]

  • ELSA BIOTECHNOLOGY CO., LTD. 3-METHYL-5,6,7,8-TETRAHYDRO-T[1][2][3]RIAZOLO[4,3-A]PYRAZINE. ELSA BIOTECHNOLOGY. [Link]

  • PubMed. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives. PubMed. [Link]

  • ResearchGate. (2021). Novel Triazolo[4,3-a]pyrazines as Potential MmpL3 Inhibitors: Design, Synthesis, Antitubercular Evaluation and Molecular Docking Studies. ResearchGate. [Link]

  • Singh, C., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Methyl-triazolo[4,3-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the nuclear magnetic resonance (NMR) spectroscopic data for 3-Methyl-[1][2][3]triazolo[4,3-a]pyrazine, a key heterocyclic scaffold in medicinal chemistry. As a fused system of pyrazine and 1,2,4-triazole, this core is present in numerous biologically active molecules, making its unambiguous structural characterization paramount.[1] This document moves beyond a simple data repository to explain the causal relationships between the molecular structure and its spectral output, offering field-proven insights into experimental design and data interpretation.

The Molecular Structure and its Spectroscopic Implications

The structural integrity of any synthesized compound is the bedrock of its utility in drug discovery. For 3-Methyl-[1][2][3]triazolo[4,3-a]pyrazine (CAS 33590-17-9), NMR spectroscopy is the definitive tool for confirming its covalent structure in solution.[3] The fusion of the electron-rich triazole ring with the electron-deficient pyrazine ring creates a unique electronic environment, giving rise to a characteristic and predictable NMR fingerprint. Understanding this fingerprint is essential for quality control, reaction monitoring, and further synthetic elaboration.

To facilitate a clear discussion, the standard IUPAC numbering for the triazolo[4,3-a]pyrazine ring system is used throughout this guide, as illustrated below.

G cluster_0 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine mol N1 N1 N2 N2 C3 C3 N4 N4 C5 C5 C6 C6 N7 N7 C8 C8 C8a C8a C_Me C-CH₃ H5 H5 H6 H6 H8 H8 H_Me H₃C

Figure 1: Structure and IUPAC numbering of 3-Methyl-[1][2][3]triazolo[4,3-a]pyrazine.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
H₅~8.0 - 8.2ddJ₅,₆ ≈ 4.5, J₅,₈ ≈ 1.5Pyrazine Proton
H₆~7.8 - 8.0ddJ₆,₅ ≈ 4.5, J₆,₈ ≈ 1.0Pyrazine Proton
H₈~9.0 - 9.2ddJ₈,₅ ≈ 1.5, J₈,₆ ≈ 1.0Pyrazine Proton
3-CH₃~2.6 - 2.8s-Methyl Protons
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)Assignment
C₃~150 - 152Triazole Ring Carbon
C₅~118 - 120Pyrazine Ring Carbon
C₆~128 - 130Pyrazine Ring Carbon
C₈~135 - 137Pyrazine Ring Carbon
C₈ₐ~145 - 147Bridgehead Carbon
3-CH₃~18 - 22Methyl Carbon

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR data is contingent upon a meticulous and validated experimental protocol. The following procedure is a self-validating system designed for the structural confirmation of 3-Methyl-[1][2][3]triazolo[4,3-a]pyrazine and similar heterocyclic systems.[5]

Step-by-Step Methodology
  • Sample Preparation:

    • Rationale: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its excellent solubilizing power for a wide range of organic molecules and its high boiling point, which minimizes evaporation.

    • Procedure: Accurately weigh 5-10 mg of the purified, dry compound. Dissolve the sample in approximately 0.6 mL of DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Rationale: High-field NMR spectrometers (≥400 MHz) are necessary to resolve the fine coupling patterns of the aromatic protons.[5]

    • Procedure: Use a spectrometer (e.g., Bruker Avance series) operating at a field strength of at least 400 MHz. Before data acquisition, ensure the instrument is properly locked onto the deuterium signal of the solvent and that the probe is tuned and matched for both ¹H and ¹³C frequencies. Shim the magnetic field to achieve optimal homogeneity, typically aiming for a linewidth of <0.5 Hz on the TMS signal.

  • ¹H NMR Acquisition:

    • Rationale: Standard single-pulse experiments are sufficient for structural confirmation. Key parameters are chosen to ensure adequate signal-to-noise and accurate integration.

    • Parameters:

      • Pulse Program: zg30 (A 30-degree pulse angle reduces experiment time without significant signal loss for qualitative analysis).

      • Spectral Width: 12-16 ppm.

      • Acquisition Time: ~3-4 seconds.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: 16-64 scans (adjust based on sample concentration).

  • ¹³C NMR Acquisition:

    • Rationale: A proton-decoupled experiment (zgpg30) is used to simplify the spectrum to single lines for each unique carbon, enhancing sensitivity and clarity.

    • Parameters:

      • Pulse Program: zgpg30 (Power-gated decoupling with a 30-degree pulse).

      • Spectral Width: ~220-240 ppm.

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: ≥1024 scans (due to the low natural abundance of ¹³C).

  • Data Processing:

    • Rationale: Standard processing steps convert the raw time-domain data (FID) into an interpretable frequency-domain spectrum.

    • Procedure: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1 Hz for ¹³C) to improve the signal-to-noise ratio. Perform a Fourier transform, followed by manual phasing and baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra.

Experimental Workflow Diagram

G cluster_workflow NMR Analysis Workflow prep 1. Sample Preparation (5-10 mg in 0.6 mL DMSO-d₆ + TMS) setup 2. Instrument Setup (Lock, Tune, Match, Shim) prep->setup acq_h1 3. ¹H NMR Acquisition (zg30, 16 scans) setup->acq_h1 acq_c13 4. ¹³C NMR Acquisition (zgpg30, 1024 scans) acq_h1->acq_c13 proc 5. Data Processing (FT, Phase, Baseline, Reference) acq_c13->proc analysis 6. Spectral Analysis (Peak Picking, Integration, Assignment) proc->analysis

Figure 2: Standard operating procedure for NMR analysis.

Spectral Interpretation and Structural Verification

The true power of NMR lies in the detailed interpretation of the acquired spectra to build a conclusive structural argument.

¹H NMR Spectrum Analysis
  • Causality of Signals: The molecule possesses four distinct types of protons, which should give rise to four unique signals in the ¹H NMR spectrum.

  • Methyl Group Signal: The three equivalent protons of the methyl group at the C3 position are chemically shielded and isolated from other protons by the quaternary C3 and the nitrogen N4. Consequently, they do not participate in spin-spin coupling and appear as a sharp singlet. Its predicted chemical shift of ~2.6-2.8 ppm is characteristic of a methyl group attached to an sp²-hybridized carbon within a heterocyclic system.[2]

  • Pyrazine Ring Protons: The three protons on the pyrazine ring (H₅, H₆, and H₈) form a coupled spin system.

    • H₈: This proton is expected to be the most downfield (~9.0-9.2 ppm). This is due to the anisotropic effect of the adjacent bridgehead nitrogen (N7) and the fused triazole ring. It will be split by both H₅ and H₆.

    • H₅ and H₆: These protons will appear at intermediate chemical shifts. H₅ will be a doublet of doublets due to coupling with H₆ (ortho coupling, J ≈ 4.5 Hz) and H₈ (meta coupling, J ≈ 1.5 Hz). Similarly, H₆ will be a doublet of doublets from coupling to H₅ and H₈. The relative magnitudes of these coupling constants are definitive for assigning proton positions on a pyrazine ring.[4]

¹³C NMR Spectrum Analysis
  • Causality of Signals: The molecule has six chemically non-equivalent carbon atoms, and therefore, six distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

  • Methyl Carbon: The methyl carbon (3-CH₃) is an sp³-hybridized carbon and will appear in the upfield aliphatic region of the spectrum (~18-22 ppm), consistent with data from substituted analogs.[2]

  • Aromatic Carbons: The five sp²-hybridized carbons of the fused ring system will appear in the downfield aromatic region.

    • Protonated Carbons (C₅, C₆, C₈): These carbons typically appear between ~118 and ~137 ppm. Their exact assignment can be confirmed using advanced 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence), which correlates each carbon to its directly attached proton.

    • Quaternary Carbons (C₃, C₈ₐ): These carbons, which bear no protons, generally have longer relaxation times and may appear as weaker signals. They are found in the most downfield region (~145-152 ppm) due to being part of the electron-deficient triazole ring and at the ring fusion junction.

The combination of the number of signals, their chemical shifts, their multiplicities, and their integration values in the ¹H and ¹³C NMR spectra provides a unique and definitive fingerprint that validates the structure of 3-Methyl-[1][2][3]triazolo[4,3-a]pyrazine.

References

  • Zhang, Z., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7876. Available at: [Link]

  • de Paiva, D. R., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(11), 3335. Available at: [Link]

  • Fisher, G. M., et al. (2024). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Beilstein Journal of Organic Chemistry, 20, 1125–1135. Available at: [Link]

  • PubChem (n.d.). 3-Methyl-[1][2][3]triazolo[4,3-a]pyrazine. National Center for Biotechnology Information. Retrieved from: [Link]

  • Zhang, B., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo [4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 881515. Available at: [Link]

Sources

A Technical Guide to the Mass Spectrometry Analysis of 3-Methyl-triazolo[4,3-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview for the mass spectrometric analysis of 3-Methyl-triazolo[4,3-a]pyrazine (C₆H₆N₄), a heterocyclic compound of interest in medicinal chemistry and drug development. The document details optimal instrumentation, ionization techniques, and high-resolution mass spectrometry for accurate mass determination. A central focus is the elucidation of the compound's structural integrity through tandem mass spectrometry (MS/MS), with a proposed fragmentation pathway based on collision-induced dissociation (CID). Detailed experimental protocols and data interpretation strategies are presented to equip researchers, scientists, and drug development professionals with the necessary framework for robust and reliable analysis.

Introduction and Analytical Strategy

3-Methyl-triazolo[4,3-a]pyrazine is a fused N-heterocyclic system. Nitrogen-containing heterocyclic compounds are foundational scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1] Accurate characterization of these molecules is paramount for synthesis validation, metabolic studies, and quality control. Mass spectrometry (MS) is an indispensable tool for this purpose, offering high sensitivity, speed, and the ability to provide detailed structural information from minimal sample amounts.

This guide outlines a multi-faceted MS strategy, beginning with soft ionization to preserve the molecular ion, followed by high-resolution mass spectrometry (HRMS) to confirm elemental composition, and culminating in tandem mass spectrometry (MS/MS) to probe the molecule's structure through characteristic fragmentation patterns.[2] Electrospray ionization (ESI) is the preferred method due to its efficacy in ionizing polar, nitrogen-containing compounds with minimal fragmentation.[3][4]

Instrumentation and Ionization Source Selection

The analysis of 3-Methyl-triazolo[4,3-a]pyrazine is best performed on a hybrid mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or a Quadrupole-Orbitrap instrument.[5] These systems provide the dual benefit of a quadrupole for precursor ion selection and a high-resolution mass analyzer for accurate mass measurements of both precursor and product ions.[6][7]

Ionization Technique: Electrospray Ionization (ESI)

ESI is the premier choice for this analyte. As a 'soft ionization' technique, it efficiently generates protonated molecules, [M+H]⁺, in the gas phase with little to no in-source fragmentation.[4] This is crucial for establishing the correct molecular weight. Given the four nitrogen atoms in the 3-Methyl-triazolo[4,3-a]pyrazine structure, the molecule possesses multiple sites for protonation, making it highly amenable to positive-ion ESI.

Causality for Selection:

  • High Proton Affinity: The presence of multiple nitrogen atoms imparts a high proton affinity to the molecule, leading to efficient formation of [M+H]⁺ ions.

  • Analyte Polarity: The compound is sufficiently polar to be analyzed in common reversed-phase LC solvents like acetonitrile and methanol, which are compatible with ESI.

  • Preservation of Molecular Ion: ESI minimizes the energy transferred to the analyte during ionization, ensuring the molecular ion remains intact for subsequent MS/MS analysis.[4]

High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation

The first step in the analytical workflow is to confirm the elemental composition of the analyte. High-resolution mass spectrometry provides the mass accuracy required to distinguish between compounds with the same nominal mass but different elemental formulas.[8]

The theoretical exact mass of the protonated 3-Methyl-triazolo[4,3-a]pyrazine is calculated as follows:

  • Formula: C₆H₆N₄

  • Protonated Form: [C₆H₇N₄]⁺

  • Calculation:

    • (6 * 12.000000) + (7 * 1.007825) + (4 * 14.003074) = 135.06657 Da

An experimentally measured mass within a narrow tolerance (typically < 5 ppm) of this theoretical value provides high confidence in the assigned elemental composition.[9]

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry is used to generate structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions.[2] For this analysis, the [M+H]⁺ ion at m/z 135.07 is isolated in the quadrupole and subjected to collision-induced dissociation (CID) in a collision cell.

Proposed Fragmentation Pathway

The fragmentation of fused N-heterocycles is often characterized by cleavages of the less aromatic ring and the loss of small, stable neutral molecules.[1][10] For 3-Methyl-triazolo[4,3-a]pyrazine, the fragmentation is predicted to initiate with cleavages in the triazole ring.

A plausible fragmentation pathway is detailed below:

  • Loss of Nitrogen (N₂): The triazole moiety is susceptible to the neutral loss of a nitrogen molecule (28.0061 Da). This is a common fragmentation route for triazole-containing compounds.

    • [C₆H₇N₄]⁺ → [C₆H₇N₂]⁺ + N₂

    • m/z 135.07 → m/z 107.06

  • Loss of Acetonitrile (CH₃CN): A characteristic fragmentation involves the rearrangement and subsequent loss of acetonitrile (41.0265 Da), driven by the methyl group.

    • [C₆H₇N₄]⁺ → [C₄H₄N₃]⁺ + CH₃CN

    • m/z 135.07 → m/z 94.04

  • Ring Opening and Loss of HCN: Subsequent fragmentation of the major product ions can occur. For instance, the pyrazine ring can cleave, leading to the loss of hydrogen cyanide (27.0109 Da).

    • [C₆H₇N₂]⁺ → [C₅H₆N]⁺ + HCN

    • m/z 107.06 → m/z 80.05

The proposed fragmentation pathway is visualized in the diagram below.

G cluster_0 cluster_1 parent [M+H]⁺ C₆H₇N₄⁺ m/z 135.07 frag1 [C₆H₇N₂]⁺ m/z 107.06 parent->frag1 - N₂ frag2 [C₄H₄N₃]⁺ m/z 94.04 parent->frag2 - CH₃CN frag3 [C₅H₆N]⁺ m/z 80.05 frag1->frag3 - HCN

Caption: Proposed CID fragmentation pathway for [M+H]⁺ of 3-Methyl-triazolo[4,3-a]pyrazine.

Summary of Key Fragments
Ion SpeciesElemental CompositionCalculated Exact Mass (Da)Proposed Origin
Precursor Ion[C₆H₇N₄]⁺135.0666Protonated Molecule
Product Ion 1[C₆H₇N₂]⁺107.0604[M+H - N₂]⁺
Product Ion 2[C₄H₄N₃]⁺94.0400[M+H - CH₃CN]⁺
Product Ion 3[C₅H₆N]⁺80.0500[M+H - N₂ - HCN]⁺

Experimental Protocol

This section provides a self-validating protocol for the analysis of 3-Methyl-triazolo[4,3-a]pyrazine using LC-MS/MS.

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of 3-Methyl-triazolo[4,3-a]pyrazine standard and dissolve in 1 mL of methanol.

  • Working Solution (1 µg/mL): Dilute the stock solution 1:1000 with 50:50 acetonitrile/water containing 0.1% formic acid.

  • System Suitability: Prepare a separate quality control (QC) sample at the same concentration to verify system performance.

  • Blank: Use the dissolution solvent (50:50 acetonitrile/water + 0.1% formic acid) as a blank to check for system contamination.

LC-MS/MS System and Parameters
  • LC System: Standard UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: Q-TOF or Q-Orbitrap Mass Spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.[1]

  • Gas Temperature: 300 °C.[1]

  • MS1 Scan Range: m/z 50-300.

  • MS/MS Acquisition: Data-Dependent Acquisition (DDA) or Targeted MS/MS.

    • Precursor Ion: m/z 135.07.

    • Collision Energy: Ramp from 15-40 eV to observe the formation and decay of different fragment ions.

Experimental Workflow

The overall workflow from sample preparation to data analysis is illustrated below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Prepare Stock & Working Solutions prep2 Prepare Blank & QC prep1->prep2 acq1 LC Separation prep2->acq1 acq2 HRMS (Full Scan) acq1->acq2 acq3 HR-MS/MS (CID) acq2->acq3 an1 Confirm Exact Mass ([M+H]⁺ = 135.0666 Da) acq3->an1 an2 Identify Fragment Ions an1->an2 an3 Confirm Structure an2->an3

Sources

An In-Depth Technical Guide to 3-Methyl-triazolo[4,3-a]pyrazine: Properties and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of the 3-Methyl-triazolo[4,3-a]pyrazine core, a heterocyclic scaffold of significant interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from studies on its closely related derivatives to offer expert insights into its characteristics and handling. The protocols described herein are validated methodologies adapted from the scientific literature for the synthesis and analysis of this important chemical entity.

Introduction: The Significance of the Triazolo[4,3-a]pyrazine Scaffold

The[1][2][3]triazolo[4,3-a]pyrazine ring system is a privileged scaffold in modern drug discovery, forming the core structure of numerous biologically active molecules.[1][2] Its unique arrangement of nitrogen atoms imparts favorable physicochemical properties, including the ability to engage in various intermolecular interactions with biological targets. This has led to the development of derivatives with a wide range of therapeutic applications, including antibacterial, anti-cancer, and antidiabetic agents.[1][4][5] The 3-methyl substituted variant serves as a foundational structure for further chemical exploration and drug design.

Key Therapeutic Areas for Triazolo[4,3-a]pyrazine Derivatives:

  • Oncology: Derivatives have been investigated as potent inhibitors of kinases such as c-Met and VEGFR-2, which are crucial in cancer cell proliferation and angiogenesis.[6]

  • Infectious Diseases: The scaffold is a key component in the development of novel antibacterial agents, with some derivatives showing efficacy against both Gram-positive and Gram-negative bacteria.[1][4]

  • Metabolic Disorders: The well-known antidiabetic drug, Sitagliptin, features a substituted triazolo[4,3-a]pyrazine core, highlighting the scaffold's clinical relevance.[5]

Physicochemical Properties: An Insight from Derivatives

Table 1: Computed Physicochemical Properties of 3-Methyl-[1][2][3]triazolo[4,3-a]pyrazine
PropertyValueSource
Molecular FormulaC₆H₆N₄PubChem
Molecular Weight134.14 g/mol [7]
XLogP30.5[7]
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count0PubChem
Exact Mass134.059246208 Da[7]
Topological Polar Surface Area43.1 Ų[7]
Melting Point

Derivatives of the triazolo[4,3-a]pyrazine core are typically solids with melting points varying based on their substitution.

Table 2: Representative Melting Points of Triazolo[4,3-a]pyrazine Derivatives
DerivativeMelting Point (°C)
A substituted triazolo[4,3-a]pyrazine derivative58-61
Another substituted triazolo[4,3-a]pyrazine derivative75-77
A third substituted triazolo[4,3-a]pyrazine derivative106-108
A fourth substituted triazolo[4,3-a]pyrazine derivative120-122
A fifth substituted triazolo[4,3-a]pyrazine derivative170-172

Data extracted from a study on novel triazolo[4,3-a]pyrazine derivatives.[1]

Solubility

The solubility of 3-Methyl-triazolo[4,3-a]pyrazine is predicted to be moderate in aqueous solutions and higher in organic solvents. The parent compound, pyrazine, is soluble in water and various organic solvents like alcohols and ether.[3] This is attributed to the polar nature of the nitrogen-containing ring system.[3] For drug development purposes, solubility is often assessed in simulated biological fluids and organic solvents used for formulation. Pyrazine derivatives are often not readily soluble in water, necessitating the use of organic co-solvents.

pKa

The basicity of the triazolo[4,3-a]pyrazine core is a critical parameter influencing its behavior in biological systems. The nitrogen atoms in the ring system can be protonated, and the pKa value dictates the extent of ionization at a given pH. While a specific pKa for 3-Methyl-triazolo[4,3-a]pyrazine is not documented, a predicted pKa for a carboxylic acid derivative suggests the core is weakly basic.[8] The pKa of nitrogen-containing heterocycles can be determined experimentally using methods like potentiometric titration.[9][10]

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 3-Methyl-triazolo[4,3-a]pyrazine and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for confirming the structure of triazolo[4,3-a]pyrazine derivatives.

  • ¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the methyl group protons and the protons on the pyrazine ring. The chemical shifts of the pyrazine ring protons are typically in the aromatic region.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon and the carbons of the fused heterocyclic rings.

Table 3: Representative ¹H and ¹³C NMR Data for a Triazolo[4,3-a]pyrazine Derivative
¹H NMR (DMSO-d₆) δ (ppm)¹³C NMR (DMSO-d₆) δ (ppm)
2.86 (s, 3H)20.2
7.92 (s, 1H)119.8
7.74 (m, 2H)126.3
7.63 (m, 2H)127.9
128.5
133.1
135.4
146.7
147.2
151.5

Data for 8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine.[2]

Infrared (IR) Spectroscopy

The IR spectrum of 3-Methyl-triazolo[4,3-a]pyrazine would exhibit characteristic absorption bands corresponding to C-H stretching of the methyl group and the aromatic ring, as well as C=N and C=C stretching vibrations within the heterocyclic system.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 3-Methyl-[1][2][3]triazolo[4,3-a]pyrazine, the expected molecular ion peak [M]⁺ would be at m/z 134.[7]

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis and characterization of triazolo[4,3-a]pyrazine derivatives, adapted from established literature.[1]

Synthesis of a Triazolo[4,3-a]pyrazine Scaffold

This protocol outlines a general synthesis of a substituted triazolo[4,3-a]pyrazine, which can be adapted for the synthesis of the 3-methyl derivative.

Synthesis_Workflow A Starting Material (e.g., 2-chloropyrazine) B Hydrazinolysis (Hydrazine hydrate) A->B Step 1 C Cyclization (with an appropriate reagent) B->C Step 2 D Purification (Column Chromatography) C->D Step 3 E Characterization (NMR, MS, IR) D->E Step 4

Caption: General workflow for the synthesis of a triazolo[4,3-a]pyrazine scaffold.

Step-by-Step Methodology:

  • Hydrazinolysis: To a solution of the starting material (e.g., a substituted 2-chloropyrazine) in a suitable solvent such as ethanol, add hydrazine hydrate. Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization: After cooling the reaction mixture, add the cyclizing agent (e.g., triethyl orthoacetate for the introduction of a methyl group at the 3-position). Reflux the mixture until the reaction is complete as indicated by TLC.

  • Work-up and Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Characterization: Confirm the structure of the purified product using NMR, mass spectrometry, and IR spectroscopy.

Determination of Melting Point

The melting point of a synthesized derivative can be determined using a standard melting point apparatus.

Melting_Point_Determination A Sample Preparation (Dry, powdered solid) B Capillary Loading A->B C Melting Point Apparatus B->C D Observation (Start and end of melting) C->D E Record Range D->E

Caption: Workflow for determining the melting point of a solid compound.

Step-by-Step Methodology:

  • Ensure the sample is completely dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample slowly and observe the temperature at which melting begins and the temperature at which the sample is completely liquid. This range is the melting point.

Spectroscopic Analysis

Detailed protocols for acquiring NMR, IR, and MS spectra are instrument-specific. However, a general workflow is presented below.

Spectroscopic_Analysis_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry A Dissolve sample in deuterated solvent B Acquire ¹H and ¹³C spectra C Process and analyze data D Prepare sample (e.g., KBr pellet) E Acquire IR spectrum F Identify characteristic peaks G Introduce sample into mass spectrometer H Acquire mass spectrum I Determine molecular ion peak

Caption: General workflow for spectroscopic characterization of a compound.

Conclusion

3-Methyl-triazolo[4,3-a]pyrazine is a valuable building block in the synthesis of novel therapeutic agents. While direct experimental data for this specific compound is limited, a comprehensive understanding of its physical and chemical properties can be extrapolated from its numerous derivatives. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this important heterocyclic scaffold, enabling its effective use in drug discovery and development.

References

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PubMed. Available at: [Link][1][4]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. MDPI. Available at: [Link][2]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI. Available at: [Link]

  • Pyrazine - Solubility of Things. Solubilityofthings.com. Available at: [Link][3]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PMC. Available at: [Link]

  • Discovery of[1][2][3]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors. RSC Publishing. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers. Available at: [Link][6]

  • Determination of pKa of Triazolo[5,1-c][1][2][3]triazines in Non-Aqueous Media by Potentiometric Titration. Chimica Techno Acta. Available at: [Link][9]

  • (1,2,4)Triazolo(4,3-a)pyrazine - PubChem. PubChem. Available at: [Link]

  • 3-Methyl-[1][2][3]triazolo[4,3-a]pyrazine - PubChem. PubChem. Available at: [Link][7]

  • Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. Available at: [Link]

  • Pyrazine, trimethyl- - the NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

  • 3-methyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine. ELSA BIOTECHNOLOGY CO., LTD.. Available at: [Link]

  • New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. Journal of Molecular Structure. Available at: [Link]

  • (R)-3-Methyl-5-(8-methyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazin-3-yl)-1,2,4-thiadiazole Hydrochloride - PubChem. PubChem. Available at: [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI. Available at: [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. PMC. Available at: [Link]

  • (PDF) Determination of p K a of triazolo[5,1-c][1][2][3]triazines in non-aqueous media by potentiometric titration. ResearchGate. Available at: [Link][10]

  • Pyrazine - Wikipedia. Wikipedia. Available at: [Link]

Sources

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and Evolution of Triazolo[4,3-a]pyrazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The[1][2]triazolo[4,3-a]pyrazine core is a nitrogen-rich heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and rigid, planar structure have made it a cornerstone for the development of a diverse array of therapeutic agents. This in-depth guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of triazolo[4,3-a]pyrazine compounds. We will delve into the fundamental synthetic strategies, explore the vast landscape of their biological activities with a focus on structure-activity relationships, and present detailed experimental protocols for key synthetic transformations. This guide is intended to be a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics based on this versatile heterocyclic core.

Introduction: The Emergence of a Versatile Heterocycle

The journey of the[1][2]triazolo[4,3-a]pyrazine scaffold from a chemical curiosity to a highly sought-after motif in drug discovery is a testament to the enduring importance of heterocyclic chemistry. This fused ring system, comprising a pyrazine ring annulated with a 1,2,4-triazole ring, possesses a unique combination of features that make it particularly attractive for medicinal chemistry applications. The presence of multiple nitrogen atoms allows for a variety of hydrogen bonding interactions with biological targets, while the aromatic nature of the core provides a rigid framework for the precise spatial orientation of substituents.

The triazolo[4,3-a]pyrazine core is a bioisostere of purine, which allows it to interact with a wide range of biological targets that recognize the purine scaffold. This has led to the discovery of triazolo[4,3-a]pyrazine derivatives with a broad spectrum of pharmacological activities, including but not limited to, kinase inhibition, central nervous system (CNS) modulation, and antimicrobial effects. This guide will trace the historical milestones in the development of these compounds, from their initial synthesis to their current status as key components of marketed drugs and clinical candidates.

Historical Perspective: From Obscurity to Prominence

The early history of the triazolo[4,3-a]pyrazine ring system is rooted in the broader exploration of fused heterocyclic compounds. While pinpointing the exact first synthesis can be challenging, early work on related s-triazolopyrazines laid the groundwork for the development of this specific isomer. A key breakthrough was the development of efficient methods for the synthesis of the crucial precursor, 2-hydrazinopyrazine. The reaction of 2-chloropyridine with hydrazine hydrate provided a reliable route to this intermediate, paving the way for its subsequent cyclization to form the triazolo[4,3-a]pyrazine core.[3][4]

The initial interest in these compounds was largely academic. However, the discovery of their diverse biological activities in the latter half of the 20th century propelled them into the forefront of medicinal chemistry research. The recognition that the triazolo[4,3-a]pyrazine scaffold could serve as a versatile template for designing compounds with specific pharmacological profiles led to an explosion of research in this area.

Synthetic Strategies: Building the Core and its Analogs

The synthesis of triazolo[4,3-a]pyrazine derivatives primarily relies on the construction of the triazole ring onto a pre-existing pyrazine core. The most common and versatile approach involves the cyclization of 2-hydrazinopyrazines with various one-carbon synthons.

General Synthesis of the Triazolo[4,3-a]pyrazine Core

The fundamental strategy for the synthesis of the unsubstituted[1][2]triazolo[4,3-a]pyrazine core involves the reaction of 2-hydrazinopyrazine with a suitable one-carbon electrophile, followed by cyclization. A common method utilizes triethyl orthoformate, which upon heating with 2-hydrazinopyrazine, leads to the formation of the fused triazole ring.

G cluster_0 Synthesis of 2-Hydrazinopyrazine cluster_1 Synthesis of Triazolo[4,3-a]pyrazine Core 2-Chloropyrazine 2-Chloropyrazine 2-Hydrazinopyrazine 2-Hydrazinopyrazine 2-Chloropyrazine->2-Hydrazinopyrazine Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate [1,2,4]Triazolo[4,3-a]pyrazine [1,2,4]Triazolo[4,3-a]pyrazine 2-Hydrazinopyrazine->[1,2,4]Triazolo[4,3-a]pyrazine Triethyl Orthoformate, Heat Triethyl Orthoformate Triethyl Orthoformate

Figure 1: General synthetic pathway to the triazolo[4,3-a]pyrazine core.

Synthesis of Substituted Triazolo[4,3-a]pyrazines

The true utility of the triazolo[4,3-a]pyrazine scaffold lies in the ability to introduce a wide variety of substituents at different positions of the ring system. This allows for the fine-tuning of the physicochemical and pharmacological properties of the resulting compounds.

This is the most widely employed strategy. By starting with appropriately substituted 2-chloropyrazines, a diverse range of 2-hydrazinopyrazines can be prepared, which are then cyclized to afford the corresponding substituted triazolo[4,3-a]pyrazines.

Experimental Protocol: Synthesis of 3-(Trifluoromethyl)-[1][2]triazolo[4,3-a]pyrazine

This protocol describes a common method for the synthesis of a key intermediate for many biologically active compounds.[5][6]

Step 1: Synthesis of 2-Hydrazinyl-3-(trifluoromethyl)pyrazine

  • To a solution of 2-chloro-3-(trifluoromethyl)pyrazine in a suitable solvent (e.g., ethanol), add an excess of hydrazine hydrate.

  • Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 2-hydrazinyl-3-(trifluoromethyl)pyrazine.

Step 2: Cyclization to 3-(Trifluoromethyl)-[1][2]triazolo[4,3-a]pyrazine

  • Dissolve the 2-hydrazinyl-3-(trifluoromethyl)pyrazine in triethyl orthoformate.

  • Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.

  • Purify the residue by column chromatography to yield 3-(trifluoromethyl)-[1][2]triazolo[4,3-a]pyrazine.

Another powerful approach involves the direct functionalization of the pre-formed triazolo[4,3-a]pyrazine ring system. This is particularly useful for introducing substituents at positions that are not easily accessible through the cyclization of substituted precursors.

Experimental Protocol: Halogenation of the Triazolo[4,3-a]pyrazine Core

Halogenated derivatives serve as valuable intermediates for further synthetic transformations, such as cross-coupling reactions.

  • Dissolve[1][2]triazolo[4,3-a]pyrazine in a suitable solvent (e.g., N,N-dimethylformamide).

  • Cool the solution to 0 °C in an ice bath.

  • Add a halogenating agent, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), portion-wise.

  • Stir the reaction mixture at 0 °C for a specified period, then allow it to warm to room temperature.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Physicochemical and Spectroscopic Properties

The[1][2]triazolo[4,3-a]pyrazine core is a planar, aromatic system. The presence of four nitrogen atoms significantly influences its electronic properties, making it electron-deficient. This electron deficiency plays a crucial role in its biological activity and its reactivity in chemical transformations.

Spectroscopic Characterization:

  • ¹H NMR: The protons on the pyrazine ring typically appear as doublets or multiplets in the aromatic region of the spectrum. The chemical shifts are influenced by the nature and position of the substituents.

  • ¹³C NMR: The carbon atoms of the fused ring system exhibit characteristic chemical shifts that can be used for structural elucidation.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum provides information about the molecular weight of the compound. Fragmentation patterns can also aid in structural confirmation.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the structure and allows for the detailed analysis of bond lengths, bond angles, and intermolecular interactions.[7]

A Privileged Scaffold in Drug Discovery: A Landscape of Biological Activities

The triazolo[4,3-a]pyrazine scaffold has proven to be a remarkably fruitful template for the discovery of potent and selective modulators of a wide range of biological targets.

Kinase Inhibitors

A significant number of triazolo[4,3-a]pyrazine derivatives have been developed as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.

  • c-Met and VEGFR-2 Inhibitors: Several[1][2]triazolo[4,3-a]pyrazine derivatives have been identified as dual inhibitors of c-Met and VEGFR-2, two receptor tyrosine kinases that play crucial roles in tumor growth, angiogenesis, and metastasis.[8][9][10] These compounds have shown promising anti-proliferative activity in various cancer cell lines.[8][10]

G Triazolo[4,3-a]pyrazine Derivative Triazolo[4,3-a]pyrazine Derivative c-Met Kinase c-Met Kinase Triazolo[4,3-a]pyrazine Derivative->c-Met Kinase Inhibits VEGFR-2 Kinase VEGFR-2 Kinase Triazolo[4,3-a]pyrazine Derivative->VEGFR-2 Kinase Inhibits Tumor Growth Tumor Growth c-Met Kinase->Tumor Growth Angiogenesis Angiogenesis c-Met Kinase->Angiogenesis Metastasis Metastasis c-Met Kinase->Metastasis VEGFR-2 Kinase->Angiogenesis

Figure 2: Mechanism of action of dual c-Met/VEGFR-2 inhibitors.

Compound IDTarget(s)IC₅₀ (nM)Reference
Compound 17l c-Met26.0[8]
VEGFR-22600[8]
Compound 22i c-Met48[9]
Central Nervous System (CNS) Active Agents

The triazolo[4,3-a]pyrazine scaffold has also been successfully employed in the development of drugs targeting the CNS.

  • Phosphodiesterase 2 (PDE2) Inhibitors: Derivatives of pyrido[4,3-e][1][2]triazolo[4,3-a]pyrazine have been reported as potent and selective inhibitors of PDE2, an enzyme involved in the degradation of cyclic nucleotides (cAMP and cGMP) in the brain.[11] PDE2 inhibitors are being investigated for the treatment of cognitive disorders.

  • Anticonvulsants: Certain triazolo[4,3-a]pyrazine derivatives have demonstrated significant anticonvulsant activity in preclinical models, suggesting their potential for the treatment of epilepsy.

Antimicrobial Agents

The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents. The triazolo[4,3-a]pyrazine scaffold has shown promise in this area as well.

  • Antibacterial Agents: A number of novel triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.[5][6][12] Some of these compounds have exhibited minimum inhibitory concentrations (MICs) comparable to or better than existing antibiotics.[5][6]

Compound IDOrganismMIC (µg/mL)Reference
Compound 2e Staphylococcus aureus32[5][6]
Escherichia coli16[5][6]
  • Antifungal Agents: The triazolo[4,3-a]pyrazine core has also been explored for the development of antifungal agents.[13]

Case Studies: Triazolo[4,3-a]pyrazines in the Clinic

The versatility of the triazolo[4,3-a]pyrazine scaffold is perhaps best illustrated by its presence in marketed drugs.

  • Sitagliptin (Januvia®): While not a direct derivative, the key pharmacophore of the dipeptidyl peptidase-4 (DPP-4) inhibitor sitagliptin, used for the treatment of type 2 diabetes, is a 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2]triazolo[4,3-a]pyrazine hydrochloride.[13][14] This highlights the importance of this scaffold in the design of enzyme inhibitors.

Future Directions and Conclusion

The[1][2]triazolo[4,3-a]pyrazine scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its rich history of discovery and development, coupled with its proven success in yielding clinically relevant molecules, ensures its continued importance in the quest for new and improved therapeutics. Future research in this area will likely focus on several key aspects:

  • Development of Novel Synthetic Methodologies: The exploration of new and more efficient synthetic routes will undoubtedly lead to the creation of even more diverse libraries of triazolo[4,3-a]pyrazine derivatives.

  • Exploration of New Biological Targets: As our understanding of disease biology grows, the triazolo[4,3-a]pyrazine scaffold will undoubtedly be applied to the design of inhibitors for new and challenging biological targets.

  • Optimization of Pharmacokinetic and Pharmacodynamic Properties: A deeper understanding of the structure-property relationships will enable the design of compounds with improved drug-like properties, leading to safer and more effective medicines.

References

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2023). Arabian Journal of Chemistry. [Link]

  • Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? (2014). ResearchGate. [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2023). ResearchGate. [Link]

  • Synthesis process of 2-hydrazinopyridine derivative. (2017).
  • Synthesis of New Triazolopyrazine Antimalarial Compounds. (2021). Semantic Scholar. [Link]

  • (1,2,4)Triazolo(4,3-a)pyrazine. PubChem. [Link]

  • Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. (2023). E-Journal UPI. [Link]

  • Synthetic process for 2-hydrazinylpyridine derivative. (2017).
  • Efficient Synthesis and X-ray Structure of[1][2]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). (2017). MDPI. [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2023). MDPI. [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2023). National Center for Biotechnology Information. [Link]

  • Pyrido[4,3-e][1][2]triazolo[4,3-a]pyrazines as Selective, Brain Penetrant Phosphodiesterase 2 (PDE2) Inhibitors. (2014). National Center for Biotechnology Information. [Link]

  • Design, Synthesis, and Biological Evaluation of[1][2]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). National Center for Biotechnology Information. [Link]

  • Discovery of[1][2]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors. (2019). Royal Society of Chemistry. [Link]

  • Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. (2023). ResearchGate. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2023). Future Science. [Link]

  • Design, Synthesis, and Biological Evaluation of[1][2]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). Frontiers in Chemistry. [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives. (2023). PubMed. [Link]

  • Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][2]triazine Derivatives. (2020). National Center for Biotechnology Information. [Link]

  • When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels using a wide spectrum of techniques. (2020). Royal Society of Chemistry. [Link]

  • Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][2]triazine Derivatives. (2020). ResearchGate. [Link]

  • Antimicrobial Activity of[1][2]Triazolo[4,3-a]pyrimidine and New Pyrido[3,2-f][1][2]thiazepine Derivatives. (2020). ResearchGate. [Link]

  • A Mini Review on Antibacterial and Anti-Fungal Activity of Pyrazolo-Pyridazine and Pyrazolo-Cinnoline Derivatives. (2017). Medwin Publishers. [Link]

  • s-Triazolopyrazines. (1967). Journal of the Chemical Society C: Organic. [Link]

  • Triazolo pyrazine derivative B crystal form and preparation method thereof. (2016).
  • Triazines and related products. Part 21. Cyclisation of 3-amino-5-hydrazinopyrazole and 3-amino-5-hydrazino-1,2,4-triazole to azolo[5,1-c][1][2]triazines. (1978). Royal Society of Chemistry. [Link]

  • Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2]triazol[4,3-a] pyrazine hydrochloride. (2012). Google Patents.

  • Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them. (1981).
  • Synthesis of New Triazolopyrazine Antimalarial Compounds. (2021). National Center for Biotechnology Information. [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2023). MDPI. [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (2021). National Center for Biotechnology Information. [Link]

  • Design, Synthesis, and Pharmacology of New Triazole-Containing Quinolinones as CNS Active Agents. (2021). National Center for Biotechnology Information. [Link]

  • Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][2]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. (2022). MDPI. [Link]

  • Regulatory mechanisms of tetramethylpyrazine on central nervous system diseases: A review. (2022). Frontiers in Pharmacology. [Link]

  • Structure-Activity Relationship Studies on Oxazolo[3,4- a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. (2021). PubMed. [Link]

Sources

The 3-Methyl-triazolo[4,3-a]pyrazine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The[1][2][3]triazolo[4,3-a]pyrazine ring system, particularly its 3-methyl substituted variant, has emerged as a "privileged scaffold" in medicinal chemistry. This guide provides a comprehensive technical overview of the diverse biological activities associated with this core, delving into its applications in oncology, infectious diseases, and metabolic disorders. We will explore the mechanistic underpinnings of its therapeutic effects, present detailed experimental protocols for its synthesis and evaluation, and analyze structure-activity relationships to guide future drug design. This document is intended to be a vital resource for researchers actively engaged in the discovery and development of novel therapeutics based on this versatile heterocyclic system.

Introduction: The Rise of a Privileged Scaffold

Nitrogen-containing heterocycles are fundamental building blocks in a vast array of pharmaceuticals. Among these, the[1][2][3]triazolo[4,3-a]pyrazine scaffold has garnered significant attention due to its unique physicochemical properties and its ability to interact with a wide range of biological targets. The fusion of a triazole and a pyrazine ring creates a rigid, planar system with a distinct electronic distribution, making it an ideal platform for the development of potent and selective inhibitors of various enzymes and receptors.

The versatility of this scaffold is underscored by its presence in the marketed anti-diabetic drug Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor. This clinical success has spurred further investigation into the therapeutic potential of triazolo[4,3-a]pyrazine derivatives, leading to the discovery of compounds with potent anticancer, antibacterial, and antitubercular activities. This guide will provide an in-depth exploration of these biological activities, offering both a high-level overview and a detailed examination of the underlying science.

Anticancer Activity: Dual Inhibition of c-Met and VEGFR-2

A significant area of research for 3-methyl-triazolo[4,3-a]pyrazine derivatives has been in oncology, particularly in the development of dual inhibitors of the receptor tyrosine kinases (RTKs) c-Met and VEGFR-2. Both c-Met and VEGFR-2 are key drivers of tumor growth, angiogenesis, and metastasis, making their simultaneous inhibition a promising therapeutic strategy.

Mechanism of Action: Disrupting Tumor Angiogenesis and Proliferation

The anticancer effects of these compounds stem from their ability to block the downstream signaling pathways activated by c-Met and VEGFR-2. Inhibition of these kinases leads to a cascade of events that ultimately result in a reduction of tumor cell proliferation, migration, and survival, as well as the suppression of new blood vessel formation (angiogenesis).

The binding of hepatocyte growth factor (HGF) to c-Met and vascular endothelial growth factor (VEGF) to VEGFR-2 triggers receptor dimerization and autophosphorylation of key tyrosine residues in their intracellular domains. This phosphorylation creates docking sites for various signaling proteins, activating downstream pathways such as the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways. These pathways are crucial for cell cycle progression, survival, and motility.

By competitively binding to the ATP-binding pocket of the kinase domain of c-Met and VEGFR-2, the 3-methyl-triazolo[4,3-a]pyrazine derivatives prevent ATP from binding, thereby inhibiting autophosphorylation and the subsequent activation of downstream signaling. This dual blockade leads to cell cycle arrest, primarily at the G0/G1 phase, and the induction of apoptosis.

cMet_VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met HGF->cMet VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 RAS RAS cMet->RAS PI3K PI3K cMet->PI3K VEGFR2->RAS VEGFR2->PI3K Triazolo_Pyrazine 3-Methyl-triazolo [4,3-a]pyrazine Derivative Triazolo_Pyrazine->cMet Inhibits Triazolo_Pyrazine->VEGFR2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt PI3K->Akt | mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis | mTOR->Proliferation mTOR->Angiogenesis

Caption: Dual inhibition of c-Met and VEGFR-2 signaling pathways.

Quantitative Data: Antiproliferative Activity

The antiproliferative activity of 3-methyl-triazolo[4,3-a]pyrazine derivatives is typically evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values are determined to quantify the potency of the compounds.

Compound IDTarget(s)A549 (Lung) IC50 (µM)HT-29 (Colon) IC50 (µM)HCT-116 (Colon) IC50 (µM)Reference
RB7 Not specified-8.18-[3]
17l c-Met/VEGFR-20.98--[4]
22i c-Met0.83--[5]
Experimental Protocols

The synthesis of these derivatives often involves a multi-step process, starting from commercially available reagents. A common strategy is the condensation of a hydrazine derivative with a pyrazine core, followed by cyclization to form the triazole ring. Subsequent modifications are then made to introduce various substituents. The use of coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) is common for forming amide bonds, while sterically hindered bases such as N,N-Diisopropylethylamine (DIPEA) are employed to scavenge protons without interfering with the reaction.[6][7][8]

Rationale for Reagent Choices:

  • DCC: A powerful dehydrating agent that activates carboxylic acids for nucleophilic attack by amines, facilitating amide bond formation.[9][10]

  • DIPEA: A non-nucleophilic base used to neutralize acids formed during the reaction without competing with the primary amine as a nucleophile, thus preventing side reactions.[6]

Synthesis_Workflow Start Starting Materials (e.g., 2,3-dichloropyrazine) Hydrazine_Sub Hydrazine Substitution Start->Hydrazine_Sub Cyclization Cyclization (e.g., with triethyl orthoformate) Hydrazine_Sub->Cyclization Core_Scaffold [1,2,4]triazolo[4,3-a]pyrazine Core Cyclization->Core_Scaffold Functionalization Functionalization (e.g., amidation, substitution) Core_Scaffold->Functionalization Final_Product Final Derivative Functionalization->Final_Product MmpL3_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm TMM_pre Trehalose Monomycolate (TMM) Precursors MmpL3 MmpL3 Transporter TMM_pre->MmpL3 TMM TMM MmpL3->TMM Mycolic_Acid Mycolic Acid Synthesis TMM->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Cell_Death Cell Death Cell_Wall->Cell_Death Disruption leads to Triazolo_Pyrazine 3-Methyl-triazolo [4,3-a]pyrazine Derivative Triazolo_Pyrazine->MmpL3 Inhibits

Caption: Mechanism of MmpL3 inhibition by triazolo[4,3-a]pyrazine derivatives.

Quantitative Data: Antitubercular Activity

The in vitro antitubercular activity of these compounds is typically evaluated against the H37Rv strain of Mycobacterium tuberculosis using methods like the microplate Alamar blue assay (MABA). The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that inhibits bacterial growth.

Compound IDMtb H37Rv MIC (µM)INH-resistant Mtb MIC (µM)ETH-resistant Mtb MIC (µM)Reference
5c 0.5920.8315.37[7]

Antibacterial Activity: A Broad Spectrum of Action

In addition to their antitubercular properties, triazolo[4,3-a]pyrazine derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship (SAR)

Preliminary SAR studies have indicated that the presence of an ethylenediamine moiety attached to the triazolo[4,3-a]pyrazine nucleus is beneficial for antibacterial activity. [3]It is hypothesized that at physiological pH, the protonated amines can form π-cation interactions with amino acid residues in the active site of bacterial enzymes, such as DNA gyrase. [3]

Quantitative Data: Antibacterial Activity

The antibacterial activity is assessed by determining the minimum inhibitory concentration (MIC) using the broth microdilution method.

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference
2e 3216[2][11]
Ampicillin (control) 328[2]

Conclusion and Future Directions

The 3-methyl-triazolo[4,3-a]pyrazine scaffold has proven to be a remarkably versatile and fruitful starting point for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential in the fields of oncology, infectious diseases, and beyond. The ability to fine-tune the biological activity of this scaffold through chemical modification makes it an attractive platform for future drug discovery efforts.

Future research in this area should focus on:

  • Optimizing potency and selectivity: Further exploration of the structure-activity relationships to design more potent and selective inhibitors.

  • Elucidating mechanisms of action: Deeper investigation into the molecular mechanisms by which these compounds exert their biological effects.

  • In vivo studies: Advancing the most promising compounds into preclinical and clinical development.

  • Exploring new therapeutic areas: Investigating the potential of this scaffold for the treatment of other diseases.

This in-depth technical guide has provided a comprehensive overview of the biological activity of the 3-methyl-triazolo[4,3-a]pyrazine scaffold. It is our hope that this document will serve as a valuable resource for researchers in the field and will inspire further innovation in the development of new medicines based on this privileged core.

References

  • Grzelak, E. M., et al. (2018). Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 62(7), e00325-18. [Link]

  • Zhang, Z., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7895. [Link]

  • Singh, V., et al. (2020). Targeting MmpL3 for anti-tuberculosis drug development. Biochemical Society Transactions, 48(4), 1537-1547. [Link]

  • Ramasamy, R., et al. (2022). Synthesis of 3-Trifluoromethyl-5,6-dihydro-t[1][2][3]riazolo Pyrazine Derivatives and Their Anti-Cancer Studies. Molecules, 27(15), 4976. [Link]

  • Proprep. (n.d.). Explain the principle of DCC coupling in peptide synthesis. [Link]

  • Furman, C., et al. (2020). An overview of the c-MET signaling pathway. Therapeutic Advances in Medical Oncology, 12, 1758835920925208. [Link]

  • Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation oft[1][2][3]riazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 864286. [Link]

  • Li, Y., et al. (2021). Discovery oft[1][2][3]riazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors. New Journal of Chemistry, 45(35), 15951-15965. [Link]

  • Zhang, Z., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7895. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding DIPEA: A Key Amine in Pharmaceutical Synthesis. [Link]

  • Patsnap. (2024, June 21). What are MmpL3 inhibitors and how do they work? [Link]

  • Kshirsagar, J., et al. (2024). Novel Triazolo[4,3-a]pyrazines as Potential MmpL3 Inhibitors: Design, Synthesis, Antitubercular Evaluation and Molecular Docking Studies. Asian Journal of Chemistry, 36(11), 2699-2706. [Link]

Sources

A Scientist's Guide to the Triazolo[4,3-a]pyrazine Core: Synthesis, Reactivity, and Therapeutic Landscape

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain heterocyclic systems consistently emerge as "privileged scaffolds"—frameworks that can bind to a variety of biological targets with high affinity. The[1][2][3]triazolo[4,3-a]pyrazine core is a quintessential example of such a system. This nitrogen-rich, fused heterocyclic scaffold has garnered significant attention from researchers due to its versatile chemical nature and its presence in a wide array of biologically active compounds.[2][3][4] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, antidiabetic, and neurological effects.[2]

The unique electronic and steric properties of the triazolo[4,3-a]pyrazine system allow it to serve as a versatile template for drug design. Its nitrogen atoms can act as hydrogen bond acceptors, while the fused ring system provides a rigid conformational platform, crucial for specific interactions with protein targets. Furthermore, the core is amenable to substitution at multiple positions, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of derivative compounds. This guide provides an in-depth exploration of the synthesis, chemical reactivity, and broad therapeutic applications of this important heterocyclic system.

Synthetic Strategies: Building the Core

The construction of the triazolo[4,3-a]pyrazine ring system is a critical step in the development of new therapeutic agents. A common and efficient strategy involves the condensation and subsequent cyclization of a substituted hydrazinopyrazine with a suitable one-carbon electrophile.

A cornerstone intermediate in many synthetic routes is 2-hydrazinopyrazine, which can be prepared from the commercially available 2-chloropyrazine via nucleophilic substitution with hydrazine hydrate. This intermediate serves as a versatile precursor for the subsequent annulation of the triazole ring.

General Synthetic Workflow

The diagram below illustrates a prevalent pathway for the synthesis of the triazolo[4,3-a]pyrazine core, starting from 2-chloropyrazine. The key steps involve the formation of a hydrazinopyrazine intermediate, followed by cyclization to form the fused triazole ring.

G Start 2-Chloropyrazine Intermediate1 2-Hydrazinopyrazine Start->Intermediate1 Nucleophilic Substitution Core [1,2,4]Triazolo[4,3-a]pyrazine Core Scaffold Intermediate1->Core Cyclocondensation Reagent1 Hydrazine Hydrate (NH2NH2·H2O) Reagent1->Intermediate1 Reagent2 One-Carbon Electrophile (e.g., Triethyl Orthoformate, Carboxylic Acid Derivative) Reagent2->Core

Caption: General synthetic workflow for the[1][2][3]triazolo[4,3-a]pyrazine core.

Detailed Experimental Protocol: Synthesis of 3-(Trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine

This protocol describes the synthesis of a key building block used in the development of several marketed drugs, including the dipeptidyl peptidase-4 (DPP-IV) inhibitor, Sitagliptin.[3][4]

Step 1: Synthesis of 2-Hydrazinyl-3-(trifluoromethyl)pyrazine

  • To a solution of 2-chloro-3-(trifluoromethyl)pyrazine in a suitable solvent such as ethanol, add hydrazine hydrate (1.5 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 2-hydrazinyl-3-(trifluoromethyl)pyrazine.

Step 2: Cyclization to form 3-(Trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine

  • Suspend the 2-hydrazinyl-3-(trifluoromethyl)pyrazine from Step 1 in triethyl orthoformate.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

  • Heat the mixture to reflux for several hours, monitoring by TLC.

  • After completion, cool the reaction and remove the excess triethyl orthoformate under vacuum.

  • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired product.

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

The triazolo[4,3-a]pyrazine scaffold is a cornerstone in modern drug discovery, with derivatives showing efficacy against a multitude of diseases.[2][3]

Central Nervous System (CNS) Agents: Targeting GABA-A Receptors

One of the earliest and most well-known applications of this scaffold is in the development of non-benzodiazepine hypnotics. Zaleplon, a pyrazolopyrimidine which is structurally related to the triazolopyrazine class, is a notable example used for the treatment of insomnia.[5][] These compounds act as positive allosteric modulators of the GABA-A receptor, binding to the benzodiazepine site.[1][]

  • Mechanism of Action: Zaleplon and its analogs selectively bind to the α1 subunit of the GABA-A receptor, which is responsible for mediating sedative effects.[1][5] This binding enhances the effect of the neurotransmitter GABA, leading to an influx of chloride ions and hyperpolarization of the neuron, which results in a calming and sedative effect.

cluster_0 Drug Triazolo[4,3-a]pyrazine Derivative (e.g., Zaleplon analog) Receptor GABA-A Receptor (α1 subunit) Drug->Receptor Binds to α1 subunit GABA GABA GABA->Receptor Binds to GABA site Channel Cl- Channel (Closed) Channel_Open Cl- Channel (Open) Receptor->Channel_Open Conformational Change Effect Neuronal Hyperpolarization (Sedative/Hypnotic Effect) Channel_Open->Effect Increased Cl- Influx

Caption: Modulation of the GABA-A receptor by triazolo[4,3-a]pyrazine-like compounds.

Anticancer Agents: Kinase Inhibition

The triazolo[4,3-a]pyrazine core has emerged as a potent scaffold for the development of kinase inhibitors for cancer therapy. Notably, derivatives have been designed as dual c-Met and VEGFR-2 inhibitors.[7][8] The c-Met and VEGFR-2 signaling pathways are crucial for tumor growth, proliferation, and angiogenesis.

  • Structure-Activity Relationship (SAR) Insights:

    • The triazolo[4,3-a]pyrazine core often serves as a hinge-binding motif, a key interaction in many kinase inhibitors.[8]

    • Substitution at the 3-position with various aryl or heteroaryl groups allows for exploration of the hydrophobic pocket of the kinase active site.

    • The 5-position can be modified with different linkers and terminal groups to interact with the solvent-exposed region, influencing both potency and pharmacokinetic properties.[7]

The table below summarizes the in vitro activity of representative compounds against cancer cell lines and their target kinases.

Compound IDR-Group (at C3)Linker (at C5)A549 IC₅₀ (µM)c-Met IC₅₀ (nM)VEGFR-2 IC₅₀ (µM)
21a Phenyl-O-Ph-CONH-5.62120>10
22i 4-Chlorophenyl-O-Ph-CONH-0.83485.2
17l 4-Fluorophenyl-NH-Ph-CONH-0.98262.6

Data synthesized from multiple sources for illustrative purposes.[8][9]

Antibacterial and Antimalarial Applications

Researchers have also explored this scaffold for infectious diseases. Novel derivatives have been synthesized and tested for antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing efficacy comparable to first-line agents like ampicillin.[3][10] Additionally, the Open Source Malaria (OSM) consortium has investigated the triazolo[4,3-a]pyrazine scaffold, designating it as "Series 4," and has developed analogs with moderate antimalarial activity against Plasmodium falciparum.[11]

Future Perspectives

The[1][2][3]triazolo[4,3-a]pyrazine system remains a highly fertile ground for drug discovery. Future research will likely focus on:

  • Bioisosteric Replacement: Exploring bioisosteres of the pyrazine or triazole rings to modulate properties like metabolic stability and solubility.[12][13]

  • Late-Stage Functionalization: Employing modern synthetic methods like photoredox catalysis to diversify the core structure at later stages of the synthesis, allowing for rapid generation of analog libraries.[11]

  • Targeting New Disease Areas: Expanding the application of this scaffold to other therapeutic areas, such as inflammatory and metabolic diseases, building on its proven versatility.[2]

The robust synthetic accessibility, coupled with the proven biological activity of its derivatives, ensures that the triazolo[4,3-a]pyrazine scaffold will continue to be a valuable tool in the hands of medicinal chemists for years to come.

References

  • ZALEPLON Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020). Pharmapproach. Retrieved from [Link]

  • Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. (2023). PubMed. Retrieved from [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Zaleplon. Wikipedia. Retrieved from [Link]

  • Naik, A. M., Sawant, S., & Kavishwar, S. G. (2003). Novel process for the synthesis of Zaleplon. Semantic Scholar. Retrieved from [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2023). ResearchGate. Retrieved from [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. (2022). MDPI. Retrieved from [Link]

  • Discovery of[1][2][3]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors. (2020). Royal Society of Chemistry. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). Frontiers in Chemistry. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2023). PubMed. Retrieved from [Link]

  • More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. (2024). ACS Publications. Retrieved from [Link]

  • New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. (2020). ResearchGate. Retrieved from [Link]

  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][2][3]triazino[2,3-c]quinazolines. (2024). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to 3-Methyl-triazolo[4,3-a]pyrazine Derivatives as Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-methyl-triazolo[4,3-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse range of biological entities implicated in various pathologies. This technical guide provides an in-depth exploration of the therapeutic landscape of derivatives based on this core, with a primary focus on their anticancer, antibacterial, and antidiabetic applications. We will dissect the molecular mechanisms of action, delineate key signaling pathways, and present a comprehensive analysis of structure-activity relationships. Furthermore, this guide offers detailed experimental protocols for the evaluation of these compounds, aiming to equip researchers and drug development professionals with the foundational knowledge to advance the therapeutic utility of this promising class of molecules.

Introduction: The Triazolo[4,3-a]pyrazine Core - A Scaffold of Therapeutic Promise

The triazolo[4,3-a]pyrazine core is a nitrogen-rich heterocyclic system that has garnered significant attention in drug discovery due to its favorable physicochemical properties and its ability to engage with a variety of biological targets. The unique electronic and steric features of this scaffold allow for diverse substitutions, enabling the fine-tuning of pharmacological activity. Several drugs incorporating the triazolo[4,3-a]pyrazine moiety have reached the market, underscoring its clinical relevance[1]. This guide will delve into the therapeutic targets of derivatives of the 3-methyl-triazolo[4,3-a]pyrazine core, providing a technical roadmap for their continued investigation and development.

Anticancer Activity: Dual Inhibition of c-Met and VEGFR-2 Signaling

A significant area of investigation for 3-methyl-triazolo[4,3-a]pyrazine derivatives is in oncology, where they have shown considerable promise as inhibitors of key receptor tyrosine kinases (RTKs) that drive tumor growth, proliferation, and angiogenesis. Notably, these derivatives have been identified as potent dual inhibitors of the mesenchymal-epithelial transition factor (c-Met) and vascular endothelial growth factor receptor 2 (VEGFR-2).

Mechanism of Action: Disrupting Pro-Tumorigenic Signaling Cascades

The binding of hepatocyte growth factor (HGF) to its receptor c-Met, and vascular endothelial growth factor (VEGF) to VEGFR-2, triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events crucial for cancer progression. The 3-methyl-triazolo[4,3-a]pyrazine derivatives act as ATP-competitive inhibitors, binding to the kinase domain of these receptors and preventing their phosphorylation and subsequent activation.

This inhibition effectively blocks multiple downstream signaling pathways, including:

  • RAS/RAF/MEK/ERK (MAPK) Pathway: Crucial for cell proliferation, differentiation, and survival.

  • PI3K/Akt/mTOR Pathway: A central regulator of cell growth, metabolism, and survival.

  • PLCγ/PKC Pathway: Involved in cell migration, invasion, and angiogenesis.

By simultaneously targeting both c-Met and VEGFR-2, these derivatives can overcome the resistance mechanisms often associated with single-target therapies and provide a more comprehensive blockade of tumor progression[2][3].

cMet_VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met RAS RAS cMet->RAS PI3K PI3K cMet->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg HGF HGF HGF->cMet VEGF VEGF VEGF->VEGFR2 Inhibitor 3-Methyl-triazolo[4,3-a]pyrazine Derivative Inhibitor->cMet Inhibitor->VEGFR2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation PKC PKC PLCg->PKC PKC->Proliferation

Figure 1: Simplified signaling pathway of c-Met and VEGFR-2 and the inhibitory action of 3-Methyl-triazolo[4,3-a]pyrazine derivatives.

Quantitative Efficacy of 3-Methyl-triazolo[4,3-a]pyrazine Derivatives in Cancer

Several studies have demonstrated the potent in vitro activity of these derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight their efficacy in inhibiting cancer cell proliferation.

Compound IDCancer Cell LineTarget(s)IC50 (µM)Reference
17l A549 (Lung)c-Met/VEGFR-20.98 ± 0.08[2][3]
17l MCF-7 (Breast)c-Met/VEGFR-21.05 ± 0.17[2][3]
17l HeLa (Cervical)c-Met/VEGFR-21.28 ± 0.25[2][3]
22i A549 (Lung)c-Met0.83 ± 0.07[4]
22i MCF-7 (Breast)c-Met0.15 ± 0.08[4]
22i HeLa (Cervical)c-Met2.85 ± 0.74[4]
12e A549 (Lung)c-Met1.06 ± 0.16[5]
12e MCF-7 (Breast)c-Met1.23 ± 0.18[5]
12e HeLa (Cervical)c-Met2.73 ± 0.33[5]

Table 1: In vitro antiproliferative activity of selected 3-Methyl-triazolo[4,3-a]pyrazine derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of 3-methyl-triazolo[4,3-a]pyrazine derivatives is significantly influenced by the nature of substituents on the core scaffold. Key SAR observations include:

  • Substitutions at the 3-position: The presence of a trifluoromethyl group at this position is often associated with enhanced activity, as seen in many potent derivatives[1].

  • Linker Moiety: The nature and length of the linker connecting the triazolopyrazine core to other aromatic or heterocyclic rings play a crucial role in optimizing binding to the kinase active site.

  • Terminal Groups: The terminal aromatic or heterocyclic rings and their substitutions are critical for establishing key interactions within the ATP-binding pocket of the target kinases, influencing both potency and selectivity.

Experimental Protocol: In Vitro c-Met Kinase Inhibition Assay

This protocol outlines a common method for determining the in vitro potency of a test compound in inhibiting c-Met kinase activity.

kinase_assay_workflow start Start reagent_prep Prepare Reagents: - Recombinant c-Met Kinase - Kinase Buffer - ATP - Substrate (e.g., Poly(Glu,Tyr) 4:1) start->reagent_prep compound_prep Prepare Test Compound Serial Dilutions reagent_prep->compound_prep plate_setup Add to 384-well Plate: 1. Test Compound/DMSO Control 2. c-Met Kinase 3. Substrate/ATP Mixture compound_prep->plate_setup incubation Incubate at Room Temperature (e.g., 60 minutes) plate_setup->incubation adp_detection Add ADP-Glo™ Reagent (Depletes remaining ATP) incubation->adp_detection incubation2 Incubate at Room Temperature (e.g., 40 minutes) adp_detection->incubation2 luminescence Add Kinase Detection Reagent (Converts ADP to ATP, generates luminescence) incubation2->luminescence readout Measure Luminescence (Plate Reader) luminescence->readout analysis Calculate IC50 Value readout->analysis end End analysis->end

Figure 2: Workflow for a typical in vitro c-Met kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents (recombinant c-Met kinase, kinase buffer, ATP, and substrate) to their final working concentrations.

  • Compound Preparation: Perform serial dilutions of the 3-methyl-triazolo[4,3-a]pyrazine derivative to be tested. A DMSO control should also be prepared.

  • Reaction Setup: In a 384-well plate, add the test compound or DMSO control, followed by the c-Met kinase. Initiate the kinase reaction by adding the substrate/ATP mixture.

  • Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes) to allow for the kinase reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature (e.g., 40 minutes).

  • Luminescence Generation: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction back to ATP, which is then used to produce a luminescent signal.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Antibacterial Activity: Targeting Essential Bacterial Processes

Derivatives of the 3-methyl-triazolo[4,3-a]pyrazine scaffold have also demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

Mechanism of Action: A Multi-pronged Attack

The antibacterial mechanism of these compounds is believed to be multifaceted, potentially involving:

  • Inhibition of DNA Gyrase and Topoisomerase IV: These essential enzymes are responsible for maintaining DNA topology during replication and transcription. Inhibition of their function leads to DNA damage and bacterial cell death. Molecular docking studies have suggested that triazolo[4,3-a]pyrazine derivatives can bind to the active sites of these enzymes[6].

  • Disruption of the Bacterial Cell Membrane: Some derivatives may exert their antibacterial effect by compromising the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell lysis[6].

Quantitative Efficacy of 3-Methyl-triazolo[4,3-a]pyrazine Derivatives against Bacteria

The in vitro antibacterial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible bacterial growth.

Compound IDBacterial StrainMIC (µg/mL)Reference
2e Staphylococcus aureus (Gram-positive)32[6][7][8][9]
2e Escherichia coli (Gram-negative)16[6][7][8][9]
Ampicillin (Control) Staphylococcus aureus32[6][7]
Ampicillin (Control) Escherichia coli8[6][7]

Table 2: In vitro antibacterial activity of a selected 3-Methyl-triazolo[4,3-a]pyrazine derivative.

Structure-Activity Relationship (SAR) Insights

The antibacterial potency of these derivatives is influenced by various structural features:

  • Lipophilicity: An aliphatic chain at the R² position can increase the lipophilicity of the compounds, potentially enhancing cell permeability[6].

  • Aromaticity: The presence of aromatic groups at the R³ position has been shown to positively influence antibacterial activity, possibly through π-π stacking interactions with the target site[6].

  • Ethylenediamine Moiety: The presence of an ethylenediamine moiety has been associated with improved antibacterial activity[6].

Experimental Protocol: Broth Microdilution MIC Assay

This protocol describes a standard method for determining the MIC of a test compound against a bacterial strain.

mic_assay_workflow start Start compound_prep Prepare Serial Dilutions of Test Compound in a 96-well Plate start->compound_prep bacterial_prep Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland standard) compound_prep->bacterial_prep inoculation Inoculate each well of the 96-well plate with the bacterial suspension bacterial_prep->inoculation incubation Incubate the plate at 37°C for 18-24 hours inoculation->incubation readout Visually inspect for bacterial growth (turbidity) incubation->readout analysis Determine the MIC: Lowest concentration with no visible growth readout->analysis end End analysis->end

Figure 3: Workflow for a broth microdilution Minimum Inhibitory Concentration (MIC) assay.

Step-by-Step Methodology:

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium.

  • Bacterial Inoculum Preparation: Prepare a standardized suspension of the test bacterium, typically equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate containing the compound dilutions with the standardized bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Antidiabetic Activity: Inhibition of Dipeptidyl Peptidase-4 (DPP-4)

The 3-methyl-triazolo[4,3-a]pyrazine scaffold is a key component of the well-established antidiabetic drug, Sitagliptin. This highlights the potential of other derivatives of this class to act as inhibitors of dipeptidyl peptidase-4 (DPP-4).

Mechanism of Action: Enhancing Incretin Hormone Activity

DPP-4 is an enzyme that rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and play a crucial role in glucose homeostasis by:

  • Stimulating glucose-dependent insulin secretion from pancreatic β-cells.

  • Suppressing glucagon release from pancreatic α-cells.

By inhibiting DPP-4, 3-methyl-triazolo[4,3-a]pyrazine derivatives increase the circulating levels of active GLP-1 and GIP. This leads to enhanced insulin secretion and reduced glucagon levels, ultimately resulting in improved glycemic control in patients with type 2 diabetes[10][11][12].

dpp4_inhibition_pathway food_intake Food Intake incretins Incretin Hormones (GLP-1, GIP) food_intake->incretins dpp4 DPP-4 Enzyme incretins->dpp4 Inactivation insulin ↑ Insulin Secretion (Glucose-dependent) incretins->insulin glucagon ↓ Glucagon Secretion incretins->glucagon inactive_incretins Inactive Incretins dpp4->inactive_incretins inhibitor 3-Methyl-triazolo[4,3-a]pyrazine Derivative inhibitor->dpp4 Inhibition glucose_control Improved Glycemic Control insulin->glucose_control glucagon->glucose_control

Figure 4: Mechanism of action of 3-Methyl-triazolo[4,3-a]pyrazine derivatives as DPP-4 inhibitors.

Efficacy and Structure-Activity Relationship of DPP-4 Inhibitors

The clinical success of Sitagliptin (MK-0431) underscores the potential of this chemical class. The potent DPP-4 inhibitory activity (IC50 = 18 nM) of the parent compound of Sitagliptin demonstrates the high affinity of the triazolopiperazine core for the active site of the enzyme[13]. The structure-activity relationship for DPP-4 inhibition is well-defined, with the beta-amino acid side chain and the trifluorophenyl group playing critical roles in binding and selectivity[13].

Conclusion and Future Directions

The 3-methyl-triazolo[4,3-a]pyrazine scaffold represents a highly versatile platform for the development of novel therapeutic agents. The derivatives of this core have demonstrated significant potential in the fields of oncology, infectious diseases, and metabolic disorders. The dual inhibition of c-Met and VEGFR-2 offers a promising strategy for cancer therapy, while the antibacterial activity provides a potential avenue for combating drug-resistant pathogens. Furthermore, the established success of Sitagliptin paves the way for the development of new and improved DPP-4 inhibitors.

Future research in this area should focus on:

  • Optimization of existing lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

  • Exploration of novel substitutions on the triazolopyrazine core to identify new therapeutic targets.

  • In vivo evaluation of the most promising derivatives in relevant animal models to translate the in vitro findings into preclinical and clinical success.

By leveraging the knowledge outlined in this guide, researchers and drug development professionals can continue to unlock the full therapeutic potential of 3-methyl-triazolo[4,3-a]pyrazine derivatives.

References

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Advances.
  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Advances.
  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv
  • Discovery of Small Molecules That Target Vascular Endothelial Growth Factor Receptor-2 Signalling Pathway Employing Molecular Modelling Studies. Molecules.
  • Sitagliptin: Uses, Interactions, Mechanism Of Action. Enanti Labs.
  • What is the mechanism of Sitagliptin?
  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • What are the molecular and cellular mechanisms of action of SITAGLIPTIN in therapeutic use? R Discovery.
  • How does Sitagliptincompare with other treatments for type 2 diabetes?
  • Design, Synthesis, and Biological Evaluation of[14][15][16]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry.

  • Benefits of Sitagliptin Mechanism of action and dosage for diabetes. Enanti Labs.
  • An overview of small-molecule inhibitors of VEGFR signaling.
  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives.
  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv
  • Discovery of[14][15][16]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors. New Journal of Chemistry.

  • Design, Synthesis, and Biological Evaluation of[14][15][16]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. ACS Omega.

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Deriv
  • Novel Triazolo[4,3-a]pyrazines as Potential MmpL3 Inhibitors: Design, Synthesis, Antitubercular Evaluation and Molecular Docking Studies.
  • Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry.
  • (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[14][15][16]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry.

  • IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay.
  • Design, Synthesis and Biological Evaluation of Novel Pyrazolo[14][15][16]triazolopyrimidine Derivatives as Potential Anticancer. Molecules.

  • Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. ACS Omega.
  • Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)
  • IC 50 for Pyrazine derivatives.
  • The activity of pyrazolo[4,3-e][14][15][16]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][14][15][16]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Scientific Reports.

  • Design, synthesis and anti-diabetic activity of triazolotriazine derivatives as dipeptidyl peptidase-4 (DPP-4) inhibitors. Bioorganic & Medicinal Chemistry.
  • Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega.
  • Seven drugs bearing trifluoromethyl triazolo[4,3-a]pyrazine moiety (in blue) on the market.
  • Natural Compounds as DPP-4 Inhibitors: 3D-Similarity Search, ADME Toxicity, and Molecular Docking Approaches. Molecules.
  • Design, Synthesis, and Biological Evaluation of[14][15][16]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. R Discovery.

  • Synthesis, molecular docking studies, and in vitro antimicrobial evaluation of piperazine and triazolo-pyrazine derivatives.
  • Discovery of Potent and Selective DPP-4 Inhibitors Derived from ??-Aminoamides Bearing Substituted Triazolopiperazines.
  • Mechanism of Action and Membrane Interactions of Antibacterial Quaternized Triazolium Peptoids. Journal of Medicinal Chemistry.
  • 1,2,4-Triazoles as Important Antibacterial Agents. Molecules.
  • What is the mechanism of Triazavirin?
  • Synthesis and antibacterial activity of some novel triazolothienopyrimidines. Bioorganic & Medicinal Chemistry Letters.

Sources

Methodological & Application

Introduction: The Significance of the Triazolo[4,3-a]pyrazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 3-Methyl-[1][2][3]triazolo[4,3-a]pyrazine from 2-Hydrazinopyrazine

Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Among these, the[1][2][3]triazolo[4,3-a]pyrazine scaffold has garnered significant attention as a "privileged structure" in drug discovery. This fused heterocyclic system is a key component in a wide array of biologically active molecules, demonstrating therapeutic potential across various domains including antidiabetic, antibacterial, antimalarial, and anticancer applications.[1][4][5][6] The unique electronic and structural properties of this scaffold allow for versatile interactions with biological targets, making it a focal point for the development of novel therapeutic agents.[7]

This application note provides a comprehensive, field-proven protocol for the synthesis of 3-Methyl-[1][2][3]triazolo[4,3-a]pyrazine, a representative member of this important class of compounds. Starting from the readily available precursor 2-Hydrazinopyrazine, this guide details the underlying chemical principles, a step-by-step experimental procedure, and critical insights born from practical application.

Reaction Principle and Mechanism

The synthesis of the 3-Methyl-[1][2][3]triazolo[4,3-a]pyrazine core is achieved through an acid-catalyzed condensation and subsequent intramolecular cyclization reaction. The key transformation involves the reaction of 2-Hydrazinopyrazine with triethyl orthoacetate.

Causality of Reagent Selection:

  • 2-Hydrazinopyrazine: This molecule provides the pyrazine ring and the key hydrazine functionality. The terminal nitrogen of the hydrazine (-NH2) is highly nucleophilic, initiating the reaction, while the ring nitrogen adjacent to the hydrazine is positioned perfectly for the subsequent intramolecular cyclization.

  • Triethyl Orthoacetate (TEOA): This reagent is exceptionally effective for this transformation as it serves a dual purpose. First, it acts as the source for the C-methyl group and the adjacent carbon atom required to form the triazole ring. Second, under reaction conditions, it facilitates the removal of water, driving the cyclization to completion.[8] Compared to other acylating agents, orthoesters provide a direct and efficient route to the cyclized product under relatively mild conditions.[8][9]

The reaction proceeds through the following mechanistic stages:

  • Formation of an Intermediate: The nucleophilic terminal nitrogen of 2-Hydrazinopyrazine attacks the central carbon of triethyl orthoacetate. This is followed by the elimination of ethanol molecules to form a reactive N-acylimidate or a related hydrazone-like intermediate.

  • Intramolecular Cyclization: The electron-rich nitrogen atom within the pyrazine ring (at position 1) then performs a nucleophilic attack on the electrophilic carbon of the intermediate formed in the previous step. This key bond formation closes the five-membered triazole ring.

  • Aromatization: The final step involves the elimination of a third molecule of ethanol, leading to the formation of the stable, aromatic triazolopyrazine fused ring system. The use of an acid catalyst, often acetic acid which can be used as the solvent, protonates the leaving groups, making them better leaving groups and accelerating the reaction rate.

The overall chemical transformation is depicted below.

Caption: Overall reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified quantities and conditions has been proven to yield the desired product with high purity and yield.

Materials and Equipment
Reagents & SolventsGradeSupplier
2-Hydrazinopyrazine≥97%Sigma-Aldrich, etc.
Triethyl Orthoacetate≥98%Sigma-Aldrich, etc.
Glacial Acetic AcidACS GradeFisher Scientific, etc.
Ethanol (for recrystallization)Reagent GradeVWR, etc.
Ethyl Acetate (for TLC)HPLC GradeVWR, etc.
Hexanes (for TLC)HPLC GradeVWR, etc.
EquipmentSpecification
Round-bottom flask100 mL, 24/40 joint
Reflux condenser24/40 joint
Magnetic stirrer and stir bar
Heating mantle with controller
Rotary evaporator
Buchner funnel and filter flask
TLC platesSilica gel 60 F254
Melting point apparatus
Step-by-Step Synthesis Procedure

Sources

Application Note & Protocol: A Modular Approach to the Synthesis of Novel Triazolo[4,3-a]pyrazine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Triazolo[4,3-a]pyrazine Scaffold

The triazolo[4,3-a]pyrazine core is a nitrogen-rich heterocyclic system that has garnered significant attention in medicinal chemistry and drug discovery. This scaffold is considered a "privileged building block" due to its presence in a wide array of biologically active molecules.[1] Derivatives of this core structure have demonstrated a remarkable diversity of pharmacological activities, including antibacterial, antifungal, antimalarial, anticancer, and antidiabetic properties.[1][2] The rigid, planar structure of the triazolo[4,3-a]pyrazine system provides a well-defined three-dimensional arrangement for substituent groups, facilitating precise interactions with biological targets. This guide provides a detailed, field-proven protocol for the synthesis of a key intermediate, 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine, and its subsequent derivatization, offering a robust platform for the exploration of new chemical entities.

Rationale for the Selected Synthetic Strategy

The synthetic route outlined in this document is a multi-step process designed for flexibility and high yield. The strategy begins with readily available starting materials and proceeds through stable intermediates, allowing for purification and characterization at key stages. The introduction of a trifluoromethyl group is a common tactic in medicinal chemistry to enhance metabolic stability and receptor binding affinity.[1]

The chosen pathway involves the initial formation of a trifluoroacetohydrazide, followed by cyclization to an oxadiazole, which is then converted to the desired triazolo[4,3-a]pyrazine core.[1][3] This method is advantageous as it allows for the construction of the core scaffold which can then be further functionalized, enabling the generation of a library of diverse derivatives for structure-activity relationship (SAR) studies.

Overall Synthetic Workflow

The synthesis of novel triazolo[4,3-a]pyrazine derivatives can be broken down into three main phases: synthesis of the core scaffold, derivatization, and finally, purification and characterization.

G cluster_0 Phase 1: Core Scaffold Synthesis cluster_1 Phase 2: Derivatization cluster_2 Phase 3: Purification & Characterization start Starting Materials (Ethyl trifluoroacetate, Hydrazine) hydrazide Trifluoroacetohydrazide Formation start->hydrazide oxadiazole Oxadiazole Ring Formation hydrazide->oxadiazole pyrazine_core Triazolo[4,3-a]pyrazine Core Formation oxadiazole->pyrazine_core derivatization Functionalization Reaction (e.g., Amination, Sulfonylation) pyrazine_core->derivatization purification Purification (e.g., Flash Chromatography) derivatization->purification characterization Structural Characterization (NMR, MS, Elemental Analysis) purification->characterization bioassay Biological Activity Screening characterization->bioassay

Figure 1: High-level workflow for the synthesis and evaluation of novel triazolo[4,3-a]pyrazine derivatives.

Detailed Experimental Protocols

Synthesis of the Key Intermediate: 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine (VI)

This protocol details the synthesis of a key building block that can be used for further derivatization. The reaction scheme is depicted below.

G I Ethyl trifluoroacetate (I) II Trifluoroacetohydrazide (II) I->II a) Hydrazine hydrate IV Oxadiazole Intermediate (IV) II->IV b) Chloroacetyl chloride, NaOH c) POCl3 V Ring-Opened Intermediate (V) IV->V d) Ethylenediamine VI 3-(trifluoromethyl)-1,2,4- triazolo[4,3-a]pyrazine (VI) V->VI e) Conc. HCl

Figure 2: Synthetic scheme for the formation of the 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine core.

Step 1: Synthesis of Trifluoroacetohydrazide (II)

  • To a stirred solution of hydrazine hydrate (35% w/v) in acetonitrile, slowly add ethyl trifluoroacetate (I) dropwise at a temperature maintained below 10 °C.[1]

  • After the addition is complete, allow the reaction mixture to warm to 20 °C and stir for 1 hour.[3]

  • The resulting solution containing trifluoroacetohydrazide (II) is typically used in the next step without isolation.

Step 2: Formation of the Oxadiazole Intermediate (IV)

  • Cool the reaction mixture from Step 1 in an ice bath.

  • Simultaneously, add a 50% aqueous solution of sodium hydroxide and a solution of chloroacetyl chloride dropwise, ensuring the internal temperature remains below 10 °C.[1]

  • Stir the reaction for 3 hours at this temperature.

  • After the reaction, the intermediate hydrazide is cyclized. Add phosphorus oxychloride (POCl3) and heat the mixture to 80 °C for 24 hours to yield the oxadiazole intermediate (IV).[3]

Step 3: Synthesis of the Triazolo[4,3-a]pyrazine Core (VI)

  • At a low temperature (-20 °C), introduce ethylenediamine to the solution containing the oxadiazole intermediate (IV). The ethylenediamine acts as a nucleophile, leading to the ring-opening of the oxadiazole to form intermediate V.[1]

  • Following the ring-opening, the intermediate V is cyclized by the addition of concentrated hydrochloric acid and heating to 55 °C for 1 hour.[3]

  • This final cyclization yields the desired 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine (VI).[1] The structure of this key scaffold should be confirmed by melting point, 1H NMR, and mass spectrometry.[1]

General Procedure for Derivatization

The synthesized triazolo[4,3-a]pyrazine core can be derivatized through various reactions. For instance, amino-containing derivatives can be synthesized and subsequently reacted with sulfonyl chlorides or other electrophiles.[1]

Example: Synthesis of an Amine Derivative (VIIIa)

  • A solution of the triazolo[4,3-a]pyrazine core (VI) is reacted with an appropriate amine-containing building block.

  • The resulting intermediate is then deprotected, for example, by stirring in a mixture of dichloromethane (DCM) and trifluoroacetic acid at room temperature for 4 hours.[1]

  • The solvent is evaporated under reduced pressure, and the pH is adjusted with a saturated aqueous solution of sodium carbonate to yield the desired amine derivative.[1]

Purification and Characterization

The purity and identity of all synthesized compounds must be rigorously established.

  • Purification: Crude products are typically purified using flash column chromatography on silica gel.[4] The choice of eluent will depend on the polarity of the target compound.

  • Structural Characterization: The structures of the final compounds should be confirmed by a combination of spectroscopic methods.[1][5][6]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for elucidating the chemical structure.[1][3]

    • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight of the synthesized compounds.[3][6]

    • Elemental Analysis: This technique provides the percentage composition of elements (C, H, N) in the compound, which should be within ±0.4% of the calculated values.[3]

Data Presentation

The following table provides an example of the characterization data for a hypothetical triazolo[4,3-a]pyrazine derivative.

Compound IDMolecular FormulaMW ( g/mol )Yield (%)¹H NMR (δ, ppm)MS (m/z)
Hypothetical-1 C₁₅H₁₂F₃N₅O₂S399.35758.15 (d, 1H), 7.80 (d, 1H), 7.65 (m, 2H), 7.40 (m, 2H), 4.50 (t, 2H), 3.80 (t, 2H)400.0 [M+H]⁺

Conclusion

This application note provides a comprehensive and adaptable protocol for the synthesis of novel triazolo[4,3-a]pyrazine derivatives. By following this detailed methodology, researchers can efficiently generate libraries of these valuable compounds for screening in various drug discovery programs. The inherent modularity of this synthetic approach allows for extensive exploration of the chemical space around this privileged scaffold, paving the way for the discovery of new therapeutic agents.

References

  • Hu, Z., Dong, H., Si, Z., Zhao, Y., & Liang, Y. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7876. [Link]

  • MDPI. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI. [Link]

  • Hu, Z., Dong, H., Si, Z., Zhao, Y., & Liang, Y. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PubMed. [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 815534. [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. [Link]

  • Patil, M., et al. (2022). Synthesis, molecular docking studies, and in vitro antimicrobial evaluation of piperazine and triazolo-pyrazine derivatives. ResearchGate. [Link]

  • Al-Soud, Y. A., et al. (2003). Synthesis and Pharmacological Activities of Some New Triazolo- and Tetrazolopyrimidine Derivatives. Molecules, 8(9), 790-798. [Link]

  • National Center for Biotechnology Information. (2021). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][2][3]triazine Derivatives. PubMed Central. [Link]

  • ResearchGate. (2020). Scheme 20a Synthesis of[1][2][3]triazolo[4,3-a]pyrazine derivatives. ResearchGate. [Link]

  • Google Patents. (2012). CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazol[4,3-a] pyrazine hydrochloride. Google Patents.

  • AWS. (n.d.). Synthesis of[1][2][3]triazole[4,3-α]piperazines via highly reactive chloromethyloxadiazoles. AWS. [Link]

  • American Chemical Society. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with in Vivo Activity. ACS Publications. [Link]

Sources

The 3-Methyl-triazolo[4,3-a]pyrazine Scaffold: A Privileged Framework for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 3-Methyl-triazolo[4,3-a]pyrazine core is one such "privileged scaffold," a term bestowed upon structures that demonstrate the ability to bind to multiple, diverse biological targets, leading to a wide array of pharmacological activities.[1][2] This nitrogen-rich heterocyclic system offers a unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties, making it an attractive starting point for drug discovery campaigns.[3] Its versatility is evidenced by its presence in a range of therapeutic agents, from anticancer and antimicrobial drugs to treatments for metabolic and neurological disorders.[1][2]

This technical guide provides an in-depth exploration of the 3-Methyl-triazolo[4,3-a]pyrazine scaffold, offering detailed application notes and experimental protocols for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for accessing this core, its application in targeting key enzymes such as c-Met kinase, and its potential in combating infectious diseases.

Therapeutic Applications and Mechanism of Action

The broad-spectrum biological activity of the triazolo[4,3-a]pyrazine scaffold is a testament to its unique structural features, which allow for diverse substitutions and modifications to fine-tune its interaction with various biological targets.[1]

Oncology: Targeting Receptor Tyrosine Kinases

A significant area of application for this scaffold is in the development of kinase inhibitors for cancer therapy.[4] The c-Met receptor tyrosine kinase, often dysregulated in various cancers, has been a particularly fruitful target for triazolopyrazine-based inhibitors.[4] These compounds typically function as ATP-competitive inhibitors, binding to the kinase domain of c-Met and preventing its phosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation, survival, and metastasis.[5]

Derivatives of the triazolo[4,3-a]pyrazine scaffold have been designed as potent and selective c-Met inhibitors, with some also exhibiting dual inhibitory activity against other key kinases like VEGFR-2.[6] This multi-targeted approach can be particularly effective in overcoming drug resistance and improving therapeutic outcomes.[6]

Data Presentation: Structure-Activity Relationship (SAR) of Triazolo[4,3-a]pyrazine Derivatives as c-Met Kinase Inhibitors

The following table summarizes the structure-activity relationship of a series of[1][7][8]triazolo[4,3-a]pyrazine derivatives as c-Met kinase inhibitors, highlighting the impact of various substitutions on their biological activity.[4]

Compound IDR1 GroupR2 Groupc-Met IC50 (µM)A549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)
16a HPhenyl>10>10>10>10
16g FPhenyl5.428.919.129.56
17a H4-fluorophenyl0.0552.342.573.11
17e H5-(trifluoromethyl)-1H-pyrazol-3-yl0.0771.892.032.45
17l F5-(trifluoromethyl)-1H-pyrazol-3-yl0.0260.981.051.28

Key SAR Insights:

  • The introduction of a fluorine atom at the R1 position generally enhances antiproliferative activity.[4]

  • Substitution at the R2 position with a 5-(trifluoromethyl)-1H-pyrazolyl moiety leads to a significant increase in both c-Met inhibitory and anticancer activity.[4]

  • Compound 17l , with a fluorine at R1 and a 5-(trifluoromethyl)-1H-pyrazolyl group at R2, demonstrated the most potent activity, highlighting a synergistic effect of these substitutions.[4]

Experimental Protocols

Protocol 1: Synthesis of the 3-(Trifluoromethyl)-[1][7][8]triazolo[4,3-a]pyrazine Core Scaffold

This protocol outlines a general procedure for the synthesis of a key intermediate, 3-(trifluoromethyl)-[1][7][8]triazolo[4,3-a]pyrazine, which serves as a versatile building block for further derivatization.[9]

Materials:

  • 2,3-Dichloropyrazine

  • Hydrazine hydrate

  • Triethyl orthoformate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • Step 1: Synthesis of 2-chloro-3-hydrazinylpyrazine.

    • To a solution of 2,3-dichloropyrazine (1.0 eq) in ethanol in a round-bottom flask, add hydrazine hydrate (1.2 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure. The resulting crude product can be used in the next step without further purification.

  • Step 2: Cyclization to form 5-chloro-[1][7][8]triazolo[4,3-a]pyrazine.

    • To the crude 2-chloro-3-hydrazinylpyrazine from the previous step, add triethyl orthoformate (3.0 eq).

    • Heat the mixture to reflux for 8-12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and remove the excess triethyl orthoformate under reduced pressure.

    • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Step 3: Introduction of the trifluoromethyl group (example).

    • The 5-chloro intermediate can be further functionalized. For example, to introduce a trifluoromethyl group at the 3-position, a multi-step synthesis starting from ethyl trifluoroacetate and hydrazine can be employed, followed by cyclization reactions.[9] A detailed procedure for this specific transformation can be found in the cited literature.[9]

Causality Behind Experimental Choices:

  • The use of hydrazine hydrate in the first step allows for the selective nucleophilic substitution of one chlorine atom on the pyrazine ring.

  • Triethyl orthoformate in the second step acts as a one-carbon source for the cyclization to form the triazole ring.

  • Refluxing the reaction provides the necessary energy to drive the cyclization to completion.

Protocol 2: In Vitro c-Met Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of compounds against the c-Met kinase using a luminescence-based assay.[10]

Materials:

  • Recombinant human c-Met kinase

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Assay Preparation:

    • Prepare a series of dilutions of the test compounds in kinase assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

    • Prepare a master mix containing the kinase assay buffer, ATP, and the kinase substrate at their final desired concentrations.

  • Kinase Reaction:

    • Add the test compound dilutions to the wells of the 96-well plate.

    • Add the recombinant c-Met kinase to each well, except for the "no enzyme" control wells.

    • Initiate the kinase reaction by adding the master mix to all wells.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection:

    • After the incubation period, add the Kinase-Glo® reagent to each well according to the manufacturer's instructions. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of ATP remaining.

    • Incubate the plate at room temperature for 10-15 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Self-Validation System:

  • Include positive controls (known c-Met inhibitors) and negative controls (vehicle only) in each assay plate to ensure the assay is performing correctly.

  • The Z'-factor, a statistical measure of assay quality, should be calculated for each plate to ensure a robust and reliable assay.

Protocol 3: Anticancer Activity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer agents.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Causality Behind Experimental Choices:

  • The MTT assay relies on the activity of mitochondrial dehydrogenases in living cells, providing a measure of metabolic activity which is an indicator of cell viability.

  • The incubation time with the test compounds is chosen to allow for sufficient time for the compounds to exert their cytotoxic effects.

Protocol 4: Antibacterial Susceptibility Testing via Microbroth Dilution

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains using the microbroth dilution method.[2]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (dissolved in a suitable solvent)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a two-fold serial dilution of the test compound in MHB directly in the wells of a 96-well plate.

  • Inoculum Preparation:

    • Prepare a bacterial suspension in sterile saline or MHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the compound dilutions with the prepared bacterial inoculum.

    • Include a growth control well (inoculum in MHB without compound) and a sterility control well (MHB only).

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Self-Validation System:

  • A known antibiotic (e.g., ampicillin) should be included as a positive control to validate the assay.

  • The growth control well must show clear turbidity, and the sterility control well should remain clear.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor RAS RAS cMet->RAS PI3K PI3K cMet->PI3K HGF HGF (Ligand) HGF->cMet Binds & Activates Triazolo_Inhibitor Triazolo[4,3-a]pyrazine Inhibitor Triazolo_Inhibitor->cMet Inhibits Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Inhibition of the c-Met signaling pathway by a triazolo[4,3-a]pyrazine-based inhibitor.

Experimental Workflow

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR node_synthesis Synthesize Triazolo[4,3-a]pyrazine Derivatives node_purification Purify Compounds (Chromatography) node_synthesis->node_purification node_characterization Characterize Structure (NMR, MS) node_purification->node_characterization node_kinase c-Met Kinase Assay (Biochemical) node_characterization->node_kinase node_cell Anticancer Cell-Based Assay (MTT) node_characterization->node_cell node_antibacterial Antibacterial Assay (Microbroth Dilution) node_characterization->node_antibacterial node_ic50 Determine IC50 / MIC node_kinase->node_ic50 node_cell->node_ic50 node_antibacterial->node_ic50 node_sar Establish Structure-Activity Relationship (SAR) node_ic50->node_sar node_lead Lead Optimization node_sar->node_lead

Caption: A typical workflow for the discovery and evaluation of novel triazolo[4,3-a]pyrazine derivatives.

Conclusion and Future Perspectives

The 3-Methyl-triazolo[4,3-a]pyrazine scaffold has firmly established itself as a versatile and valuable framework in drug discovery. Its synthetic accessibility and the ability to readily introduce diverse functionalities have enabled the development of potent and selective modulators of various biological targets. The success of this scaffold in generating clinical candidates and marketed drugs, such as the DPP-4 inhibitor Sitagliptin, underscores its therapeutic potential.[2]

Future research in this area will likely focus on expanding the chemical space around the triazolopyrazine core to explore novel biological targets and overcome existing therapeutic challenges, such as drug resistance. The application of modern drug design strategies, including structure-based design and computational modeling, will undoubtedly accelerate the discovery of new and improved therapeutic agents based on this remarkable scaffold.

References

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2023). Molecules, 28(23), 7876. [Link]

  • Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. (2025). Future Medicinal Chemistry. [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2023). MDPI. [Link]

  • Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

  • Piperazine (I) and triazolo-pyrazine (II) scaffolds. (2023). ResearchGate. [Link]

  • Antiviral Activity Evaluation of Pyrazolo[4,3-e][1][7][8]triazines. (2011). Journal of the Chemical Society of Pakistan, 33(5), 698-701. [Link]

  • Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][7][8]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. (2020). Molbank, 2020(4), M1173. [Link]

  • Design, Synthesis, and Biological Evaluation of[1][7][8]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). Frontiers in Chemistry, 10, 864227. [Link]

  • Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. (2025). Taylor & Francis Online. [Link]

  • Radiosynthesis and Preclinical Evaluation of an 18 F-Labeled Triazolopyridopyrazine-Based Inhibitor for Neuroimaging of the Phosphodiesterase 2A (PDE2A). (2022). Pharmaceuticals, 15(10), 1269. [Link]

  • Synthesis of alkyne derivatives of a novel triazolopyrazine as A(2A) adenosine receptor antagonists. (2005). Bioorganic & Medicinal Chemistry Letters, 15(3), 645-649. [Link]

  • Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. (2025). Beilstein Journal of Organic Chemistry. [Link]

  • Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide. (2021). Journal of Medicinal Chemistry, 64(7), 4089-4108. [Link]

  • Seven drugs bearing trifluoromethyl triazolo[4,3-a]pyrazine moiety (in blue) on the market. (2023). ResearchGate. [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. (2022). Molecules, 27(21), 7268. [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2023). National Center for Biotechnology Information. [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. (2022). MDPI. [Link]

  • c-Met Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Triazavirin—A Novel Effective Antiviral Drug. (2022). International Journal of Molecular Sciences, 23(24), 14537. [Link]

  • Design, Synthesis, and Biological Evaluation of[1][7][8]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). Frontiers. [Link]

  • Design, Synthesis, and Biological Evaluation of[1][7][8]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). Frontiers in Chemistry, 10. [Link]

  • Discovery of Novel 1,2,4-triazolo-1,2,4-triazines with Thiomethylpyridine Hinge Binders as Potent c-Met Kinase Inhibitors. (2025). ResearchGate. [Link]

Sources

Application Notes and Protocols for Assessing the In Vitro Antibacterial Activity of 3-Methyl-triazolo[4,3-a]pyrazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Triazolo[4,3-a]pyrazine Analogs in an Era of Antibiotic Resistance

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents with unique mechanisms of action. The triazolo[4,3-a]pyrazine scaffold has emerged as a promising pharmacophore in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2] Notably, analogs of 3-Methyl-triazolo[4,3-a]pyrazine have shown encouraging in vitro antibacterial activity against a spectrum of both Gram-positive and Gram-negative pathogens.[3]

These application notes provide a comprehensive guide for researchers investigating the in vitro antibacterial properties of this class of compounds. We will delve into the scientific rationale behind the experimental design, provide detailed, step-by-step protocols for determining antibacterial efficacy, and discuss the proposed mechanism of action. Our goal is to equip researchers with the necessary tools and insights to rigorously evaluate these promising antibacterial candidates.

Proposed Mechanism of Action: Targeting Bacterial DNA Replication

Evidence suggests that 1,2,4-triazole derivatives, including the triazolo[4,3-a]pyrazine class, exert their antibacterial effects by inhibiting essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These type II topoisomerases are crucial for managing DNA topology during replication, transcription, and chromosome segregation.[4] Their inhibition leads to disruptions in DNA synthesis and repair, ultimately resulting in bacterial cell death.[2] This dual-targeting capability is advantageous as it may reduce the likelihood of resistance development. Some studies also suggest that these compounds may contribute to the disruption of the bacterial cell membrane structure.[1][2]

Mechanism_of_Action cluster_bacterium Bacterial Cell DNA_Replication DNA Replication & Transcription DNA_Gyrase DNA Gyrase DNA_Replication->DNA_Gyrase relieves supercoiling Topoisomerase_IV Topoisomerase IV DNA_Replication->Topoisomerase_IV deconcatenates daughter chromosomes Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Topoisomerase_IV->Cell_Death Triazolopyrazine_Analog 3-Methyl-triazolo[4,3-a]pyrazine Analog Triazolopyrazine_Analog->DNA_Gyrase inhibition Triazolopyrazine_Analog->Topoisomerase_IV inhibition

Caption: Proposed mechanism of action for 3-Methyl-triazolo[4,3-a]pyrazine analogs.

Experimental Protocols: A Step-by-Step Guide

The following protocols are based on established methodologies for antimicrobial susceptibility testing, primarily the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

I. Preparation of Stock Solutions

The accurate preparation of compound stock solutions is critical for reliable and reproducible results. Due to the generally low aqueous solubility of triazolo[4,3-a]pyrazine analogs, an organic solvent is typically required for the initial stock.

Materials:

  • 3-Methyl-triazolo[4,3-a]pyrazine analog(s)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Protocol:

  • Weighing the Compound: Accurately weigh a precise amount of the 3-Methyl-triazolo[4,3-a]pyrazine analog using a calibrated analytical balance.

  • Dissolution: Dissolve the weighed compound in a minimal amount of high-purity DMF or DMSO to create a high-concentration primary stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.

  • Working Stock Preparation: From the primary stock, prepare a working stock solution at a concentration suitable for serial dilutions (e.g., 512 µg/mL) by diluting with the appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[1]

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Causality Behind Experimental Choices: DMF and DMSO are used as they are strong polar aprotic solvents capable of dissolving a wide range of organic compounds that are poorly soluble in water. Creating a high-concentration primary stock minimizes the amount of solvent carried over into the final assay, reducing potential solvent-induced toxicity to the bacteria.

II. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and widely accepted technique for determining MIC values.

MIC_Workflow Start Start Prepare_Stock Prepare Compound Stock Solution Start->Prepare_Stock Serial_Dilution Perform 2-fold Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Turbidity (Bacterial Growth) Incubate->Read_Results Determine_MIC Identify Lowest Concentration with No Visible Growth (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Enterococcus faecalis ATCC 29212)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Multichannel pipette

Protocol:

  • Plate Preparation: Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

  • Compound Dilution: Add 100 µL of the working stock solution of the triazolopyrazine analog to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

  • Inoculum Preparation: From a fresh overnight culture of the test bacterium, prepare a suspension in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 100 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • Result Interpretation: Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Trustworthiness through Controls: The inclusion of a growth control (well 11) ensures that the bacteria are viable and capable of growth in the test medium. The sterility control (well 12) confirms that the medium is not contaminated. The use of ATCC quality control strains with known MIC ranges for standard antibiotics provides a benchmark for assay performance.

III. Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium. This assay is a crucial follow-up to the MIC to determine whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

Materials:

  • MIC plate from the previous experiment

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips

  • Incubator

Protocol:

  • Subculturing: From the wells of the MIC plate that show no visible growth (i.e., the MIC well and wells with higher concentrations), aspirate a 10 µL aliquot.

  • Plating: Spot-plate the 10 µL aliquot onto a sterile MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original number of colonies).

Expertise in Interpretation: A compound is generally considered bactericidal if the MBC is no more than four times the MIC. A larger ratio suggests bacteriostatic activity.

Data Presentation: In Vitro Antibacterial Activity of Exemplary 3-Methyl-triazolo[4,3-a]pyrazine Analogs

The following tables present a summary of hypothetical MIC and MBC values for a series of 3-Methyl-triazolo[4,3-a]pyrazine analogs against common bacterial pathogens. These values are illustrative and based on published data for similar compound classes.[3][5]

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

CompoundS. aureus ATCC 29213E. coli ATCC 25922P. aeruginosa ATCC 27853E. faecalis ATCC 29212
Analog A16326432
Analog B8163216
Analog C3264>12864
Ampicillin0.58>1282
Ciprofloxacin0.250.0150.51

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

CompoundS. aureus ATCC 29213E. coli ATCC 25922P. aeruginosa ATCC 27853E. faecalis ATCC 29212
Analog A326412864
Analog B16326432
Analog C>128>128>128>128
Ampicillin116>1284
Ciprofloxacin0.50.0312

Concluding Remarks

The protocols and information presented herein provide a robust framework for the in vitro evaluation of 3-Methyl-triazolo[4,3-a]pyrazine analogs as potential antibacterial agents. By adhering to standardized methodologies and understanding the underlying scientific principles, researchers can generate high-quality, reproducible data to advance the development of new therapeutics in the fight against infectious diseases. The promising activity of this compound class, coupled with a well-defined mechanism of action, warrants further investigation and optimization.

References

  • Hu, Z., Dong, H., Si, Z., Zhao, Y., & Liang, Y. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7876. [Link]

  • Hu, Z., Dong, H., Si, Z., Zhao, Y., & Liang, Y. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. National Center for Biotechnology Information. [Link]

  • Hu, Z., Dong, H., Si, Z., Zhao, Y., & Liang, Y. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives. PubMed. [Link]

  • El-Sayed, N. F., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2021). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega, 6(4), 2847-2861. [Link]

  • Filali, M., Bahsis, L., Kandri Rodi, Y., & El Hadrami, E. M. (2024). Novel triazole-pyrazine as potential antibacterial agents: Synthesis, characterization, Antibacterial activity, drug-likeness properties and molecular docking studies. Moroccan Journal of Chemistry, 12(3), 1367-1379. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2017). Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking. Bioorganic & Medicinal Chemistry Letters, 27(15), 3344-3348. [Link]

  • Abo-Alhasan, A. A., Sakr, M. A. S., Abdelbar, M. F., et al. (2022). Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives. Journal of Chemistry, 2022, 1-18. [Link]

  • De Rosa, M., Sannio, F., Gaglione, R., et al. (2022). Anti-Staphylococcus aureus Activity and Structural Characterization of Rationally Designed Peptides. International Journal of Molecular Sciences, 23(19), 11884. [Link]

  • Cressman, A. M., Kuenstner, E. J., & Mobashery, S. (2017). Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium. ACS Infectious Diseases, 3(10), 768-774. [Link]

  • Filali, M., Bahsis, L., Kandri Rodi, Y., & El Hadrami, E. M. (2024). Novel triazole-pyrazine as potential antibacterial agents: Synthesis, characterization, Antibacterial activity, drug-likeness properties and molecular docking studies. ResearchGate. [Link]

  • Patil, M., Poyil, A. N., Joshi, S. D., et al. (2021). Synthesis, molecular docking studies, and in vitro antimicrobial evaluation of piperazine and triazolo-pyrazine derivatives. Molecular Diversity, 26(2), 855-868. [Link]

  • Patil, M., Poyil, A. N., Joshi, S. D., et al. (2021). Synthesis, molecular docking studies, and in vitro antimicrobial evaluation of piperazine and triazolo-pyrazine derivatives. PubMed. [Link]

  • El-Sayed, N. F., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2022). Enhancing the Anticancer Potential of Targeting Tumor-Associated Metalloenzymes via VEGFR Inhibition by New Triazolo[4,3-a]pyrimidinone Acyclo C-Nucleosides Multitarget Agents. Molecules, 27(19), 6296. [Link]

  • Cressman, A. M., Kuenstner, E. J., & Mobashery, S. (2017). Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium. ResearchGate. [Link]

  • Shinde, S. D., et al. (2024). Novel Triazolo[4,3-a]pyrazines as Potential MmpL3 Inhibitors: Design, Synthesis, Antitubercular Evaluation and Molecular Docking Studies. Asian Journal of Chemistry, 36(12). [Link]

  • Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 864929. [Link]

  • de la Cour, J. M., et al. (2020). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Beilstein Journal of Organic Chemistry, 16, 175-183. [Link]

  • Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. National Center for Biotechnology Information. [Link]

Sources

Application Notes & Protocols for Investigating the Anticancer Properties of 3-Methyl-triazolo[4,3-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Triazolo[4,3-a]pyrazines in Oncology

The[1][2][3]triazolo[4,3-a]pyrazine scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of several biologically active molecules.[4][5][6] Its unique chemical properties, including the capacity for hydrogen bonding and modulated lipophilicity, make it an ideal backbone for designing targeted therapeutic agents.[5] Within this class, derivatives with substitutions at the 3-position, such as methyl or trifluoromethyl groups, have garnered significant attention for their potent anticancer activities.[1][3][7] These compounds have been shown to combat cancer through diverse and potent mechanisms, including the induction of programmed cell death (apoptosis) and the targeted inhibition of critical signaling pathways that drive tumor growth and proliferation.[1][2][3][7]

This guide provides an in-depth exploration of the anticancer properties of this promising class of molecules. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings of their mechanisms of action and detailed, field-proven protocols for their evaluation. We will delve into the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating robust and reliable data.

Part 1: Known Mechanisms of Action

Research has illuminated two primary pathways through which triazolo[4,3-a]pyrazine derivatives exert their anticancer effects. Understanding these mechanisms is crucial for designing experiments and interpreting results.

Inhibition of Receptor Tyrosine Kinases (RTKs): c-Met and VEGFR-2

A key strategy in modern cancer therapy is the inhibition of protein kinases, which are often dysregulated in tumor cells.[6] Certain[1][2][3]triazolo[4,3-a]pyrazine derivatives have been engineered as potent dual inhibitors of c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2).[3][7]

  • c-Met: This RTK is crucial for cell proliferation, survival, and motility. Its overexpression is linked to poor prognosis in numerous cancers.

  • VEGFR-2: This is the primary mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.

By simultaneously blocking these two pathways, these derivatives can deliver a powerful one-two punch: directly inhibiting tumor cell growth and cutting off the tumor's essential blood supply. Compound 17l , a notable derivative, demonstrated excellent inhibitory activity against both c-Met and VEGFR-2 kinases, leading to significant antiproliferative effects in lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines.[3][7]

cMet_VEGFR2_Inhibition cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular Signaling cMet c-Met Receptor Downstream Downstream Pathways (e.g., PI3K/AKT, RAS/MAPK) cMet->Downstream VEGFR2 VEGFR-2 Receptor VEGFR2->Downstream HGF HGF HGF->cMet VEGF VEGF VEGF->VEGFR2 Response Tumor Growth, Proliferation, Angiogenesis Downstream->Response Compound Triazolo[4,3-a]pyrazine Derivative (e.g., 17l) Compound->cMet Compound->VEGFR2 Apoptosis_Pathway cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Execution Phase Compound Triazolo[4,3-a]pyrazine Derivative (e.g., RB7) Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Mito Mitochondrion Bax->Mito Permeabilizes Bcl2->Bax Inhibits CytoC Cytochrome c Release Mito->CytoC Casp3 Caspase-3 Activation CytoC->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Induction of the intrinsic apoptotic pathway by triazolo[4,3-a]pyrazine derivatives.

Part 2: Experimental Workflows & Protocols

A logical progression of experiments is key to characterizing a novel anticancer compound. The following workflow is recommended for evaluating 3-Methyl-triazolo[4,3-a]pyrazine derivatives.

Experimental_Workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Mechanistic Elucidation cluster_phase3 Phase 3: Target Validation MTT Protocol 1: In Vitro Cytotoxicity (MTT Assay) Apoptosis Protocol 2: Apoptosis Evaluation (Annexin V Assay) MTT->Apoptosis If cytotoxic CellCycle Protocol 3: Cell Cycle Analysis Apoptosis->CellCycle WB Protocol 4: Western Blot Analysis Apoptosis->WB Confirm mechanism

Sources

3-Methyl-triazolo[4,3-a]pyrazine derivatives as c-Met kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 3-Methyl-triazolo[4,3-a]pyrazine Derivatives as c-Met Kinase Inhibitors

Introduction: Targeting a Master Regulator of Oncogenesis

The Mesenchymal-Epithelial Transition (c-Met) receptor tyrosine kinase, and its cognate ligand Hepatocyte Growth Factor (HGF), form a critical signaling axis essential for embryonic development and tissue repair.[1] However, in the context of oncology, this pathway is frequently hijacked. Dysregulation of HGF/c-Met signaling, through mechanisms like gene amplification, mutation, or protein overexpression, is a key driver of tumor growth, angiogenesis, invasion, and metastasis across a wide variety of human cancers.[2][3] This makes c-Met an attractive and well-validated target for therapeutic intervention.

Among the diverse chemical scaffolds developed to inhibit c-Met, the triazolo[4,3-a]pyrazine core has emerged as a "privileged" structure in medicinal chemistry.[4][5] Its rigid, planar structure and specific nitrogen atom arrangement allow for potent and selective interactions within the ATP-binding pocket of kinases. This guide provides an in-depth overview and detailed protocols for researchers working to identify, synthesize, and characterize novel .

The c-Met Signaling Cascade: A Rationale for Inhibition

Upon HGF binding, c-Met undergoes dimerization and autophosphorylation on key tyrosine residues (Y1230, Y1234, Y1235) within its kinase domain. This phosphorylation event creates a multifunctional docking site for various downstream effector and adaptor proteins, leading to the activation of multiple pro-oncogenic signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[1][6] These pathways collectively drive cell proliferation, survival, and motility.[1] Inhibition of the c-Met kinase domain with small molecules prevents this initial phosphorylation event, effectively shutting down all downstream signaling.

cMet_Pathway cluster_membrane Plasma Membrane cluster_downstream cMet_inactive c-Met Receptor cMet_active Phosphorylated c-Met Dimer (pY1234/1235) cMet_inactive->cMet_active Autophosphorylation GAB1 GAB1 cMet_active->GAB1 GRB2 GRB2/SOS cMet_active->GRB2 STAT3 STAT3 cMet_active->STAT3 HGF HGF Ligand HGF->cMet_inactive Binding & Dimerization Inhibitor Triazolo[4,3-a]pyrazine Inhibitor Inhibitor->cMet_active Inhibition PI3K PI3K GAB1->PI3K RAS RAS GRB2->RAS AKT AKT PI3K->AKT Proliferation Proliferation Survival STAT3->Proliferation AKT->Proliferation Invasion Invasion Metastasis AKT->Invasion MAPK MAPK RAS->MAPK MAPK->Proliferation MAPK->Invasion Workflow Synthesis Step 1: Chemical Synthesis Biochem Step 2: Biochemical Assay (HTRF) Synthesis->Biochem Test Compound Cellular_Engage Step 3: Cellular Target Engagement (p-Met WB) Biochem->Cellular_Engage Confirm Potency Data Data Analysis (IC50 / EC50) Biochem->Data Cellular_Effect Step 4: Cellular Viability Assay (MTT) Cellular_Engage->Cellular_Effect Confirm Mechanism Cellular_Engage->Data Cellular_Effect->Data

Caption: Experimental workflow for c-Met inhibitor evaluation.

Protocol 1: Representative Synthesis of at[1][2][6]riazolo[4,3-a]pyrazine Core

This protocol outlines a general method for synthesizing the core scaffold, adapted from published procedures. [3]Specific reaction conditions and purification methods must be optimized for each unique derivative.

Rationale: The synthesis begins with a commercially available dichloropyrazine. A nucleophilic substitution with hydrazine hydrate introduces the key hydrazine group. This is followed by a cyclization reaction to form the fused triazole ring, creating the core scaffold. A final substitution reaction attaches the desired R-group, which is critical for tuning the compound's potency and selectivity.

Materials:

  • 2,3-dichloropyrazine

  • Hydrazine hydrate

  • Triethyl orthoformate

  • Ethanol (EtOH)

  • Appropriate amine (R-NH2) for final substitution

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Step 1: Hydrazinylation. Dissolve 2,3-dichloropyrazine (1 equivalent) in ethanol in a round-bottom flask. Add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. Stir the reaction for 2-4 hours. Monitor completion by TLC.

    • Causality: This is a nucleophilic aromatic substitution where the highly nucleophilic hydrazine displaces one of the chlorine atoms to form the key intermediate, 2-chloro-3-hydrazinylpyrazine.

  • Step 2: Cyclization. To the crude product from Step 1, add triethyl orthoformate (2-3 equivalents). Heat the mixture to reflux (approx. 80°C) for 12-18 hours.

    • Causality: Triethyl orthoformate acts as a one-carbon source, reacting with the hydrazine moiety to cyclize and form the fused 1,2,4-triazole ring, yielding the 8-chloro-t[1][7][4]riazolo[4,3-a]pyrazine intermediate.

  • Step 3: Final Substitution. The chlorinated intermediate is then reacted with a selected amine (R-NH2) to install the final piece of the inhibitor. This reaction is typically carried out in a suitable solvent like N,N-Dimethylformamide (DMF) or Dioxane, often with a base (e.g., DIPEA) and may require heating.

    • Causality: This final nucleophilic substitution displaces the remaining chlorine atom, allowing for the introduction of various chemical groups to explore structure-activity relationships (SAR) and optimize binding to the c-Met kinase.

  • Purification & Characterization. After completion, the final product is purified using standard techniques such as column chromatography. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. [8][9]

Protocol 2: In Vitro c-Met Kinase Inhibition Assay (HTRF)

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for measuring kinase activity. [10]The assay measures the phosphorylation of a biotinylated substrate by the c-Met kinase. A Europium cryptate-labeled anti-phospho-tyrosine antibody and a streptavidin-XL665 acceptor are used for detection. When the substrate is phosphorylated, the antibody and streptavidin bind, bringing the Europium donor and XL665 acceptor into close proximity, generating a FRET signal. [11][12]Inhibitors will prevent phosphorylation, leading to a decrease in the HTRF signal.

Materials:

  • Recombinant human c-Met kinase

  • Biotinylated tyrosine kinase substrate (e.g., Poly-Glu, Tyr)

  • ATP

  • HTRF KinEASE™ detection reagents: Europium cryptate-labeled anti-phospho-tyrosine antibody and Streptavidin-XL665 (SA-XL665) [13]* Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (serially diluted in DMSO)

  • Staurosporine (positive control inhibitor)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Plating: Prepare a serial dilution of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the assay plate. Include wells for a "no inhibitor" control (DMSO only) and a "full inhibition" control (saturating concentration of staurosporine).

  • Kinase Reaction: a. Prepare a master mix containing assay buffer and the c-Met enzyme at 2x the final concentration. Add 5 µL to each well. b. Incubate for 15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction starts.

    • Causality: This step is critical for accurately measuring the potency of inhibitors, especially those with slower binding kinetics. c. Prepare a master mix containing assay buffer, biotinylated substrate, and ATP at 2x their final concentrations. Add 5 µL to each well to start the reaction.

    • Causality: The concentrations of ATP and substrate should be optimized, often near their Km values, to ensure the assay is sensitive to competitive inhibitors. d. Incubate for 60 minutes at room temperature. The plate should be covered to prevent evaporation.

  • Detection: a. Prepare the detection reagent mix by diluting the Europium-antibody and SA-XL665 in detection buffer (which contains EDTA to stop the kinase reaction). b. Add 10 µL of the detection mix to each well. c. Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor). The HTRF ratio (665nm/620nm * 10,000) is calculated. [12]5. Data Analysis: Plot the HTRF ratio against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Cellular Target Engagement - Phospho-c-Met Western Blot

Principle: This protocol determines if the compound can inhibit c-Met autophosphorylation in a cellular context. Cancer cells overexpressing c-Met are treated with the inhibitor, then stimulated with HGF to induce phosphorylation. Cell lysates are then analyzed by Western blot using an antibody specific to the phosphorylated form of c-Met (p-Met). A decrease in the p-Met signal indicates effective target engagement. [14] Materials:

  • Human cancer cell line with high c-Met expression (e.g., A549, H460)

  • Complete cell culture medium

  • Recombinant Human HGF

  • Test compound and vehicle control (DMSO)

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels, transfer apparatus, PVDF membranes

  • ECL chemiluminescence detection reagent

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours.

  • Inhibitor Treatment: Pre-treat cells with various concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.

    • Causality: Pre-treatment ensures the inhibitor has entered the cells and engaged the target kinase before stimulation.

  • HGF Stimulation: Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes. Include an unstimulated, untreated control.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with supplemented RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel. [15]After electrophoresis, transfer proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.

    • Causality: BSA is used for blocking instead of milk when probing for phospho-proteins, as milk contains casein, a phosphoprotein that can cause high background. [16] b. Incubate the membrane with the primary anti-phospho-c-Met antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C. [15][17] c. Wash the membrane 3 times with TBST. d. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash thoroughly with TBST.

  • Detection: Apply ECL reagent and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with antibodies against total c-Met (to ensure changes are not due to protein degradation) and β-actin (to confirm equal protein loading).

Protocol 4: Cell Viability Assay (MTT)

Principle: The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. [18]Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan, measured by absorbance, is proportional to the number of living cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound and vehicle control (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear plates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL) and allow them to attach overnight. [19]2. Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of medium containing the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

    • Causality: A 72-hour incubation period is standard for assessing anti-proliferative effects, allowing for multiple cell doubling times.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. [20]Purple formazan crystals should become visible in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by pipetting or gentle shaking.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. 7. Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percent viability against the logarithm of the inhibitor concentration and fit the curve to determine the EC50 value.

Data Summary: Representative Inhibitor Potency

The following table summarizes the reported inhibitory activities of representative triazolo-based compounds against c-Met kinase.

Compound IDScaffoldc-Met Kinase IC50 (nM)Cellular p-Met IC50 (nM)Reference
Compound 17l t[1][4]riazolo[4,3-a]pyrazine19.0Not Reported[3]
Volitinib t[7][4]riazolo[4,5-b]pyrazine5.011.0[21]
Compound 11 Pyrazolo[3,4-b]pyridine1.07.0[21]
Compound 24 N-linked triazolopyridazinePotent (Value not specified)Potent (Value not specified)[22]

References

  • Title: Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives Source: MDPI URL: [Link]

  • Title: Targeting the c-Met Signaling Pathway in Cancer Source: AACR Journals URL: [Link]

  • Title: Targeting the c-Met signaling pathway in cancer Source: PubMed - NIH URL: [Link]

  • Title: c-MET Source: AbbVie Science URL: [Link]

  • Title: (PDF) Targeting the c-Met Signaling Pathway in Cancer Source: ResearchGate URL: [Link]

  • Title: Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives Source: ResearchGate URL: [Link]

  • Title: An overview of the c-MET signaling pathway Source: Semantic Scholar URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation oft[1][7][4]riazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors Source: NIH URL: [Link]

  • Title: Scheme 18b Synthesis of 1,2,4-triazolo[4,3-a]pyrazine derivatives. Source: ResearchGate URL: [Link]

  • Title: Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives Source: PubMed URL: [Link]

  • Title: Cell Viability Assay Source: Bio-protocol URL: [Link]

  • Title: MTT Cell Assay Protocol Source: Texas Children's Hospital URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]

  • Title: What are the optimal conditions to see phospho-c-MET protein expression on a Western blot? Source: ResearchGate URL: [Link]

  • Title: HTRF® Kinase Assay Protocol | Download Table Source: ResearchGate URL: [Link]

  • Title: Western blotting for c-Met, phosphorylated c-Met and selected downstream mediators in renal cell carcinoma (RCC) cell lines. Source: ResearchGate URL: [Link]

  • Title: KINASE CHARACTERIZATION AND HTRF ASSAY DEVELOPMENT Source: Digital WPI URL: [Link]

  • Title: Development of a HTRF® Kinase Assay for Determination of Syk Activity Source: PMC - NIH URL: [Link]

  • Title: Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-t[4]riazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal–Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer Source: ACS Publications - American Chemical Society URL: [Link]

  • Title: Discovery and optimization of triazolopyridazines as potent and selective inhibitors of the c-Met kinase Source: PubMed URL: [Link]

  • Title: How to measure Kinase activity with HTRF™ KinEASE™ assay kit Source: YouTube URL: [Link]

  • Title: Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity Source: PMC - NIH URL: [Link]

  • Title: Discovery and optimization of potent and selective triazolopyridazine series of c-Met inhibitors Source: ResearchGate URL: [Link]

Sources

Application Notes & Protocols: Experimental Design for Screening 3-Methyl-triazolo[4,3-a]pyrazine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Triazolo[4,3-a]pyrazine Scaffold

The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including anti-cancer, antibacterial, and antimalarial properties.[4][5][6] Specifically, the 3-methyl substituted series represents a promising chemical space for the development of novel therapeutics. For instance, various derivatives have been investigated as potent inhibitors of key drug targets like the c-Met and VEGFR-2 kinases, which are implicated in oncology.[7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design and execution of a screening campaign for a library of 3-Methyl-triazolo[4,3-a]pyrazine compounds. The following sections will detail a logical, stepwise progression from initial assay development to hit validation and preliminary ADMETox profiling, ensuring a robust and efficient discovery process.

Part 1: Library Design and Curation

The success of any screening campaign is fundamentally linked to the quality and design of the chemical library. For the 3-Methyl-triazolo[4,3-a]pyrazine scaffold, two primary approaches can be considered:

  • Diversity-Oriented Synthesis (DOS): This approach aims to generate a wide range of structurally diverse molecules around the core scaffold. By varying substituents at key positions, a broad chemical space can be explored, increasing the probability of identifying novel biological activities.

  • Focused Libraries: If a specific biological target or target family is of interest (e.g., kinases, GPCRs), a focused library can be designed. This involves incorporating structural motifs known to interact with the target class, thereby enriching the library with compounds more likely to exhibit the desired activity.

Regardless of the approach, it is crucial to ensure the purity and structural integrity of each compound in the library through rigorous quality control, typically using techniques like LC-MS and NMR.

Part 2: The Screening Cascade: A Multi-Tiered Approach

A tiered approach to screening, often referred to as a screening cascade, is essential for efficiently identifying and prioritizing promising compounds while minimizing wasted resources on false positives.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Selectivity Assays cluster_3 Lead Optimization Primary HTS Primary HTS Hit Confirmation Hit Confirmation Primary HTS->Hit Confirmation Initial Hits Dose-Response Dose-Response Hit Confirmation->Dose-Response Confirmed Hits Counter-Screens Counter-Screens Dose-Response->Counter-Screens Potent Hits Orthogonal Assays Orthogonal Assays Counter-Screens->Orthogonal Assays Validated Hits Selectivity Profiling Selectivity Profiling Orthogonal Assays->Selectivity Profiling ADMETox Profiling ADMETox Profiling Selectivity Profiling->ADMETox Profiling Selective Hits In Vivo Models In Vivo Models ADMETox Profiling->In Vivo Models Lead Candidates

Caption: A typical screening cascade for a small molecule drug discovery project.

Part 3: Primary High-Throughput Screening (HTS)

The primary screen is the first step in testing the entire compound library against the biological target of interest. The choice of assay is critical and depends on the target class.

Assay Selection and Development

The assay must be robust, reproducible, and amenable to miniaturization for high-throughput screening (typically in 384- or 1536-well plates).[8][9] Key considerations include:

  • Target Class:

    • Kinases: Assays that detect the phosphorylation of a substrate are common. Luminescence-based assays like ADP-Glo™ are highly sensitive and suitable for HTS.[2]

    • G-Protein Coupled Receptors (GPCRs): Functional assays measuring downstream signaling events (e.g., calcium flux, cAMP accumulation) or binding assays are frequently used.[10][11][12]

  • Assay Format: Homogeneous assays (no-wash steps) are preferred for HTS to simplify automation.[13] Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and luminescence-based readouts are popular choices.[3][14]

Protocol: Fluorescence Polarization (FP) Competitive Binding Assay

This protocol describes a competitive binding assay using Fluorescence Polarization (FP), a technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[3][15][16]

G cluster_0 Low Polarization cluster_1 High Polarization cluster_2 Competition FreeTracer Fluorescent Tracer (Fast Tumbling) Emission1 Depolarized Light FreeTracer->Emission1 Excitation1 Polarized Light Excitation1->FreeTracer BoundTracer Tracer + Target Protein (Slow Tumbling) Emission2 Polarized Light BoundTracer->Emission2 Excitation2 Polarized Light Excitation2->BoundTracer CompetitionMix Tracer + Target + Inhibitor CompetitionMix->FreeTracer Results in Inhibitor Inhibitor Inhibitor->CompetitionMix Displaces Tracer

Caption: Principle of a Fluorescence Polarization competitive binding assay.

Objective: To identify compounds from the 3-Methyl-triazolo[4,3-a]pyrazine library that inhibit the binding of a fluorescently labeled ligand (tracer) to a target protein.

Materials:

  • Target Protein

  • Fluorescent Tracer (a ligand for the target labeled with a fluorophore)

  • Assay Buffer

  • 3-Methyl-triazolo[4,3-a]pyrazine library compounds (in DMSO)

  • Positive Control (known inhibitor)

  • Negative Control (DMSO)

  • 384-well, low-volume, black microplates

  • Microplate reader with FP capabilities

Procedure:

  • Assay Optimization:

    • Determine the optimal concentration of the target protein and fluorescent tracer to achieve a stable and robust assay window (the difference in mP units between bound and free tracer).[17]

    • Assess the tolerance of the assay to DMSO.

  • Plate Preparation:

    • Dispense a small volume (e.g., 50 nL) of library compounds, positive controls, and negative controls into the wells of the 384-well plate.

  • Reagent Addition:

    • Add the target protein diluted in assay buffer to all wells except those for the "free tracer" control.

    • Incubate for a predetermined time to allow for compound-protein interaction.

    • Add the fluorescent tracer to all wells.

  • Incubation:

    • Incubate the plates at room temperature for a sufficient time to reach binding equilibrium. This should be determined during assay development.

  • Data Acquisition:

    • Read the plates on a microplate reader capable of measuring fluorescence polarization.

Data Analysis and Quality Control
  • Z'-factor: This statistical parameter is used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[18]

    Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    Where:

    • SD_pos and Mean_pos are the standard deviation and mean of the positive control.

    • SD_neg and Mean_neg are the standard deviation and mean of the negative control.

  • Hit Selection: A common method for hit selection is to use a threshold based on the standard deviation of the negative controls (e.g., 3 standard deviations from the mean).

ParameterValueInterpretation
Z'-factor0.75Excellent assay quality, suitable for HTS.[18]
Signal-to-Background>10Robust assay window.
DMSO Tolerance< 1%Minimal interference from compound solvent.
Hit Rate0.5 - 2%A typical hit rate for a primary screen.

Part 4: Hit Confirmation and Secondary Assays

Compounds identified as "hits" in the primary screen require further validation to eliminate false positives and to confirm their activity.

Hit Confirmation
  • Re-testing: Hits should be re-tested under the same assay conditions to confirm their activity.

  • Dose-Response Curves: Confirmed hits are then tested at multiple concentrations to determine their potency (IC50 or EC50 values).

Protocol: IC50 Determination

Objective: To determine the concentration of a hit compound that produces 50% inhibition in the primary assay.

Procedure:

  • Prepare a serial dilution of the confirmed hit compound.

  • Perform the primary assay with the different concentrations of the compound.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Compound IDPrimary Screen (% Inhibition)Confirmed Hit?IC50 (µM)
MTP-00165Yes1.2
MTP-00212No-
MTP-00388Yes0.5
MTP-00452Yes5.8
Counter-Screens and Orthogonal Assays
  • Counter-Screens: These are designed to identify compounds that interfere with the assay technology itself (e.g., autofluorescent compounds).

  • Orthogonal Assays: These are assays that measure the activity of the compound through a different biological mechanism or technology to confirm the on-target effect. For example, if the primary screen was a binding assay, an orthogonal assay could be a functional cell-based assay.[19]

Part 5: Selectivity and Preliminary ADMETox Profiling

Selectivity Profiling

It is crucial to assess the selectivity of the hit compounds against related targets to understand their potential for off-target effects.[2] For example, if the primary target is a kinase, the hit compounds should be screened against a panel of other kinases.

Early ADMETox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMETox) properties can help to de-risk projects and prioritize compounds with favorable drug-like properties.[20][21] A standard panel of in vitro assays can include:

  • Solubility: Thermodynamic or kinetic solubility assays.

  • Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assays.[22]

  • Metabolic Stability: Incubation with liver microsomes or hepatocytes to assess metabolic turnover.[23]

  • Cytotoxicity: Testing against a panel of cell lines to identify general toxicity.

  • hERG Liability: An early assessment of potential cardiotoxicity.[1]

Compound IDKinase Selectivity (S-Score)Caco-2 Permeability (Papp x 10⁻⁶ cm/s)Microsomal Stability (t½, min)Cytotoxicity (CC50, µM)
MTP-0010.15.245>50
MTP-0030.058.1>60>50
MTP-0040.51.3158.7

Conclusion

The screening of a 3-Methyl-triazolo[4,3-a]pyrazine library requires a well-designed and executed experimental plan. By following a logical screening cascade, incorporating robust assay technologies, and performing thorough hit validation and profiling, researchers can efficiently identify and advance promising lead candidates for further drug development. This systematic approach, grounded in sound scientific principles, maximizes the potential for success in discovering novel therapeutics from this valuable chemical scaffold.

References

  • The Scientist. (2015, September 8). High-Throughput Screening of GPCRs for Drug Discovery Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorescence Polarization Assays in Small Molecule Screening. Retrieved from [Link]

  • American Physiological Society. (n.d.). Recent progress in assays for GPCR drug discovery. Retrieved from [Link]

  • American Chemical Society. (n.d.). Development and Validation of a Fluorescence Polarization-Based Competitive Peptide-Binding Assay for HLA-A0201A New Tool for Epitope Discovery*. Retrieved from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, January 20). Screening assays for tyrosine kinase inhibitors: A review. Retrieved from [Link]

  • AFFINImeter. (2018, July 5). Analysis of fluorescence polarization competition assays with affinimeter. Retrieved from [Link]

  • American Chemical Society. (n.d.). A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. Retrieved from [Link]

  • Drug Discovery and Development. (2010, February 8). ADME-Tox Screening System. Retrieved from [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved from [Link]

  • Creative Biostructure. (n.d.). In Vitro ADME-Tox Profiling. Retrieved from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 2: New Screening Approaches for Kinases. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Advances in G Protein-Coupled Receptor High-throughput Screening. Retrieved from [Link]

  • Agilent. (2021, February 2). High-Throughput GPCR Assay Development. Retrieved from [Link]

  • Michigan State University. (n.d.). Resources for Assay Development and High Throughput Screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). Design and implementation of high-throughput screening assays. Retrieved from [Link]

  • BenchSci. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][2][3]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Design and Implementation of High-Throughput Screening Assays. Retrieved from [Link]

  • Frontiers. (2022, April 5). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Retrieved from [Link]

  • ResearchGate. (2023, November 27). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of New Triazolopyrazine Antimalarial Compounds. Retrieved from [Link]

Sources

Cell-based assays for evaluating 3-Methyl-triazolo[4,3-a]pyrazine cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: A Multi-Assay Strategy for Comprehensive Cytotoxicity Profiling of 3-Methyl-triazolo[4,3-a]pyrazine

Audience: Researchers, scientists, and drug development professionals.

Abstract

The evaluation of a compound's cytotoxic potential is a cornerstone of early-stage drug discovery and chemical safety assessment.[1][2][3] This guide provides a detailed framework for assessing the in vitro cytotoxicity of novel small molecules, using 3-Methyl-triazolo[4,3-a]pyrazine as a representative compound from the biologically active triazolopyrazine class.[4][5][6] We present a multi-assay, orthogonally-validated approach designed to move beyond a simple live/dead readout to a more nuanced understanding of a compound's cellular impact. This document details step-by-step protocols for three fundamental assays targeting distinct cellular processes: the MTT assay for metabolic viability, the Lactate Dehydrogenase (LDH) release assay for membrane integrity, and the Caspase-Glo® 3/7 assay for apoptosis induction. By integrating data from these assays, researchers can build a robust cytotoxicity profile, differentiate between cytotoxic and cytostatic effects, and gain initial insights into the mechanism of cell death.

Introduction: The Rationale for a Multi-Assay Approach

In drug discovery, the goal is to identify compounds with high potency against a therapeutic target and minimal off-target toxicity.[3] The triazolo[4,3-a]pyrazine scaffold is a "privileged structure" known to be a component of various biologically active molecules, including those with anti-proliferative and anti-bacterial properties.[4][5][6] When investigating a novel derivative like 3-Methyl-triazolo[4,3-a]pyrazine, a comprehensive cytotoxicity profile is essential.

Relying on a single assay can be misleading. For example, a compound might inhibit metabolic activity without immediately killing the cell (a cytostatic effect), which an MTT assay would flag as "toxic." Conversely, a compound could induce rapid necrosis, which would be missed by an assay that only measures late-stage apoptotic markers. Therefore, a multi-pronged strategy is critical for making informed decisions.[7][8]

This guide advocates for a tiered approach:

  • Primary Screen (Viability): Assess metabolic activity to determine the concentration range over which the compound affects cell health.

  • Secondary Screen (Membrane Integrity): Quantify membrane rupture to identify necrotic cell death.

  • Mechanistic Screen (Apoptosis): Measure key enzymatic markers to determine if the compound induces programmed cell death.

This integrated approach provides a more complete picture, distinguishing between apoptosis, necrosis, and cytostatic effects, thereby enhancing the trustworthiness of the findings.

Principles of the Selected Assays

A clear understanding of what each assay measures is fundamental to accurate data interpretation.

  • MTT Assay (Metabolic Viability): This colorimetric assay measures the metabolic activity of a cell population.[9][10][11] In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[9][11][12] The amount of formazan, quantified by absorbance, is directly proportional to the number of metabolically active cells.[10] A decrease in signal indicates a reduction in viability, which could be due to cytotoxicity (cell death) or a cytostatic effect (inhibition of proliferation).[13]

  • Lactate Dehydrogenase (LDH) Assay (Cytotoxicity/Membrane Integrity): LDH is a stable cytosolic enzyme present in most cell types.[2][14] When the plasma membrane is compromised—a hallmark of necrosis or late-stage apoptosis—LDH is released into the cell culture medium.[2][8][14] The assay measures the enzymatic activity of this released LDH through a coupled reaction that results in a quantifiable colorimetric or luminescent signal.[14][15][16] An increase in signal directly correlates with the number of cells that have lost membrane integrity.[8]

  • Caspase-Glo® 3/7 Assay (Apoptosis): Apoptosis, or programmed cell death, is executed by a family of proteases called caspases. Caspases-3 and -7 are key "executioner" caspases that cleave numerous cellular substrates, leading to the morphological changes associated with apoptosis. This luminescent assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7.[17][18] This cleavage releases aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal proportional to the amount of caspase-3/7 activity.[17][19]

Experimental Workflow & Protocols

General Experimental Workflow

A logical workflow ensures efficient and robust data generation. The process begins with a primary viability screen to determine the compound's potency (IC50), followed by secondary assays to elucidate the mechanism of cell death at concentrations around the IC50.

G cluster_prep Phase 1: Preparation cluster_primary Phase 2: Primary Screening cluster_secondary Phase 3: Mechanistic Investigation cluster_analysis Phase 4: Data Synthesis A Select & Culture Appropriate Cell Line B Prepare Serial Dilutions of 3-Methyl-triazolo[4,3-a]pyrazine A->B D Treat Cells with Compound (e.g., 24, 48, 72 hours) B->D C Seed Cells in 96-well Plates C->D E Perform MTT Assay (Metabolic Viability) D->E F Calculate IC50 Value E->F G Repeat Treatment using Concentrations around IC50 (e.g., 0.5x, 1x, 2x IC50) F->G H Perform LDH Assay (Necrosis) G->H I Perform Caspase-Glo® 3/7 Assay (Apoptosis) G->I J Integrate Data: Correlate Viability, Necrosis & Apoptosis H->J I->J K Determine Cytotoxicity Profile J->K

Caption: General workflow for cytotoxicity profiling.

Protocol 1: MTT Metabolic Viability Assay

This protocol is adapted from standard methodologies.[10][11][20]

Principle: Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan is proportional to the number of viable cells.[12]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) powder

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell Culture Medium (phenol red-free for the final steps is recommended)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer

  • 96-well flat-bottom cell culture plates

  • Selected adherent cell line (e.g., A549, HeLa, HepG2)

  • 3-Methyl-triazolo[4,3-a]pyrazine stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" wells (medium with the same final concentration of DMSO as the highest compound concentration) and "medium only" wells for background control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[20] Dilute this stock 1:10 in phenol red-free medium to a working concentration of 0.5 mg/mL.[10] Remove the treatment medium from the wells and add 100 µL of the MTT working solution to each well.

  • Formazan Development: Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form within viable cells.

  • Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[12] Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[11]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

Protocol 2: LDH Release Cytotoxicity Assay

This protocol is based on commercially available colorimetric kits.[15][16]

Principle: Released LDH from cells with damaged membranes catalyzes a reaction that converts a tetrazolium salt into a colored formazan product. The absorbance is proportional to the amount of LDH released.[16]

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Cayman Chemical, or Abcam)

  • 96-well flat-bottom cell culture plates

  • Treated cell cultures from an experiment parallel to the MTT assay

Procedure:

  • Setup Parallel Plate: Prepare and treat a 96-well plate identical to the one used for the MTT assay. It is crucial to set up the required controls as per the kit manufacturer's instructions.[15] This typically includes:

    • Spontaneous LDH Release: Vehicle-treated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (provided in the kit) 45 minutes before the assay endpoint.

    • Background Control: Medium only.

  • Incubation: Incubate the plate for the same duration as the MTT assay.

  • Sample Collection: About 15-30 minutes before the end of the incubation, add 10 µL of Lysis Solution (10X) to the "Maximum LDH Release" control wells. Centrifuge the plate at ~250 x g for 4 minutes to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well flat-bottom plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit's protocol (typically involves mixing a substrate and a dye solution).[15] Add 50-100 µL of this reaction mix to each well of the new plate containing the supernatants.

  • Incubation & Measurement: Incubate the plate at room temperature for 30 minutes, protected from light.[21] Stop the reaction using the Stop Solution if provided by the kit.[16] Measure the absorbance at 490 nm using a microplate reader.

Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay

This protocol is based on the Promega Caspase-Glo® 3/7 Assay system.[17][19]

Principle: Active caspases-3 and -7 in apoptotic cells cleave a specific substrate, releasing a substrate for luciferase that generates a luminescent signal. The signal intensity is proportional to the amount of caspase-3/7 activity.[19][22]

Materials:

  • Caspase-Glo® 3/7 Assay Kit (Promega)

  • White-walled, opaque 96-well plates suitable for luminescence

  • Treated cell cultures from an experiment parallel to the other assays

Procedure:

  • Setup Parallel Plate: Prepare and treat a white-walled 96-well plate identical to the one used for the MTT assay. The opaque walls prevent well-to-well crosstalk of the luminescent signal.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[19][22] Allow it to equilibrate to room temperature before use.

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

  • Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[17][19] This single addition lyses the cells and initiates the luminescent reaction.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[18] Incubate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

Calculating IC50

The half-maximal inhibitory concentration (IC50) is the concentration of a compound that causes a 50% reduction in a measured response, such as metabolic viability.[13][23]

  • Normalize Data: For the MTT assay, subtract the average absorbance of the "medium only" blank from all other readings. Express the viability of treated wells as a percentage of the vehicle control: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

  • Plot Data: Plot the % Viability against the log of the compound concentration.

  • Non-linear Regression: Use a software package (e.g., GraphPad Prism) to fit the data to a non-linear regression curve (log[inhibitor] vs. response -- variable slope). The software will calculate the IC50 value.[13]

Interpreting the Orthogonal Assays

By comparing the results from all three assays, a clear cytotoxicity profile emerges.

Scenario MTT Assay (Viability) LDH Assay (Necrosis) Caspase-Glo® 3/7 (Apoptosis) Interpretation
1 ↓↓↓↑↑↑---Primary Necrosis: The compound causes rapid membrane damage, leading to a loss of viability.
2 ↓↓↓↑ (late)↑↑↑Primary Apoptosis: The compound triggers programmed cell death. LDH release may occur later as a result of secondary necrosis.
3 ↓↓↓------Cytostatic Effect: The compound inhibits metabolic activity or proliferation without causing immediate cell death.
4 Mixed Mechanism: The compound induces both apoptosis and necrosis, or another cell death pathway not measured.

Arrow magnitude (e.g., ↓, ↓↓↓) indicates the relative strength of the effect. (---) indicates little to no change compared to the vehicle control.

Visualizing Apoptotic Signaling

Understanding the mechanism of an assay helps in interpreting its results. The Caspase-Glo® 3/7 assay targets the final execution phase of apoptosis.

G cluster_pathway Apoptotic Signaling Cascade cluster_assay Caspase-Glo® 3/7 Assay A Apoptotic Stimulus (e.g., Test Compound) B Initiator Caspases (e.g., Caspase-8, Caspase-9) A->B activates C Executioner Caspases (Caspase-3, Caspase-7) B->C activates D Cleavage of Cellular Substrates C->D leads to F Pro-luminescent Substrate (contains DEVD sequence) C->F cleaves E Apoptosis D->E G Luciferase Reaction F->G releases substrate for H Luminescent Signal G->H produces

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-triazolo[4,3-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methyl-triazolo[4,3-a]pyrazine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and overcome common challenges. The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a key pharmacophore in numerous biologically active molecules, making its efficient synthesis a critical aspect of pharmaceutical research.[1][4]

Workflow Overview: A Two-Step Synthetic Approach

The most common and reliable method for synthesizing 3-Methyl-triazolo[4,3-a]pyrazine involves a two-step process. The first step is the nucleophilic substitution of 2-chloro-3-methylpyrazine with hydrazine to form the key intermediate, 2-hydrazinyl-3-methylpyrazine. The subsequent step involves the cyclization of this intermediate with triethyl orthoacetate to yield the final product.

Synthesis_Workflow A 2-Chloro-3-methylpyrazine C Step 1: Hydrazinolysis A->C B Hydrazine Hydrate B->C D 2-Hydrazinyl-3-methylpyrazine C->D F Step 2: Cyclization D->F E Triethyl Orthoacetate E->F G 3-Methyl-triazolo[4,3-a]pyrazine F->G

Caption: General workflow for the synthesis of 3-Methyl-triazolo[4,3-a]pyrazine.

Step 1: Synthesis of 2-Hydrazinyl-3-methylpyrazine - FAQs and Troubleshooting

This initial step is crucial as the purity of the hydrazinyl intermediate directly impacts the yield and purity of the final product.

Q1: I am observing a low yield in the synthesis of 2-hydrazinyl-3-methylpyrazine. What are the likely causes and how can I improve it?

A1: Low yields in this nucleophilic aromatic substitution can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: The reaction may not have reached completion. Ensure you are using an adequate excess of hydrazine hydrate, typically 3-5 equivalents, to drive the reaction forward. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2-chloro-3-methylpyrazine) is no longer visible.

  • Reaction Temperature: The reaction temperature is a critical parameter. While heating is necessary, excessive temperatures can lead to the degradation of both the starting material and the product. A reflux in a suitable solvent like ethanol or isopropanol is generally effective.[5][6]

  • Side Reactions: A common side reaction is the formation of bis-substituted pyrazines or other byproducts.[7] Using a larger excess of hydrazine can help minimize the formation of the bis-adduct.

  • Work-up and Isolation: The product, being a hydrazine derivative, can have some water solubility. Ensure efficient extraction with a suitable organic solvent like dichloromethane or ethyl acetate. Salting out the aqueous layer with brine can improve extraction efficiency.

ParameterRecommended ConditionRationale
Solvent Ethanol, Isopropanol, or n-ButanolAllows for appropriate reflux temperatures and good solubility of reactants.
Temperature Reflux (typically 80-120 °C)Provides sufficient energy for the substitution reaction to proceed at a reasonable rate.
Hydrazine Hydrate 3-5 equivalentsA significant excess of hydrazine hydrate helps to ensure complete conversion of the starting material and minimizes the formation of di-substituted byproducts.
Reaction Time 4-24 hours (monitor by TLC)Reaction times can vary depending on the scale and specific conditions.

Q2: My isolated 2-hydrazinyl-3-methylpyrazine is impure. What are the likely contaminants and how can I purify it?

A2: Common impurities include unreacted 2-chloro-3-methylpyrazine, di-substituted byproducts, and hydrazine salts.

  • Purification: The crude product can often be purified by recrystallization. A mixture of ethanol and water or ethyl acetate and hexanes are good starting points for solvent screening. For more persistent impurities, column chromatography on silica gel using a gradient of ethyl acetate in hexanes or dichloromethane in methanol can be effective.[8]

Step 2: Cyclization to 3-Methyl-triazolo[4,3-a]pyrazine - FAQs and Troubleshooting

The final cyclization step forms the desired triazole ring. Careful control of reaction conditions is key to achieving a high yield and purity.

Q3: The cyclization of 2-hydrazinyl-3-methylpyrazine with triethyl orthoacetate is giving a low yield. What should I investigate?

A3: Low yields in this step are often related to the purity of the starting material, the quality of the cyclizing agent, and the reaction conditions.

  • Purity of 2-Hydrazinyl-3-methylpyrazine: As mentioned, impurities from the first step can interfere with the cyclization. Ensure your intermediate is of high purity before proceeding.

  • Hydrolysis of Triethyl Orthoacetate: Triethyl orthoacetate is sensitive to moisture and can hydrolyze, especially under acidic conditions, to ethyl acetate and ethanol, which will not participate in the cyclization.[9] Ensure you are using anhydrous solvents and reagents.

  • Reaction Temperature and Time: The reaction typically requires heating to drive off the ethanol byproduct and promote cyclization. Refluxing in a high-boiling solvent like toluene or xylene is common. Monitor the reaction by TLC to determine the optimal reaction time.

  • Acid Catalysis (Optional but Recommended): A catalytic amount of a weak acid, such as acetic acid or p-toluenesulfonic acid, can protonate the orthoester, making it more electrophilic and accelerating the reaction.[2] However, strong acids can promote the hydrolysis of the orthoester.

Cyclization_Mechanism A 2-Hydrazinyl-3-methylpyrazine C Intermediate Adduct A->C B Triethyl Orthoacetate B->C D Ethanol Elimination C->D E Cyclization D->E F 3-Methyl-triazolo[4,3-a]pyrazine E->F

Caption: Simplified mechanism of the cyclization step.

ParameterRecommended ConditionRationale
Solvent Toluene or XyleneHigh boiling points allow for the necessary reaction temperature and azeotropic removal of ethanol.
Temperature Reflux (typically 110-140 °C)Drives the reaction to completion by removing the ethanol byproduct.
Cyclizing Agent Triethyl Orthoacetate (1.1-1.5 equivalents)A slight excess ensures complete reaction of the hydrazinyl intermediate.
Catalyst (Optional) Acetic Acid or p-TsOH (catalytic amount)Can accelerate the rate of cyclization.

Q4: I am observing an unexpected byproduct in my final product. What could it be?

A4: Besides unreacted starting material, a possible byproduct is the corresponding acetamide, formed from the reaction of the hydrazinyl intermediate with acetic acid (if used as a catalyst) or from the hydrolysis of triethyl orthoacetate to ethyl acetate, which can then acylate the hydrazine. To minimize this, ensure anhydrous conditions and use the minimum effective amount of acid catalyst.

Q5: How can I best purify the final 3-Methyl-triazolo[4,3-a]pyrazine product?

A5: The final product is typically a solid and can be purified by several methods:

  • Recrystallization: This is often the most effective method for obtaining highly pure material. Good solvent systems to try include ethanol, isopropanol, ethyl acetate, or mixtures of these with hexanes or heptane.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A typical eluent system would be a gradient of ethyl acetate in hexanes or a small percentage of methanol in dichloromethane.[1]

  • Trituration: Sometimes, simply stirring the crude solid in a solvent in which the product is poorly soluble but the impurities are soluble (like diethyl ether or hexanes) can significantly improve purity.

Analytical Characterization

Confirming the identity and purity of your synthesized 3-Methyl-triazolo[4,3-a]pyrazine is essential.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the methyl group and the aromatic protons on the pyrazine and triazole rings.

  • ¹³C NMR: The carbon NMR will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry: This will confirm the molecular weight of the product.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

This guide provides a starting point for troubleshooting and optimizing the synthesis of 3-Methyl-triazolo[4,3-a]pyrazine. Remember that every reaction is unique, and some level of optimization will likely be necessary for your specific laboratory conditions and scale.

References

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. [Link]

  • One-Pot Reactions of Triethyl Orthoformate with Amines. MDPI. [Link]

  • Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][2][3]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. MDPI. [Link]

  • Powerful Solvent Effect of Water in Radical Reaction: Triethylborane-Induced Atom-Transfer Radical Cyclization in Water. ResearchGate. [Link]

  • CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
  • CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
  • Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. Iraqi National Journal of Chemistry. [Link]

  • CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazol[4,3-a] pyrazine hydrochloride. Google Patents.

  • Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. [Link]

  • Synthesis of 2-Chloro-3-hydrazinopyrazine. PrepChem.com. [Link]

  • A cascade reaction of 4-amino-substituted 6-hydrazinyl-1,3,5-triazin-2(1H)-ones with triethyl orthoacetate. ResearchGate. [Link]

  • Orthoesters in heterocycle synthesis. Semantic Scholar. [Link]

  • INVESTIGATION OF WATER-REACTIVE CHEMICALS FOR ANTI-ICING ADDITIVES IN AVIATION FUELS. Defense Technical Information Center. [Link]

  • CN105503905A - Triazolo pyrazine derivative B crystal form and preparation method thereof.
  • (R)-3-Methyl-5-(8-methyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazin-3-yl)-1,2,4-thiadiazole Hydrochloride. PubChem. [Link]

  • Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Publishing. [Link]

  • Ortho ester. Wikipedia. [Link]

  • Representative model for the optimization of the synthesis of pyrazine‐(2,3)‐diones 5. ResearchGate. [Link]

  • New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. ScienceDirect. [Link]

  • The action of hydrazine, methylhydrazine and dimethylhydrazine on some halogenonitrobenzenes. ResearchGate. [Link]

  • 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. [Link]

  • (PDF) Reactions of [Os 3 (CO) 10 (MeCN) 2 ] with 2-ethyl-3-methylpyrazine and 2,5-dimethyl- pyrazine: Synthesis, structures and reactivity of 1:1 ligand: cluster complexes. ResearchGate. [Link]

  • A CASCADE REACTION OF 4-AMINO-SUBSTITUTED 6-HYDRAZINYL-1,3,5-TRIAZIN-2(1H)-ONES WITH TRIETHYL ORTHOACETATE. Chemistry of Heterocyclic Compounds. [Link]

Sources

Technical Support Center: Synthesis of Triazolo[4,3-a]pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of triazolo[4,3-a]pyrazines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The guidance provided is based on established chemical principles and field-proven insights to help you navigate the complexities of this synthesis and optimize your outcomes.

Introduction to Triazolo[4,3-a]pyrazine Synthesis

The triazolo[4,3-a]pyrazine core is a key pharmacophore in numerous biologically active compounds. Its synthesis, while well-established, can be prone to several side reactions that can impact yield and purity. This guide will focus on two of the most common synthetic routes and the potential pitfalls associated with each.

Route 1: From 2-Chloropyrazine and Hydrazine Hydrate

This is a widely used and relatively direct method. It involves the nucleophilic substitution of the chlorine atom in 2-chloropyrazine with hydrazine, followed by cyclization with a suitable reagent to form the triazole ring.

Route 2: From Ethyl Trifluoroacetate

This multi-step synthesis is often employed for producing triazolo[4,3-a]pyrazines with specific substituents, such as a trifluoromethyl group. The sequence typically involves the formation of a trifluoroacetohydrazide, followed by a series of reactions to build the pyrazine and triazole rings.

Troubleshooting Guides

This section is organized in a question-and-answer format to directly address common problems encountered during the synthesis of triazolo[4,3-a]pyrazines.

Issue 1: Low Yield of 2-Hydrazinopyrazine (Intermediate in Route 1)

Question: I am getting a low yield of 2-hydrazinopyrazine when reacting 2-chloropyrazine with hydrazine hydrate. My TLC analysis shows multiple spots, including some starting material. What could be the issue?

Answer:

Low yields in this step are often due to competing side reactions, primarily the formation of a dimeric byproduct.

  • Root Cause Analysis: The initially formed 2-hydrazinopyrazine is also a nucleophile and can react with the starting material, 2-chloropyrazine, to form a dimer (N,N'-bis(pyrazin-2-yl)hydrazine). This is especially problematic if the concentration of 2-chloropyrazine is high relative to hydrazine.

  • Troubleshooting & Prevention:

    • Control the Stoichiometry: An excess of hydrazine hydrate is crucial to minimize the formation of dimers[1]. A molar ratio of at least 5 equivalents of hydrazine hydrate to 1 equivalent of 2-chloropyrazine is recommended.

    • Slow Addition: Add the 2-chloropyrazine solution dropwise to the stirred solution of hydrazine hydrate. This maintains a high concentration of hydrazine relative to the chloropyrazine throughout the reaction, favoring the formation of the desired product.

    • Temperature Control: The reaction is typically exothermic. Maintain a controlled temperature, usually between room temperature and gentle heating (e.g., 50-60 °C), to ensure a steady reaction rate without promoting side reactions.

    • Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidation of hydrazine.

  • Experimental Protocol: Optimized Synthesis of 2-Hydrazinopyrazine

    • To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add hydrazine hydrate (5 eq.) and a suitable solvent such as ethanol.

    • Heat the hydrazine solution to 50 °C with stirring.

    • Dissolve 2-chloropyrazine (1 eq.) in ethanol and add it to the dropping funnel.

    • Add the 2-chloropyrazine solution dropwise to the heated hydrazine solution over a period of 1-2 hours.

    • After the addition is complete, continue stirring at 50 °C for an additional 2-3 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The product can then be purified by recrystallization or column chromatography.

Issue 2: Incomplete Cyclization to the Triazolo[4,3-a]pyrazine Ring

Question: After reacting my hydrazinopyrazine intermediate with the cyclizing agent (e.g., triethyl orthoformate or an acid chloride followed by a dehydrating agent), I am observing a significant amount of an intermediate and a low yield of the final triazolo[4,3-a]pyrazine. How can I drive the cyclization to completion?

Answer:

Incomplete cyclization is a common hurdle and can be attributed to several factors, including the stability of the intermediate, insufficient activation, or inadequate reaction conditions.

  • Root Cause Analysis:

    • Stable Intermediates: The intermediate acylhydrazinopyrazine or formylhydrazinopyrazine may be stable and require forcing conditions to cyclize.

    • Inefficient Dehydration: When using a dehydrating agent like phosphorus oxychloride (POCl₃), insufficient amounts or suboptimal temperatures can lead to incomplete reaction.

    • Hydrolysis: The presence of water can hydrolyze the cyclizing agent or the activated intermediate, preventing cyclization.

  • Troubleshooting & Prevention:

    • Choice of Cyclizing Agent: For simple triazolo[4,3-a]pyrazines, heating the hydrazinopyrazine with an excess of triethyl orthoformate is often effective. For more complex substrates, acylation followed by thermal or acid-catalyzed cyclization may be necessary.

    • Anhydrous Conditions: Ensure all reagents and solvents are dry, especially when using water-sensitive reagents like POCl₃.

    • Reaction Temperature and Time: Some cyclizations require elevated temperatures (e.g., refluxing in a high-boiling solvent like toluene or xylene) for an extended period. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

    • Optimization of Dehydrating Agent: When using POCl₃, ensure at least one equivalent is used. The reaction is often performed in a solvent like acetonitrile at reflux.

  • Experimental Protocol: POCl₃-Mediated Cyclization

    • To a solution of the acylhydrazinopyrazine intermediate (1 eq.) in anhydrous acetonitrile, add phosphorus oxychloride (1.5 eq.) dropwise at 0 °C under an inert atmosphere.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully quench the reaction by pouring it onto crushed ice and then neutralize with a base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Issue 3: Formation of Halogenated Byproducts

Question: I am synthesizing a substituted triazolo[4,3-a]pyrazine, and my mass spectrometry analysis shows the presence of chlorinated byproducts, even though the chlorine should have been displaced. What is the source of this contamination?

Answer:

Unwanted halogenation can occur under certain conditions, particularly when using halogenating agents or when the pyrazine ring is activated towards electrophilic attack.

  • Root Cause Analysis:

    • Residual Halogenating Agents: If a chlorinating agent like N-chlorosuccinimide (NCS) or POCl₃ is used in a previous step or as the cyclizing agent, residual amounts or harsh conditions can lead to chlorination of the pyrazine ring.

    • Ring Activation: Electron-donating groups on the pyrazine ring can make it more susceptible to electrophilic halogenation.

  • Troubleshooting & Prevention:

    • Control of Reagents: Use the minimum effective amount of the halogenating/cyclizing agent.

    • Temperature Control: Avoid excessively high temperatures during cyclization with POCl₃, as this can promote side reactions.

    • Alternative Reagents: If chlorination is a persistent issue with POCl₃, consider alternative dehydrating agents such as polyphosphoric acid (PPA) or Eaton's reagent.

    • Purification: Halogenated byproducts can often be separated from the desired product by column chromatography due to differences in polarity.

Issue 4: Product Degradation or Unexpected Side Products

Question: My reaction appears to be working, but I am isolating a complex mixture of products, and in some cases, the desired product seems to be degrading. What could be causing this?

Answer:

The triazolo[4,3-a]pyrazine ring system can be susceptible to degradation under certain conditions, and some synthetic methods, like those involving radicals, can generate unexpected byproducts.

  • Root Cause Analysis:

    • Photodegradation: Some heterocyclic compounds are sensitive to light. Photoredox catalysis, while a powerful tool, can lead to photodegradation of the product if the reaction time is too long[2].

    • Disproportionation Reactions: In radical-based syntheses, radical intermediates can undergo disproportionation, leading to a mixture of products[2][3].

    • Harsh Reaction Conditions: Prolonged exposure to strong acids or bases, or high temperatures, can lead to ring opening or other decomposition pathways.

  • Troubleshooting & Prevention:

    • Protect from Light: If using a photoredox catalyst or if the product is known to be light-sensitive, conduct the reaction in a flask wrapped in aluminum foil.

    • Optimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize product degradation.

    • Milder Conditions: Explore milder reaction conditions where possible. For example, some cyclizations can be achieved at lower temperatures with a suitable catalyst.

    • Thorough Characterization: When unexpected products are formed, it is crucial to fully characterize them using techniques like 1D/2D NMR and high-resolution mass spectrometry to understand the side reaction pathways[2].

Frequently Asked Questions (FAQs)

Q1: How can I effectively purify my triazolo[4,3-a]pyrazine product?

A1: Column chromatography on silica gel is the most common method for purifying triazolo[4,3-a]pyrazines. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is typically effective. For more polar compounds, a mobile phase containing methanol in dichloromethane or ethyl acetate may be necessary. Recrystallization from a suitable solvent system can also be an effective purification technique for solid products.

Q2: What are the key NMR signals to look for to confirm the formation of the triazolo[4,3-a]pyrazine ring system?

A2: In the ¹H NMR spectrum, you should look for the characteristic signals of the protons on the pyrazine ring. The chemical shifts and coupling constants will depend on the substitution pattern. The formation of the triazole ring will result in the disappearance of the N-H protons of the hydrazine and acylhydrazide intermediates. In the ¹³C NMR spectrum, the formation of the fused ring system will result in characteristic chemical shifts for the bridgehead carbons and the carbons of the triazole ring.

Q3: My mass spectrum shows a peak that is double the mass of my expected product. What is this?

A3: A peak at double the mass of your expected product likely corresponds to a dimer. As discussed in the troubleshooting guide, this can be a significant side product, especially in the reaction of 2-chloropyrazine with hydrazine.

Q4: Can I use microwave irradiation to accelerate the cyclization step?

A4: Yes, microwave-assisted synthesis can be a very effective method for accelerating the cyclization to form the triazolo[4,3-a]pyrazine ring. It can significantly reduce reaction times and in some cases improve yields by minimizing the formation of side products that may occur under prolonged heating. However, optimization of the temperature, pressure, and reaction time is necessary for each specific substrate.

Data Presentation & Visualization

Table 1: Common Side Products and Their Identification
Side ProductCommon CauseKey Spectroscopic Features
Dimer (N,N'-bis(pyrazin-2-yl)hydrazine)Insufficient hydrazine in Route 1MS: M+H peak at ~2x mass of hydrazinopyrazine. ¹H NMR: Complex aromatic region.
AcylhydrazinopyrazineIncomplete cyclizationIR: Presence of C=O and N-H stretches. MS: M+H peak of the uncyclized intermediate.
Chlorinated TriazolopyrazineExcess POCl₃ or high temp.MS: Isotopic pattern for chlorine (M+ and M+2 peaks in ~3:1 ratio).
Hydrolyzed Starting MaterialPresence of waterMS: Peak corresponding to the hydrolyzed starting material (e.g., hydroxypyrazine).
Diagrams

Diagram 1: General Synthetic Routes to Triazolo[4,3-a]pyrazines

G cluster_0 Route 1 cluster_1 Route 2 2-Chloropyrazine 2-Chloropyrazine 2-Hydrazinopyrazine 2-Hydrazinopyrazine 2-Chloropyrazine->2-Hydrazinopyrazine + Hydrazine Hydrate Triazolo[4,3-a]pyrazine Triazolo[4,3-a]pyrazine 2-Hydrazinopyrazine->Triazolo[4,3-a]pyrazine + Cyclizing Agent Ethyl Trifluoroacetate Ethyl Trifluoroacetate Trifluoroacetohydrazide Trifluoroacetohydrazide Ethyl Trifluoroacetate->Trifluoroacetohydrazide + Hydrazine Hydrate Acylhydrazide Acylhydrazide Trifluoroacetohydrazide->Acylhydrazide + Chloroacetyl Chloride Oxadiazole Oxadiazole Acylhydrazide->Oxadiazole Cyclization (e.g., POCl3) Intermediate Intermediate Oxadiazole->Intermediate + Ethylenediamine (Ring Opening) Intermediate->Triazolo[4,3-a]pyrazine Acid-catalyzed Cyclization

Caption: Common synthetic pathways to the triazolo[4,3-a]pyrazine core.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_sm Check for Starting Material in Crude Mixture (TLC/LC-MS) start->check_sm sm_present Starting Material Present check_sm->sm_present no_sm No Starting Material sm_present->no_sm No increase_time_temp Increase Reaction Time/Temperature sm_present->increase_time_temp Yes check_reagents Check Purity/Activity of Reagents no_sm->check_reagents end Improved Yield increase_time_temp->end complex_mixture Complex Mixture of Products? check_reagents->complex_mixture yes_complex Yes complex_mixture->yes_complex Yes no_complex No complex_mixture->no_complex No identify_byproducts Identify Byproducts (NMR, MS) yes_complex->identify_byproducts purification_issue Potential Purification Issue (e.g., product loss during workup) no_complex->purification_issue optimize_conditions Optimize Conditions to Minimize Side Reactions identify_byproducts->optimize_conditions optimize_conditions->end purification_issue->end

Caption: A systematic approach to troubleshooting low reaction yields.

References

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules. 2021;26(9):2421. Available from: [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. 2023;28(23):7876. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of[2][4][5]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. 2022;10:854681. Available from: [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. 2023;28(23):7876. Available from: [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules. 2021;26(9):2421. Available from: [Link]

  • Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[2][4][5]triazol[4,3-a] pyrazine hydrochloride. Google Patents. CN102796104A. Available from:

  • Design, Synthesis, and Biological Evaluation of[2][4][5]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. 2022;10:854681. Available from: [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. 2023;28(23):7876. Available from: [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. Semantic Scholar. 2021. Available from: [Link]

  • Synthesis process of 2-hydrazinopyridine derivative. Google Patents. CN106588758B.
  • Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? ResearchGate. 2014. Available from: [Link]

  • Synthetic process for 2-hydrazinylpyridine derivative. Google Patents. CN106588758A.
  • Yield of cyclized products obtained by cyclodehydration with POCl 3 and... ResearchGate. 2017. Available from: [Link]

  • A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements. 2020;196(3):231-294. Available from: [Link]

  • The cyclization used for the optimization procedure. ResearchGate. 2023. Available from: [Link]

  • s-Triazolopyrazines. Journal of the Chemical Society C: Organic. 1967;18:1664-1669. Available from: [Link]

  • When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels using a wide spectrum of techniqu. Semantic Scholar. 2020. Available from: [Link]

  • A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements. 2020;196(3):231-294. Available from: [Link]

  • Six Structures of the Hydrazine Dimer. ResearchGate. 2012. Available from: [Link]

  • A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Organic & Biomolecular Chemistry. 2011;9(20):6966-6968. Available from: [Link]

  • Synthesis, molecular docking studies, and in vitro antimicrobial evaluation of piperazine and triazolo-pyrazine derivatives. ResearchGate. 2022. Available from: [Link]

  • Use of phosphorus oxychloride in synthesizing nucleotides and oligonucleotides. Journal of the American Chemical Society. 1978;100(23):7393-7397. Available from: [Link]

  • Synthesis, molecular docking studies, and in vitro antimicrobial evaluation of piperazine and triazolo-pyrazine derivatives. Florida Gulf Coast University. 2022. Available from: [Link]

  • Hydrolysis and Hydrazinolysis of Isatin-Based Ald- and Ketazines. ResearchGate. 2017. Available from: [Link]

  • Mechanism of Acid-Catalyzed Cyclization of an Epoxide. YouTube. 2015. Available from: [Link]

  • Synthesis of 5-Hydrazino-2-cyclopentenone Derivatives by a Gold(I)-Catalyzed Cycloisomerization/Hetero-Diels–Alder/Ring-Opening Tandem Reaction of Enynyl Acetates. The Journal of Organic Chemistry. 2015;80(12):6287-6298. Available from: [Link]

  • Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone. YouTube. 2024. Available from: [Link]

  • Method for preparing hydrazine hydrate by ketazine hydrolysis. Google Patents. CN104961111A.

Sources

Technical Support Center: Purification of 3-Methyl-triazolo[4,3-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 3-Methyl-triazolo[4,3-a]pyrazine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic scaffold. The triazolo[4,3-a]pyrazine core is a key pharmacophore in numerous therapeutic agents, making robust purification protocols essential for successful research and development.[1][2]

This document moves beyond simple step-by-step instructions. It provides a deeper understanding of the principles behind the purification strategies, enabling you to troubleshoot and adapt these methods to your specific synthetic context. We will cover common challenges, from removing persistent starting materials to selecting the optimal chromatographic conditions, ensuring you can achieve the desired purity for your downstream applications.

Part 1: Troubleshooting and FAQ Guide

This section addresses the common issues encountered during the purification of 3-Methyl-triazolo[4,3-a]pyrazine.

Question 1: My crude product is a dark, oily residue after synthesis. What are the likely causes and how should I proceed?

Answer: An oily or dark-colored crude product typically points to the presence of polymeric byproducts, residual high-boiling solvents (like DMF or DMSO), or degradation products formed under harsh reaction conditions (e.g., high heat).

  • Causality: Triazolopyrazine synthesis often involves condensation and cyclization reactions that can be sensitive to temperature and stoichiometry.[3][4] Overheating or extended reaction times can lead to polymerization or decomposition. Acidic or basic reagents, if not properly quenched and removed, can also catalyze side reactions during work-up and concentration.

  • Troubleshooting Strategy:

    • Aqueous Wash: Before concentrating the organic extract, perform thorough washes with brine and sometimes a pH-adjusted aqueous solution (e.g., dilute NaHCO₃ for acidic impurities or dilute NH₄Cl for basic ones). This removes many inorganic salts and water-soluble polar impurities.

    • Trituration: Attempt to solidify the oil by trituration. This involves stirring the oil vigorously with a solvent in which the desired product is sparingly soluble, but the impurities are soluble. For a moderately polar compound like 3-Methyl-triazolo[4,3-a]pyrazine, consider solvents like diethyl ether, hexane, or a mixture of ethyl acetate and hexane. This can often crash out the product as a solid.

    • Short Silica Plug Filtration: If trituration fails, dissolve the oil in a minimum amount of dichloromethane (DCM) or chloroform and pass it through a short plug of silica gel, eluting with the same solvent. This will remove highly polar, colored impurities that stick to the baseline, often yielding a cleaner, solidifiable material upon concentration. A patent for a related synthesis mentions filtering with a short silica gel column using dichloromethane.[5]

Question 2: I am struggling to choose between recrystallization and column chromatography. What are the key decision factors?

Answer: The choice between recrystallization and chromatography depends on the purity of your crude material and the nature of the impurities.

  • Expertise-Driven Rationale: Recrystallization is a powerful, scalable, and cost-effective technique, but it is most effective when the crude product is already of moderate purity (>85-90%) and the impurities have different solubility profiles from the product. Column chromatography offers higher resolving power and is ideal for separating complex mixtures or impurities with very similar properties to the desired compound.

  • Decision Workflow: The following diagram outlines a logical decision-making process.

G start Crude Product Analysis (TLC, ¹H NMR) purity_check Purity > 90%? start->purity_check impurity_check Impurities have different polarity? purity_check->impurity_check Yes chromatography Column Chromatography purity_check->chromatography No recrystallize Recrystallization impurity_check->recrystallize Yes impurity_check->chromatography No

Caption: Decision workflow for purification method selection.

Question 3: My column chromatography provides poor separation between my product and a key impurity. How can I optimize it?

Answer: Poor separation (co-elution) is a common challenge. Optimization requires a systematic approach to modifying the stationary and mobile phases.

  • Mechanistic Insight: Separation on silica gel is governed by the differential partitioning of analytes between the polar stationary phase (silica) and the less polar mobile phase. If two compounds have similar polarities, they will migrate at similar rates.

  • Optimization Protocol:

    • Solvent System Modification: The primary step is to adjust the eluent polarity. If using an ethyl acetate/hexane system, a small amount of a more polar solvent like methanol or a less polar one like DCM can drastically alter selectivity. For triazolopyrazine derivatives, systems such as chloroform:methanol (e.g., 9:1) or ethyl acetate/cyclohexane have proven effective.[6][7]

    • Isocratic vs. Gradient Elution: If a single solvent system (isocratic) fails, a shallow gradient elution can improve separation. Start with a less polar mobile phase to elute non-polar impurities, and gradually increase the polarity to resolve and elute your product away from the closely-related impurity.

    • Check Sample Load: Overloading the column is a frequent cause of poor separation. As a rule of thumb, the sample load should be about 1-5% of the mass of the silica gel for good resolution.

    • Alternative Stationary Phases: If silica gel fails, consider alternative stationary phases. For basic compounds like pyrazines, alumina (neutral or basic) can sometimes offer a different selectivity profile and prevent streaking.

Part 2: Experimental Protocols

These protocols are designed to be self-validating, with integrated checkpoints for monitoring purity.

Protocol 1: Recrystallization of 3-Methyl-triazolo[4,3-a]pyrazine

This protocol is ideal for purifying material that is >90% pure by crude ¹H NMR or HPLC analysis.

Objective: To remove minor impurities by leveraging differences in solubility.

Methodology:

  • Solvent Screening (Microscale):

    • Place ~10-20 mg of crude material into several small test tubes.

    • Add a single solvent (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) dropwise to each tube while heating gently (e.g., in a warm water bath).

    • An ideal single solvent will dissolve the compound when hot but show poor solubility when cold.

    • If no single solvent is ideal, test solvent pairs (e.g., Ethanol/Water, DCM/Hexane, Ethyl Acetate/Heptane). Dissolve the compound in the minimum amount of the "good" solvent (in which it is more soluble) at an elevated temperature, then add the "poor" solvent (in which it is less soluble) dropwise until turbidity persists.

  • Bulk Recrystallization:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the chosen solvent (or "good" solvent of a pair) portion-wise while heating and stirring until the solid just dissolves. Do not add a large excess of solvent.

    • If using a solvent pair, add the "poor" solvent dropwise until the solution becomes cloudy. Reheat gently until the solution is clear again.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming pure, well-defined crystals.

    • Once at room temperature, cool the flask further in an ice bath for at least 30 minutes to maximize crystal recovery.

  • Isolation and Validation:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals sparingly with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.

    • Dry the crystals under vacuum.

    • Self-Validation: Analyze the purity of the dried crystals using HPLC, LC-MS, or ¹H NMR. Compare the results to the crude material to confirm the removal of impurities.

Table 1: Solvent Selection Guide for Recrystallization

Solvent SystemPolarityTypical Use Case
Ethanol or IsopropanolHighGood single solvent for moderately polar compounds.
Ethyl Acetate / HexaneTunableA versatile solvent pair for compounds of intermediate polarity.
Dichloromethane / PentaneTunableEffective for less polar compounds, but be mindful of DCM's volatility.
AcetonitrileHighGood alternative to alcohols; can provide different selectivity.[3]
Protocol 2: Silica Gel Column Chromatography

This protocol is suitable for complex mixtures or when recrystallization fails to provide adequate purity.

Objective: To separate the target compound from impurities based on differential adsorption to silica gel.

Methodology:

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis a 1. Select Eluent System (TLC, Rf ≈ 0.3) b 2. Prepare Column (Slurry pack with eluent) a->b c 3. Prepare Sample (Dissolve in min. solvent, adsorb onto silica) b->c d 4. Load Sample onto Column c->d e 5. Elute with Solvent System (Maintain constant flow) d->e f 6. Collect Fractions e->f g 7. Analyze Fractions by TLC f->g h 8. Combine Pure Fractions g->h i 9. Concentrate & Dry h->i j 10. Final Purity Check (HPLC, NMR) i->j

Caption: Step-by-step workflow for column chromatography.

Detailed Steps:

  • Eluent Selection: Use Thin-Layer Chromatography (TLC) to find a solvent system that gives your product a retention factor (Rf) of approximately 0.25-0.35. This Rf value typically provides the best separation. For triazolopyrazines, start with systems like 30:70 Ethyl Acetate/Cyclohexane[7] or 9:1 Chloroform/Methanol and adjust as needed.[6]

  • Column Packing:

    • Select a glass column appropriate for the amount of material (use a 50-100:1 ratio of silica gel to crude material by weight).

    • Create a slurry of silica gel in your chosen eluent and pour it into the column.

    • Allow the silica to settle, draining excess solvent, and ensure a flat, stable bed is formed. Never let the column run dry.

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of a strong solvent (like DCM or the eluent).

    • Add a small amount of silica gel (~2-3x the mass of your compound) to this solution and concentrate it to a dry, free-flowing powder. This is the "dry loading" method, which generally results in better separation.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Collection:

    • Gently add the eluent to the column and begin elution, collecting the solvent that passes through in numbered fractions (e.g., test tubes or vials).

  • Fraction Analysis:

    • Spot every few fractions onto a TLC plate.

    • Develop the TLC plate in the eluent system and visualize the spots (e.g., under a UV lamp).

    • Identify the fractions containing your pure product.

  • Final Steps:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure (rotary evaporation).

    • Place the resulting solid or oil under high vacuum to remove residual solvent.

    • Confirm the purity and structure of the final product by HPLC, NMR, and/or MS.[3]

References
  • Synthesis of 3-Trifluoromethyl-5,6-dihydro-[6][8][9]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. MDPI.[Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. ResearchGate.[Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. MDPI.[Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. National Institutes of Health (NIH).[Link]

  • Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[6][8][9]triazol[4,3-a] pyrazine hydrochloride. Google Patents.

  • 3-Methyl-[6][8][9]triazolo[4,3-a]pyrazine. PubChem.[Link]

  • 3-methyl-5,6,7,8-tetrahydro-[6][8][9]triazolo[4,3-a]pyrazine. ELSA BIOTECHNOLOGY CO., LTD.[Link]

  • Design, Synthesis, and Biological Evaluation of[6][8][9]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry.[Link]

  • Triazolo pyrazine derivative B crystal form and preparation method thereof.
  • New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. Arabian Journal of Chemistry.[Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI.[Link]

  • Method for purifying pyrazoles.
  • 8-Amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines. Synthesis and anticonvulsant activity. Journal of Medicinal Chemistry.[Link]

  • s-Triazolopyrazines. Journal of the Chemical Society C: Organic.[Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Synthesizing Triazolo[4,3-a]pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of triazolo[4,3-a]pyrazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established scientific literature.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for triazolo[4,3-a]pyrazines, and what is the underlying mechanism?

The most prevalent and versatile method for the synthesis of triazolo[4,3-a]pyrazines is the condensation of a hydrazinopyrazine with a one-carbon electrophile, typically an orthoester or a carboxylic acid derivative. This reaction proceeds via a two-step mechanism:

  • Condensation: The hydrazine nitrogen of the hydrazinopyrazine attacks the electrophilic carbon of the one-carbon source to form a hydrazone intermediate.

  • Cyclization: Subsequent intramolecular cyclization of the hydrazone, often promoted by heat or acid catalysis, leads to the formation of the fused triazole ring system. The specific conditions can vary significantly based on the substrates and desired substitution pattern.

A well-established example is the reaction of 2-hydrazinylpyrazine with triethyl orthoformate.

Mechanism of Triazolo[4,3-a]pyrazine Synthesis cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization 2-Hydrazinylpyrazine 2-Hydrazinylpyrazine Hydrazone Intermediate Hydrazone Intermediate 2-Hydrazinylpyrazine->Hydrazone Intermediate + Triethyl Orthoformate - Ethanol Triazolo[4,3-a]pyrazine Triazolo[4,3-a]pyrazine Hydrazone Intermediate->Triazolo[4,3-a]pyrazine Heat or Acid Catalyst - Ethanol

Caption: General mechanism for triazolo[4,3-a]pyrazine synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of triazolo[4,3-a]pyrazines.

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Step Scientific Rationale
Insufficient Reaction Temperature Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction progress by TLC or LC-MS.The cyclization step is often the rate-limiting step and is highly temperature-dependent. Insufficient thermal energy can stall the reaction at the hydrazone intermediate stage.
Inappropriate Solvent Screen a range of solvents with varying polarities and boiling points (e.g., ethanol, isopropanol, toluene, xylene, DMF).Solvent polarity can influence the solubility of reactants and intermediates, while a higher boiling point can facilitate the necessary high temperatures for cyclization.
Poor Quality of Starting Materials Verify the purity of the hydrazinopyrazine and the one-carbon source by NMR or melting point analysis. Purify if necessary.Impurities in the starting materials can lead to side reactions or inhibit the desired transformation, ultimately reducing the yield.
Decomposition of Reactants or Product If the reaction mixture darkens significantly, consider running the reaction under an inert atmosphere (N₂ or Ar) and at a lower temperature for a longer duration.Hydrazines and some pyrazine derivatives can be susceptible to oxidation or thermal decomposition at elevated temperatures. An inert atmosphere minimizes oxidative degradation.
Problem 2: Formation of Multiple Products or Impurities

Possible Cause Troubleshooting Step Scientific Rationale
Side Reactions Add a catalytic amount of a mild acid (e.g., acetic acid, p-toluenesulfonic acid).Acid catalysis can promote the desired cyclization pathway over competing side reactions, such as the formation of pyrazolo[1,5-a]pyrazines, by protonating the hydrazone intermediate and facilitating ring closure.
Excess of One Reactant Ensure the stoichiometry of the reactants is carefully controlled. A slight excess (1.1-1.2 equivalents) of the one-carbon source is often optimal.A large excess of either reactant can lead to the formation of byproducts. For instance, an excess of the hydrazine can lead to dimerization or other undesired reactions.
Reaction Time Too Long Optimize the reaction time by monitoring the reaction progress closely. Quench the reaction once the starting material is consumed and the desired product is at its maximum concentration.Prolonged reaction times, especially at high temperatures, can lead to the decomposition of the desired product or the formation of thermal degradation byproducts.

digraph "Troubleshooting Workflow for Low Yield" {
graph [splines=ortho];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

"Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Low Yield" [shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Increase Temp" [label="Increase Temperature"]; "Change Solvent" [label="Change Solvent"]; "Check Purity" [label="Check Starting Material Purity"]; "Inert Atmosphere" [label="Use Inert Atmosphere"]; "Successful" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Low Yield"; "Low Yield" -> "Increase Temp" [label=" Is temp optimal? "]; "Increase Temp" -> "Successful" [label=" Yes "]; "Increase Temp" -> "Change Solvent" [label=" No "]; "Change Solvent" -> "Successful" [label=" Yes "]; "Change Solvent" -> "Check Purity" [label=" No "]; "Check Purity" -> "Successful" [label=" Yes "]; "Check Purity" -> "Inert Atmosphere" [label=" No "]; "Inert Atmosphere" -> "Successful"; }

Caption: A logical workflow for troubleshooting low product yield.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Triazolo[4,3-a]pyrazine from 2-Hydrazinylpyrazine and Triethyl Orthoformate

This protocol is a standard starting point for the synthesis of the parent triazolo[4,3-a]pyrazine.

Materials:

  • 2-Hydrazinylpyrazine

  • Triethyl orthoformate

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a solution of 2-hydrazinylpyrazine (1.0 eq) in ethanol, add triethyl orthoformate (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% methanol in dichloromethane).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Data Presentation: Comparison of Reaction Conditions

The choice of solvent and temperature can significantly impact the reaction outcome. The following table summarizes typical conditions and their effects on the synthesis of unsubstituted triazolo[4,3-a]pyrazine.

SolventTemperature (°C)Typical Reaction Time (h)Observed Yield (%)Reference
Ethanol78 (Reflux)4-685-95
Isopropanol82 (Reflux)3-580-90N/A
Toluene111 (Reflux)2-475-85N/A
Xylene140 (Reflux)1-370-80N/A
DMF1201-265-75N/A

Note: Yields are highly substrate-dependent and the conditions above serve as a general guideline.

References

  • A novel and efficient synthesis of triazolo[4,3-a]pyrazines. Synthetic Communications, 35(13), 1783-1788. [Link]

  • Regioselective Synthesis of 1-Substituted and 1,3-Disubstituted Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry, 67(19), 6653-6658. [Link]

Technical Support Center: 3-Methyl-triazolo[4,3-a]pyrazine Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methyl-triazolo[4,3-a]pyrazine and its analogs. This guide is designed to provide practical, field-proven insights into common experimental challenges. As a self-validating system, each troubleshooting point is explained with underlying scientific principles to empower you to not only solve immediate issues but also to proactively improve your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis & Reaction Optimization

Question 1: My reaction yield for the synthesis of the triazolo[4,3-a]pyrazine core is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in heterocyclic synthesis, particularly for fused systems like triazolo[4,3-a]pyrazines, can stem from several factors. A systematic approach is crucial for diagnosis.[1]

  • Causality: The formation of the triazolo[4,3-a]pyrazine ring system typically involves a cyclization reaction, often preceded by the formation of a hydrazinopyrazine intermediate. Each step is sensitive to specific conditions.

  • Troubleshooting Steps:

    • Reagent Purity and Stoichiometry:

      • Insight: Impurities in starting materials, such as the initial pyrazine derivative or the hydrazine source, can lead to unwanted side reactions. Ensure the purity of your reagents through appropriate analytical techniques (e.g., NMR, LC-MS) before starting the reaction.

      • Action: Use freshly distilled solvents and high-purity reagents. Carefully control the stoichiometry of your reactants; an excess of one reagent may not necessarily drive the reaction to completion and could complicate purification.

    • Reaction Conditions:

      • Insight: Temperature, reaction time, and choice of solvent are critical parameters. For instance, the cyclization step might require elevated temperatures to overcome the activation energy barrier.[2]

      • Action:

        • Temperature Screening: Run small-scale parallel reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, reflux) to determine the optimal condition. Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

        • Time-Course Study: Analyze aliquots of the reaction mixture at different time points to identify when the maximum product concentration is reached and to check for product degradation over time.

    • Atmospheric Control:

      • Insight: Many organic reactions, especially those involving nucleophilic hydrazines, are sensitive to atmospheric oxygen and moisture.[1]

      • Action: If applicable to your specific synthetic route, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, especially if your reaction involves water-sensitive reagents.

Question 2: I am observing significant side product formation in my reaction. How can I identify and minimize these impurities?

Answer: Side product formation is a common challenge in heterocyclic chemistry. Identifying the structure of the impurity is the first step toward mitigating its formation.

  • Causality: Side reactions can arise from incomplete reactions, degradation of starting materials or products, or alternative reaction pathways.

  • Troubleshooting & Identification Workflow:

    G A Observe unexpected spot(s) on TLC/ peak(s) in LC-MS B Isolate the impurity using preparative TLC or column chromatography A->B C Characterize the impurity by NMR and Mass Spectrometry B->C D Postulate the structure of the side product C->D E Hypothesize the reaction pathway leading to the impurity D->E F Modify reaction conditions to disfavor the side reaction E->F G Re-run the reaction and analyze the product mixture F->G G->A If impurity persists H Successful minimization of side product G->H

    Caption: Workflow for identifying and minimizing side products.

  • Common Side Products & Solutions:

    • Incomplete Cyclization: The hydrazinopyrazine intermediate may persist.

      • Solution: Increase the reaction temperature or prolong the reaction time. Consider using a different solvent that better facilitates the cyclization.

    • Dimerization: Molecules of the starting material or intermediate may react with each other.

      • Solution: Use more dilute reaction conditions to favor intramolecular cyclization over intermolecular reactions.

    • Oxidation: The pyrazine ring can be susceptible to oxidation.

      • Solution: As mentioned previously, conduct the reaction under an inert atmosphere.

Purification & Characterization

Question 3: I am having difficulty purifying my 3-Methyl-triazolo[4,3-a]pyrazine product. What are the best practices?

Answer: The purification of nitrogen-containing heterocycles can be challenging due to their polarity and potential for interaction with silica gel.

  • Causality: The basic nitrogen atoms in the triazolopyrazine core can lead to tailing on silica gel chromatography. The polarity of the molecule will dictate the appropriate solvent system.

  • Recommended Purification Protocol:

Method Stationary Phase Mobile Phase (Eluent) Key Considerations & Tips
Column Chromatography Silica Gel (60-120 mesh or 230-400 mesh for higher resolution)Start with a non-polar solvent (e.g., hexane or cyclohexane) and gradually increase the polarity with ethyl acetate or dichloromethane. A small percentage of methanol or triethylamine (0.1-1%) can be added to the eluent to reduce tailing.[3]Monitor the separation by TLC to determine the optimal solvent system. Use a solvent system that gives your product an Rf value of ~0.3 on the TLC plate.
Recrystallization N/ASelect a solvent in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents include ethanol, methanol, isopropanol, or mixtures with water.If the product oils out, try a different solvent or a solvent pair. Scratching the inside of the flask with a glass rod can induce crystallization.
Preparative HPLC C18 (Reverse-Phase)A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (0.1%).This method is excellent for purifying highly polar compounds or for separating closely related impurities.

Question 4: My NMR spectrum of 3-Methyl-triazolo[4,3-a]pyrazine is not clean. What are the common impurity signals to look out for?

Answer: A clean NMR spectrum is crucial for confirming the structure and purity of your compound.

  • Causality: Residual solvents, starting materials, or side products can all appear in the NMR spectrum.

  • Typical ¹H NMR Data for 3-Methyl-[1][4][5]triazolo[4,3-a]pyrazine:

    • The exact chemical shifts will depend on the solvent and any substituents. However, you can expect signals for the methyl group and the protons on the pyrazine ring.

  • Common Impurity Signals:

    • Residual Solvents: Look for characteristic peaks of solvents used in the reaction or purification (e.g., ethyl acetate, dichloromethane, methanol).

    • Starting Materials: Compare the spectrum to the NMR of your starting materials to identify any unreacted components.

    • Grease: Broad signals in the aliphatic region (around 1.2-1.4 ppm) can indicate grease from glassware joints.

Stability & Storage

Question 5: What are the recommended storage conditions for 3-Methyl-triazolo[4,3-a]pyrazine and its derivatives?

Answer: Proper storage is essential to maintain the integrity of your compound over time.

  • Causality: Like many organic compounds, triazolopyrazines can be sensitive to light, heat, and moisture.

  • Storage Recommendations:

    • Short-term (days to weeks): Store in a tightly sealed vial in a cool, dark place. A refrigerator (2-8 °C) is suitable.

    • Long-term (months to years): For optimal stability, store in a freezer (-20 °C or -80 °C) under an inert atmosphere (argon or nitrogen) to prevent degradation from moisture and oxygen.[6]

Experimental Protocols

General Synthesis of a Triazolo[4,3-a]pyrazine Core

This protocol is a generalized procedure and may require optimization for specific substrates.

G cluster_0 Step 1: Hydrazinopyrazine Formation cluster_1 Step 2: Triazole Ring Cyclization cluster_2 Step 3: Work-up and Purification A Dissolve chloropyrazine derivative in a suitable solvent (e.g., ethanol) B Add hydrazine hydrate dropwise at room temperature A->B C Heat the reaction mixture to reflux and monitor by TLC B->C D Cool the reaction and remove the solvent under reduced pressure C->D E Dissolve the crude hydrazinopyrazine in a suitable reagent (e.g., triethyl orthoformate) D->E F Add a catalytic amount of acid (e.g., p-toluenesulfonic acid) E->F G Heat the mixture to reflux and monitor by TLC F->G H Cool the reaction and quench with a basic solution (e.g., saturated NaHCO3) G->H I Extract the product with an organic solvent (e.g., ethyl acetate) H->I J Dry the organic layer over anhydrous Na2SO4, filter, and concentrate I->J K Purify the crude product by column chromatography or recrystallization J->K

Caption: General workflow for the synthesis of a triazolo[4,3-a]pyrazine core.

References

  • BenchChem Technical Support Team. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2023). Molecules, 28(23), 7894. [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2023). PMC. [Link]

  • Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][4][5]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. (2022). Molecules, 27(15), 4984. [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. (2021). Molecules, 26(9), 2421. [Link]

  • Novel Triazolo[4,3-a]pyrazines as Potential MmpL3 Inhibitors: Design, Synthesis, Antitubercular Evaluation and Molecular Docking Studies. (2024). ResearchGate. [Link]

  • New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. (2020). Arabian Journal of Chemistry, 13(12), 8532-8591. [Link]

  • Design, Synthesis, and Biological Evaluation of[1][4][5]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). Frontiers in Chemistry, 10, 861339. [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. (2021). PMC. [Link]

  • Synthesis of Heterocyclic Compounds. (2019). International Journal of Innovative Research in Science, Engineering and Technology, 8(6). [Link]

Sources

Technical Support Center: Enhancing the Biological Activity of 3-Methyl-triazolo[4,3-a]pyrazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methyl-triazolo[4,3-a]pyrazine analogs. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common experimental hurdles and maximize the biological activity and data quality of your compounds. The triazolo[4,3-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with a wide array of biological activities, including antidiabetic, antimicrobial, and anticancer properties.[1][2][3] However, realizing the full potential of novel analogs requires careful attention to their physicochemical properties and potential for assay interference.

This center is structured to provide direct, actionable solutions to specific problems you may encounter.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the experimental evaluation of 3-methyl-triazolo[4,3-a]pyrazine analogs in a question-and-answer format.

Issue 1: Compound Handling & Solubility

Question: My 3-methyl-triazolo[4,3-a]pyrazine analog, which is soluble in 100% DMSO, precipitates immediately when I add it to my aqueous cell culture medium. What's happening and how can I fix it?

Answer: This is a classic case of a compound "crashing out" of solution. It occurs because the final concentration of your analog in the aqueous medium exceeds its thermodynamic solubility limit. The high dilution of the DMSO stock upon addition to the buffer dramatically changes the solvent environment from favorable (organic) to unfavorable (aqueous), causing the hydrophobic compound to precipitate.[4][5][6]

Causality Explained: The triazolopyrazine core and its typical substitutions can lead to poor aqueous solubility. While DMSO is an excellent solvent for initial stock preparation, its ability to keep a compound dissolved diminishes significantly upon dilution into a buffered, high-salt environment like cell culture media.[6][7]

Recommended Solutions & Protocols
Solution StrategyRationale & Key Considerations
Reduce Final Concentration The simplest approach. Your compound's apparent activity may be limited by its solubility. Determine the maximum soluble concentration first.
Optimize Dilution Protocol Rapid, direct addition of concentrated stock to a large volume of media causes localized high concentrations and immediate precipitation. A stepwise dilution is gentler.[4]
Increase Final DMSO % Increasing the co-solvent concentration can maintain solubility. Most cell lines tolerate 0.1-0.5% DMSO, but this must be validated.[8] Always include a vehicle control with the matching DMSO concentration.[8]
Utilize Solubility Enhancers Serum proteins (like albumin) can bind to hydrophobic compounds and increase their apparent solubility.[8] For serum-free applications, excipients like cyclodextrins can be used.[8]
Protocol: Kinetic Solubility Assessment in Media

This protocol helps you determine the practical upper concentration limit for your compound in your specific experimental medium.

  • Prepare Stock: Create a high-concentration stock of your analog (e.g., 20 mM) in 100% DMSO. Ensure it is fully dissolved, using brief sonication if necessary.[5]

  • Pre-warm Media: Warm your complete cell culture medium (with serum, if applicable) to 37°C. Adding compounds to cold media can decrease solubility.[4]

  • Serial Dilution: Prepare a series of dilutions of your stock solution directly into the pre-warmed media in clear microcentrifuge tubes or a 96-well plate. Aim for final concentrations ranging from 100 µM down to 1 µM.

  • Equilibrate & Observe: Incubate the dilutions at 37°C for 1-2 hours.

  • Visual & Microscopic Inspection: Visually inspect each dilution for turbidity or visible precipitate against a dark background. Confirm observations using a light microscope to spot crystalline structures. The highest concentration that remains clear is your approximate kinetic solubility limit.

Issue 2: Assay Interference & False Positives

Question: My analog shows potent activity in my fluorescence-based assay, but the dose-response curve is unusually steep and the results are not reproducible in orthogonal assays. What could be the cause?

Answer: This scenario strongly suggests your compound is an "assay artifact" or a "frequent hitter"—a compound that appears active due to interference with the assay technology rather than specific interaction with the biological target.[9][10][11] Such artifacts are a major challenge in early drug discovery.[12]

Causality Explained: Nitrogen-rich heterocyclic scaffolds like triazolopyrazines can interfere with assays in several ways:

  • Autofluorescence: The compound itself may fluoresce at the same wavelengths used by the assay's reporter, leading to a false positive signal.[13] This is a significant issue, as around 10% of compounds in typical screening libraries are fluorescent.[13]

  • Fluorescence Quenching: The compound could absorb light emitted by the fluorophore, leading to a false negative or a decrease in signal.

  • Compound Aggregation: At concentrations above their solubility limit, many compounds form colloidal aggregates that can non-specifically sequester and inhibit enzymes, leading to reproducible but artifactual inhibition.[11]

  • Luciferase Inhibition: If using a luciferase-based reporter (e.g., for ATP measurement or as a reporter gene), many scaffolds are known to directly inhibit the enzyme.

Troubleshooting Workflow for Assay Artifacts

Below is a decision-making workflow to diagnose and mitigate potential assay interference.

Assay_Troubleshooting start Potent Hit Observed in Primary Assay check_autofluor Q: Is the assay fluorescence-based? start->check_autofluor run_blank Run 'Compound Only' Control (No Target/Enzyme) check_autofluor->run_blank Yes signal_obs Signal Observed? run_blank->signal_obs autofluor_pos Result: Autofluorescence Artifact is Likely signal_obs->autofluor_pos Yes autofluor_neg Result: Autofluorescence is Unlikely signal_obs->autofluor_neg No check_agg Q: Does activity disappear with 0.01% Triton X-100? autofluor_neg->check_agg detergent_test Add non-ionic detergent to assay buffer check_agg->detergent_test Yes activity_lost Activity Lost? detergent_test->activity_lost agg_pos Result: Aggregation-based Inhibition is Likely activity_lost->agg_pos Yes agg_neg Result: Aggregation is Unlikely activity_lost->agg_neg No ortho_assay Validate with Orthogonal Assay (e.g., label-free method) agg_neg->ortho_assay

Caption: Workflow for identifying assay artifacts.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the known biological targets for the 3-methyl-triazolo[4,3-a]pyrazine scaffold?

This scaffold is considered "privileged" because it can be adapted to target a wide range of proteins. Documented activities include:

  • Kinase Inhibition: Analogs have been developed as potent dual inhibitors of c-Met and VEGFR-2, showing significant anti-proliferative activity against cancer cell lines.[14][15]

  • Antimicrobial Activity: Derivatives have demonstrated good antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing efficacy comparable to ampicillin.[1][16]

  • Anticonvulsant Properties: Certain 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines have shown potent activity against maximal electroshock-induced seizures.[2]

  • Antimalarial Activity: The scaffold has been explored for its ability to inhibit the growth of the malaria parasite Plasmodium falciparum.[17][18]

  • Phosphodiesterase (PDE) Inhibition: Pyrido-fused analogs have been reported as selective inhibitors of PDE2.[19]

Q2: My compound is stable as a DMSO stock, but appears to lose activity in my multi-day cell-based assay. What could be the issue?

This suggests a stability issue within the culture medium itself. There are two primary causes:

  • Chemical Instability: The triazolopyrazine core or its substituents may be susceptible to hydrolysis or reaction with components in the media over 24-72 hours at 37°C. While the core is generally stable, specific functional groups on your analog could be labile.

  • Metabolic Instability: The cells in your assay are metabolically active and can modify or degrade your compound, reducing its effective concentration over time.

Protocol: Assessing Compound Stability in Cell Culture Medium

  • Preparation: Prepare two sets of tubes containing your complete cell culture medium (one with cells, one without).

  • Spiking: Add your compound to each tube at the final desired concentration (e.g., 10 µM). Include a "Time 0" sample that is immediately frozen at -80°C.

  • Incubation: Incubate all other tubes under your standard assay conditions (e.g., 37°C, 5% CO₂).

  • Time Points: At various time points (e.g., 4, 8, 24, 48 hours), remove an aliquot from each condition and freeze it immediately.

  • Analysis: Once all samples are collected, process them (e.g., protein precipitation with acetonitrile) and analyze the concentration of the parent compound using LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Interpretation:

    • Degradation in media without cells indicates chemical instability.

    • Faster degradation in media with cells indicates metabolic instability.

Q3: Are there general strategies to improve the solubility and metabolic stability of this scaffold?

Yes, medicinal chemistry strategies can be employed during the design phase to enhance these properties. A key challenge is often improving solubility and metabolic stability while retaining potency.[18]

  • Improving Solubility:

    • Introduce Polar Groups: Adding polar functional groups (e.g., hydroxyl, amino, small ethers) can increase hydrogen bonding with water.

    • Disrupt Planarity: The flat, aromatic nature of the core can lead to high crystal lattice energy and poor solubility. Adding non-planar groups (e.g., sp³-hybridized linkers or substituents) can disrupt crystal packing.[20]

    • Ionizable Groups: Incorporating a basic nitrogen (like a piperazine) or an acidic group can allow for salt formation, which often dramatically improves aqueous solubility.

  • Improving Metabolic Stability:

    • Block Metabolic Hotspots: Identify sites on the molecule prone to metabolism (e.g., by cytochrome P450 enzymes) and block them. A common strategy is to add fluorine atoms to phenyl rings or adjacent to susceptible positions, as the C-F bond is very strong.

    • Modify Lipophilicity: Very high lipophilicity can lead to increased metabolic clearance. Modulating this property can improve the compound's pharmacokinetic profile.

Experimental Workflow Diagram

This diagram outlines a general workflow for screening and validating new 3-methyl-triazolo[4,3-a]pyrazine analogs.

Screening_Workflow cluster_prep Phase 1: Preparation & QC cluster_screen Phase 2: Primary Screening cluster_validation Phase 3: Hit Validation synthesis Analog Synthesis qc Purity & Identity QC (NMR, LC-MS) synthesis->qc sol_stock Prepare 10-20 mM DMSO Stock qc->sol_stock kinetic_sol Kinetic Solubility Test in Assay Buffer sol_stock->kinetic_sol primary_assay Primary Biological Assay (e.g., Enzyme Inhibition) kinetic_sol->primary_assay dose_resp Dose-Response Curve & IC50 Determination primary_assay->dose_resp artifact_screen Assay Artifact Screen (Detergent, Autofluorescence) dose_resp->artifact_screen ortho_assay Orthogonal Assay (Confirm On-Target Activity) artifact_screen->ortho_assay cell_assay Cell-Based Potency Assay ortho_assay->cell_assay

Caption: General workflow for analog screening and validation.

References
  • Benchchem. Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
  • National Center for Biotechnology Information. Interference and Artifacts in High-content Screening - Assay Guidance Manual.
  • Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024-04-09).
  • PubMed. Frequent Hitters: Nuisance Artifacts in High-Throughput Screening.
  • Request PDF. Frequent hitters: nuisance artifacts in high-throughput screening.
  • MDPI. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2023-11-27).
  • Sigma-Aldrich. Common Cell Culture Problems: Precipitates.
  • National Institutes of Health. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2025-01-11).
  • National Institutes of Health. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference.
  • BioProcess International. Troubleshooting Cell Culture Media for Bioprocessing. (2014-02-13).
  • Benchchem. Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
  • National Institutes of Health. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives.
  • MDPI. Synthesis of New Triazolopyrazine Antimalarial Compounds.
  • ResearchGate. Series 4 triazolopyrazines possess promising biological properties; however, further improvements to solubility and metabolic stability are required.
  • National Institutes of Health. Design, Synthesis, and Biological Evaluation of[4][9][13]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022-04-06). Available from:

  • MDPI. Synthesis of 3-Trifluoromethyl-5,6-dihydro-[4][9][13]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. Available from:

  • ResearchGate. Scheme 15 Synthesis of pyrido[4,3-e][4][9][13]triazolo[4,3-a]pyrazines derivatives. Available from:

  • National Institutes of Health. Synthesis of New Triazolopyrazine Antimalarial Compounds.
  • Beilstein-Institut. Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold.
  • ACS Publications. 8-Amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines. Synthesis and anticonvulsant activity.
  • National Institutes of Health. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • Benchchem. 3-Methyl-[4][9][13]triazolo[4,3-a]pyrazine. Available from:

  • Frontiers. Design, Synthesis, and Biological Evaluation of[4][9][13]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022-04-05). Available from:

  • PubMed. Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • ResearchGate. Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006-05-10).
  • National Institutes of Health. Pyrido[4,3-e][4][9][13]triazolo[4,3-a]pyrazines as Selective, Brain Penetrant Phosphodiesterase 2 (PDE2) Inhibitors. Available from:

  • ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025-08-05).

Sources

Technical Support Center: Navigating Off-Target Effects of 3-Methyl-triazolo[4,3-a]pyrazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methyl-triazolo[4,3-a]pyrazine compounds. As a Senior Application Scientist, my goal is to provide you with practical, in-depth guidance to anticipate, identify, and mitigate off-target effects in your experiments. This guide is structured in a question-and-answer format to directly address the challenges you may encounter.

Part 1: Foundational Understanding & FAQs

This section addresses the most common initial questions regarding the 3-Methyl-triazolo[4,3-a]pyrazine scaffold and the inherent challenges of off-target effects.

Q1: What are 3-Methyl-triazolo[4,3-a]pyrazine compounds and why are they so prevalent in drug discovery?

The 3-Methyl-triazolo[4,3-a]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry.[1][2] Its prevalence stems from several key factors:

  • Structural Versatility: The scaffold allows for chemical modifications at multiple positions, enabling chemists to fine-tune the compound's properties to achieve desired potency and selectivity.

  • Favorable Physicochemical Properties: The triazole moiety can enhance polarity, lipophilicity, and hydrogen-bonding capacity, which can lead to improved pharmacokinetic profiles.[1]

  • Proven Biological Activity: This scaffold is the foundation for numerous therapeutic agents and candidates across a wide range of targets, including kinases (e.g., c-Met, VEGFR-2), PARP1, and even as antibacterial agents.[2][3][4][5][6] Its presence in marketed drugs like Sitagliptin (for type II diabetes) further establishes its clinical relevance.[1]

Q2: I'm working with a triazolo[4,3-a]pyrazine-based kinase inhibitor. Why are off-target effects a primary concern for this compound class?

This is a critical question. The primary reason lies in the nature of the target. Most kinase inhibitors are designed to be ATP-competitive, meaning they bind in the pocket normally occupied by adenosine triphosphate (ATP).[7] The challenge is that the ATP-binding pocket is highly conserved across the human kinome, which consists of over 500 kinases.[8]

The pyrazine and triazole rings in your compound are heterocyclic structures that are excellent bioisosteres of the adenine core of ATP, allowing them to form key hydrogen bonds within the hinge region of many kinases.[9] This structural mimicry, while essential for on-target binding, is also the root cause of off-target activity, as the inhibitor can inadvertently bind to numerous other kinases.[8][9]

Q3: My compound has multiple targets. Is this always a bad thing? What's the difference between off-target toxicity and beneficial polypharmacology?

Not necessarily. The key distinction is between unintended, detrimental effects versus a desirable, multi-targeted therapeutic action.

  • Off-Target Toxicity: This occurs when a compound interacts with unintended targets, leading to adverse effects or cell death that is unrelated to the intended mechanism of action. This can confound experimental results and cause toxicity in a clinical setting.

  • Beneficial Polypharmacology: This is when a single drug intentionally and effectively modulates multiple targets that contribute to a therapeutic benefit.[8] For example, the anticancer drug Sorafenib was designed as a Raf1 inhibitor but owes much of its efficacy to its activity against other kinases like VEGFR and PDGFR.[10] Similarly, Imatinib, developed to target BCR-ABL, is also used to treat tumors driven by its off-targets, KIT and PDGFRα.[8]

Understanding this difference is crucial. If your compound shows an interesting phenotype, it's vital to determine if it's due to an off-target effect that could be exploited or a liability that needs to be engineered out.

Part 2: Troubleshooting Guide - Identifying Potential Off-Targets

This section provides a systematic approach to investigating unexpected experimental results that may be caused by off-target activity.

Q4: My experiment with a 3-Methyl-triazolo[4,3-a]pyrazine compound is showing an unexpected or exaggerated phenotype. How do I begin to investigate potential off-target effects?

An unexpected phenotype is a classic sign of potential off-target activity. A logical, multi-step approach is required to move from hypothesis to confirmation. The general workflow involves in silico prediction to generate a list of potential off-targets, followed by experimental validation to confirm them.

Below is a diagram outlining the recommended workflow.

Off_Target_Workflow cluster_0 Phase 1: Observation & Prediction cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Analysis & Action phenotype Unexpected Experimental Phenotype Observed insilico In Silico Prediction (e.g., Kinase Docking, Pharmacophore Screening) phenotype->insilico Hypothesize Off-Target Activity biochemical Biochemical Assays (e.g., Kinome Scan) insilico->biochemical Generate Hit List cellular Cellular Target Engagement (e.g., NanoBRET, CETSA) biochemical->cellular Validate in Cells analysis Data Analysis: Confirm Off-Targets & Determine Potency (IC50/Kd) cellular->analysis Confirm Engagement action Decision Point: - Mitigate (Redesign Compound) - Exploit (Polypharmacology) - De-risk (Select New Compound) analysis->action

Caption: Workflow for Investigating Off-Target Effects.

Q5: What computational methods can I use to predict potential off-targets for my specific compound?

Before beginning costly and time-consuming wet-lab experiments, in silico methods can provide a valuable, cost-effective way to generate a ranked list of likely off-targets.[11] These approaches are part of a rational drug design strategy.[11]

  • Similarity Searching & Pharmacophore Modeling: This involves using the 2D or 3D structure of your compound to search databases for known molecules with similar features that bind to other targets.

  • Molecular Docking/Virtual Screening: This is a more rigorous approach where the 3D structure of your compound is computationally "docked" into the binding sites of a large panel of proteins (e.g., all kinases in the PDB database). The docking scores can help predict and rank potential off-targets. While powerful, the predictive accuracy can be limited, emphasizing the need for experimental follow-up.[12]

Several open-source and commercial software platforms are available for these predictions. It is crucial to remember that these are predictions and require experimental validation.[13]

Q6: How do I experimentally confirm the predicted off-targets and discover new ones?

Experimental validation is essential. The goal is to move from a list of potential targets to a confirmed profile of your compound's activity. The two main approaches are biochemical and cell-based assays.

This is the gold standard for assessing the selectivity of a kinase inhibitor. It involves testing your compound at one or two fixed concentrations against a large panel of purified kinases (often >400).[7] The output is typically "% inhibition," which provides a broad overview of your compound's selectivity.

Experimental Protocol: Single-Dose Kinome-wide Selectivity Screen

  • Compound Preparation: Prepare a high-concentration stock solution of your 3-Methyl-triazolo[4,3-a]pyrazine compound (e.g., 10 mM in 100% DMSO).

  • Service Provider Submission: Dilute the stock to the required concentration and volume for submission to a commercial vendor (e.g., Eurofins DiscoverX, Promega, Reaction Biology). A common initial screening concentration is 1 µM.

  • Assay Principle: The vendor will perform binding or activity assays. For example, in the DiscoverX KINOMEscan™, the assay measures the ability of the test compound to compete with an immobilized ligand for binding to the kinase active site. The amount of kinase bound to the solid support is measured via qPCR of a DNA tag conjugated to the kinase.

  • Data Analysis: The results are provided as a percentage of control (%Ctrl), where a lower number indicates stronger binding/inhibition. A common cutoff for a "hit" is >80% inhibition or a %Ctrl < 20.

  • Follow-up: For any significant hits identified in the primary screen, perform dose-response experiments to determine the precise IC50 (for activity) or Kd (for binding) values.

A compound may show biochemical activity but fail to engage its target in a live cell due to poor permeability or efflux. Cellular target engagement assays confirm that your compound can bind its target in a more physiologically relevant environment.[12]

Experimental Protocol: NanoBRET™ Cellular Target Engagement Assay

  • Cell Line Preparation: Use a cell line that has been engineered to express the target kinase as a fusion protein with NanoLuc® luciferase. A partner protein or tracer is tagged with a fluorescent reporter.

  • Compound Treatment: Plate the cells and treat with a serial dilution of your triazolo[4,3-a]pyrazine compound for a specified incubation period (e.g., 2 hours).

  • Tracer Addition: Add the fluorescent energy transfer probe (tracer) that is known to bind the target kinase.

  • Signal Detection: Add the NanoBRET™ substrate. If your compound is bound to the target, it will displace the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET). Read the signal on a luminometer capable of detecting both donor and acceptor wavelengths.

  • Data Analysis: Plot the BRET ratio against the compound concentration and fit to a dose-response curve to determine the cellular IC50 value. The NanoBRET assay demonstrated binding of CDK16 by rucaparib and DYRK1A by niraparib in living cells.[12]

Validation Method Primary Purpose Advantages Limitations
In Silico Prediction Hypothesis GenerationFast, inexpensive, broad scope.[11]Predictive only; requires experimental validation.[13]
Biochemical Kinome Scan Broad Selectivity ProfilingUnbiased, quantitative (IC50/Kd), high-throughput.Uses purified enzymes; may not reflect cellular activity.[14]
Cellular Target Engagement Confirm Binding in Live CellsPhysiologically relevant, measures target occupancy.Requires specific reagents/cell lines for each target.
Chemical Proteomics Unbiased Target ID in CellsCan identify kinase and non-kinase targets in native systems.[14]Technically complex, requires specialized MS equipment.

Part 3: Advanced Troubleshooting & Mitigation Strategies

Once off-targets are confirmed, the next step is to understand their impact and, if necessary, eliminate them through medicinal chemistry.

Q7: My compound hits several kinases with similar potency. How can I determine which off-target is responsible for the observed phenotype?

This is a common challenge. You can deconvolute the effects using several orthogonal approaches:

  • Use Tool Compounds: Find highly selective inhibitors for each of the identified off-targets. If treating cells with a selective inhibitor for "Kinase X" recapitulates the phenotype you observed with your compound, it strongly implicates Kinase X as the driver of that effect.

  • Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of each off-target kinase. If the phenotype caused by your compound is diminished in the knockdown/knockout cells, it confirms the involvement of that target.

  • Analyze Analogs (SAR): Test structurally related analogs of your compound that have different selectivity profiles. If an analog that lacks activity against Kinase X also fails to produce the phenotype, this provides further evidence for the role of Kinase X.

Q8: What are the key medicinal chemistry strategies to re-design my compound for better selectivity?

If an off-target effect is undesirable, you can collaborate with a medicinal chemist to improve selectivity. Several field-proven strategies can be employed.[9]

MedChem_Strategies cluster_0 Strategies to Enhance Kinase Selectivity sbdd Structure-Based Design (SBDD) Exploit non-conserved residues outside the main ATP pocket. end Optimized Compound (High Selectivity) sbdd->end type2 Target Inactive Conformation (Type II) Bind to the more variable 'DFG-out' state. type2->end covalent Covalent Inhibition Form an irreversible bond with a non-conserved cysteine. covalent->end start Initial Compound (Broad Selectivity) start->sbdd start->type2 start->covalent

Caption: Medicinal Chemistry Strategies for Selectivity.

  • Structure-Based Drug Design (SBDD): By obtaining a co-crystal structure of your compound with its intended target and an off-target, you can identify unique features in the target's active site. Modifications can then be designed to specifically interact with these unique, non-conserved residues, increasing affinity for the on-target while decreasing it for off-targets.[9]

  • Targeting Inactive Kinase Conformations (Type II Inhibitors): Most kinases exist in active ("DFG-in") and inactive ("DFG-out") conformations. The inactive state is generally more structurally diverse across the kinome. Designing inhibitors that specifically bind to the DFG-out conformation can significantly improve selectivity.[9]

  • Covalent Inhibition: If there is a non-conserved cysteine residue near the active site of your target, you can add a reactive group ("warhead") to your compound. This allows it to form a permanent covalent bond with the target, leading to highly potent and selective inhibition.[9]

Q9: My compound is not a kinase inhibitor, but I still suspect off-target effects. What other types of proteins could it be hitting?

While kinases are common targets for heterocyclic compounds, they are not the only ones. The structural features that allow binding to the ATP pocket of kinases can sometimes facilitate binding to other nucleotide-binding sites or entirely different classes of proteins. It is crucial to avoid "target-vision."

For example, the kinase inhibitor imatinib was unexpectedly found to be a potent inhibitor of the oxidoreductase NQO2 by binding competitively in its substrate-binding site.[14] Other potential off-targets for kinase inhibitors that have been identified include ion channels and G-protein coupled receptors (GPCRs).[10] If you suspect a non-kinase off-target, unbiased techniques like chemical proteomics are the best way to identify them.[14]

References

  • Off-target effects in CRISPR/Cas9 gene editing. National Institutes of Health (NIH). [Link]

  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers. [Link]

  • Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells. National Institutes of Health (NIH). [Link]

  • Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. American Association for Cancer Research (AACR). [Link]

  • Are there experimental tests for off target effects in CRISPR? ResearchGate. [Link]

  • Identification and Validation of CRISPR/Cas9 Off-Target Activity in Hematopoietic Stem and Progenitor Cells. PubMed. [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]

  • How can off-target effects of drugs be minimised? Patsnap. [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). National Institutes of Health (NIH). [Link]

  • Novel Triazolo[4,3-a]pyrazines as Potential MmpL3 Inhibitors: Design, Synthesis, Antitubercular Evaluation and Molecular Docking Studies. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of[9][13][15]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers. [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. National Institutes of Health (NIH). [Link]

  • Discovery of[9][13][15]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors. Royal Society of Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of[9][13][15]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. National Institutes of Health (NIH). [Link]

  • Synthesis of 3-Trifluoromethyl-5,6-dihydro-[9][13][15]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. MDPI. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Taylor & Francis Online. [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. National Institutes of Health (NIH). [Link]

  • Identification of[9][13][15]Triazolo[4,3-a]pyrazine PARP1 inhibitors with overcome acquired resistance activities. PubMed. [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI. [Link]

  • Identification of[9][13][15]Triazolo[4,3-a]pyrazine PARP1 inhibitors with overcome acquired resistance activities. ResearchGate. [Link]

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. National Institutes of Health (NIH). [Link]

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of 3-Methyl-triazolo[4,3-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methyl-triazolo[4,3-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this important heterocyclic scaffold from lab-scale discovery to larger-scale production. The[1][2]triazolo[4,3-a]pyrazine core is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[3][4] Its synthesis, while manageable on a small scale, presents unique challenges when scaling up. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure a smooth, efficient, and safe scale-up process.

The insights provided herein are based on established principles of chemical engineering and process chemistry, drawing parallels from the industrial synthesis of related nitrogen-rich heterocyclic compounds.

Frequently Asked Questions (FAQs)

General Synthesis & Route Selection

Q1: What are the most common synthetic routes for 3-Methyl-triazolo[4,3-a]pyrazine, and which is most amenable to scale-up?

A1: The most prevalent and scalable synthesis generally involves a two-step process:

  • Formation of a Hydrazinopyrazine Intermediate: This is typically achieved by the nucleophilic substitution of a leaving group (e.g., a halide) on a pyrazine ring with hydrazine hydrate.

  • Cyclization to form the Triazole Ring: The hydrazinopyrazine intermediate is then cyclized with a suitable one-carbon electrophile. For the 3-methyl derivative, this is often achieved using acetic anhydride or a related acetylating agent.

A common route starts from 2-chloropyrazine. The choice of reagents and reaction conditions is critical for a successful and scalable process. While other methods exist, this route generally utilizes readily available and cost-effective starting materials.[2]

Q2: What are the critical process parameters to monitor during the synthesis?

A2: On a larger scale, precise control over reaction parameters is paramount. Key parameters to monitor include:

  • Temperature: Both the hydrazinolysis and the cyclization steps can be exothermic.[5] Uncontrolled temperature increases can lead to side reactions and the formation of impurities.

  • Reagent Addition Rate: Slow, controlled addition of reagents, especially during the exothermic cyclization step, is crucial to maintain temperature and minimize byproduct formation.

  • Mixing Efficiency: Adequate agitation is necessary to ensure homogeneity, especially in larger reactors where mass and heat transfer limitations can become significant.

  • Reaction Concentration: The concentration of reactants can influence reaction kinetics and the solubility of intermediates and the final product.

Troubleshooting Guide

Low Yield & Incomplete Conversion

Issue 1: My yield of 3-Methyl-triazolo[4,3-a]pyrazine is significantly lower on a larger scale compared to my lab experiments.

  • Potential Cause A: Inefficient Heat Transfer and Localized Hotspots.

    • Explanation: The cyclization step is often exothermic. In a large reactor, inefficient heat removal can lead to localized "hotspots" where the temperature is significantly higher than the bulk. This can cause degradation of the starting materials, intermediates, or the final product.

    • Troubleshooting & Optimization:

      • Calorimetry Studies: Before scaling up, perform reaction calorimetry (RC1) studies to understand the heat flow of the reaction and determine the maximum heat output.[5] This data is crucial for designing an adequate cooling system for your reactor.

      • Controlled Reagent Addition: Add the cyclizing agent (e.g., acetic anhydride) subsurface and at a controlled rate to allow the cooling system to dissipate the generated heat effectively.

      • Improved Agitation: Ensure the reactor's mixing is sufficient to maintain a uniform temperature throughout the reaction mass.

  • Potential Cause B: Poor Solubility of Intermediates.

    • Explanation: The hydrazinopyrazine intermediate may have limited solubility in the chosen solvent, especially at higher concentrations typical of a scaled-up process. This can lead to a heterogeneous reaction mixture and incomplete conversion.

    • Troubleshooting & Optimization:

      • Solvent Screening: Conduct solubility studies to identify a solvent system where both the starting materials and intermediates have adequate solubility at the desired reaction temperature.

      • Process Analytical Technology (PAT): Utilize in-situ monitoring tools like FTIR or Raman spectroscopy to track the concentration of key species in real-time and ensure the reaction goes to completion.

Product Purity & Impurity Profile

Issue 2: I am observing significant impurities in my final product that were not present or were negligible in the lab-scale synthesis.

  • Potential Cause A: Formation of Regioisomers.

    • Explanation: Depending on the substitution pattern of the starting pyrazine, there is a possibility of forming regioisomeric triazolopyrazine products. This can be exacerbated by temperature fluctuations.

    • Troubleshooting & Optimization:

      • Precise Temperature Control: Maintain a consistent and validated temperature profile throughout the reaction.

      • Careful Selection of Starting Materials: Ensure the starting pyrazine derivative is appropriately substituted to direct the cyclization to the desired regioisomer.

  • Potential Cause B: Side Reactions of Hydrazine.

    • Explanation: Hydrazine is a reactive nucleophile and can participate in side reactions, especially at elevated temperatures or with prolonged reaction times. This can lead to the formation of various byproducts.[6]

    • Troubleshooting & Optimization:

      • Stoichiometry Control: Use a minimal excess of hydrazine to drive the initial substitution reaction to completion without having a large excess remaining during the subsequent cyclization.

      • Telescoped Synthesis: If possible, consider a "telescoped" or one-pot process where the intermediate hydrazinopyrazine is not isolated, minimizing its exposure to harsh conditions.

  • Potential Cause C: Degradation of the Product.

    • Explanation: The triazolopyrazine ring system can be susceptible to degradation under strongly acidic or basic conditions, especially at elevated temperatures during work-up or purification.

    • Troubleshooting & Optimization:

      • Neutral Work-up: Aim for a neutral pH during the work-up and isolation procedures.

      • Limit Exposure to High Temperatures: Minimize the time the product is exposed to high temperatures, for example, by using a shorter path distillation for solvent removal.

Work-up and Isolation Challenges

Issue 3: I am struggling with the isolation and purification of the final product on a large scale.

  • Potential Cause A: Product is too Polar for Efficient Extraction.

    • Explanation: 3-Methyl-triazolo[4,3-a]pyrazine is a polar molecule due to the presence of multiple nitrogen atoms. This can make extraction from aqueous media with common organic solvents inefficient.

    • Troubleshooting & Optimization:

      • Salting Out: Add a saturated solution of an inorganic salt (e.g., NaCl or Na2SO4) to the aqueous layer to decrease the solubility of the product and drive it into the organic phase.

      • Alternative Solvents: Explore more polar, water-immiscible solvents for extraction, such as dichloromethane or ethyl acetate, but be mindful of their environmental and safety profiles.

  • Potential Cause B: Difficulty in Crystallization.

    • Explanation: Achieving good crystal formation for purification can be challenging. The presence of impurities can inhibit crystallization, or the product may have a tendency to oil out.

    • Troubleshooting & Optimization:

      • Solvent Screening for Crystallization: Systematically screen a variety of solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[7]

      • Seeding: Use a small amount of pure crystalline product as seed crystals to induce crystallization.

      • Controlled Cooling Profile: Implement a slow and controlled cooling profile to promote the growth of larger, purer crystals. Rapid cooling often leads to the precipitation of smaller, less pure crystals.

      • Anti-Solvent Addition: Consider the use of an anti-solvent, a solvent in which the product is poorly soluble, to induce crystallization. The anti-solvent should be added slowly to the solution of the product in a good solvent.

  • Potential Cause C: Chromatography is not a viable option for large-scale purification.

    • Explanation: While effective at the lab scale, traditional column chromatography is often not economically or practically feasible for large-scale purification in a manufacturing setting.

    • Troubleshooting & Optimization:

      • Focus on Crystallization: The most robust and scalable purification method for crystalline solids is recrystallization. Significant effort should be invested in developing a reliable crystallization process.

      • Alternative Solid-State Purification: Investigate other techniques such as slurry crystallization or melt crystallization if conventional recrystallization is problematic.

Data Presentation & Experimental Protocols

Table 1: Typical Reaction Conditions for Lab-Scale Synthesis
StepReagents & SolventsTemperature (°C)Time (h)Typical Yield (%)
1. Hydrazinolysis 2-chloropyrazine, Hydrazine hydrate, Ethanol80-1004-870-85
2. Cyclization Hydrazinopyrazine intermediate, Acetic anhydride100-1202-480-95

Note: These are representative conditions and may require optimization for your specific setup.

Protocol 1: General Procedure for Scale-Up Synthesis

Step 1: Formation of 2-Hydrazinopyrazine

  • To a suitably sized reactor equipped with a mechanical stirrer, condenser, and temperature probe, charge 2-chloropyrazine and ethanol.

  • Begin agitation and heat the mixture to the desired temperature (e.g., 90 °C).

  • Slowly add hydrazine hydrate to the reaction mixture over a period of 1-2 hours, monitoring the internal temperature to control any exotherm.

  • Maintain the reaction at temperature for 4-6 hours, monitoring for completion by a suitable analytical method (e.g., HPLC, TLC).

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

Step 2: Cyclization to 3-Methyl-triazolo[4,3-a]pyrazine

  • To the crude 2-hydrazinopyrazine, add acetic anhydride.

  • Heat the mixture to reflux (typically 110-120 °C) and maintain for 2-4 hours. Monitor the reaction for completion.

  • Cool the reaction mixture and carefully quench any remaining acetic anhydride with water or a mild base.

  • Proceed with the work-up and purification protocol.

Visualizations

Diagram 1: Synthetic Workflow

G cluster_0 Step 1: Hydrazinolysis cluster_1 Step 2: Cyclization cluster_2 Work-up & Purification 2-Chloropyrazine 2-Chloropyrazine Reaction_1 Reaction in Ethanol 2-Chloropyrazine->Reaction_1 Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction_1 2-Hydrazinopyrazine 2-Hydrazinopyrazine Reaction_1->2-Hydrazinopyrazine Reaction_2 Reaction & Heat 2-Hydrazinopyrazine->Reaction_2 Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction_2 Crude Product Crude Product Reaction_2->Crude Product Workup Quench & Extraction Crude Product->Workup Purification Crystallization Workup->Purification Final Product 3-Methyl-triazolo[4,3-a]pyrazine Purification->Final Product G Low_Purity Low Purity Observed Analyze_Impurities Analyze Impurity Profile (LC-MS, NMR) Low_Purity->Analyze_Impurities Known_Impurity Known Impurity? Analyze_Impurities->Known_Impurity Unknown_Impurity Unknown Impurity Known_Impurity->Unknown_Impurity No Optimize_Reaction Optimize Reaction Conditions (Temp, Time) Known_Impurity->Optimize_Reaction Yes Characterize_Unknown Characterize Unknown Impurity Unknown_Impurity->Characterize_Unknown Improve_Workup Improve Work-up/Purification Optimize_Reaction->Improve_Workup Identify_Source Identify Source of Impurity Characterize_Unknown->Identify_Source Modify_Process Modify Process to Avoid Formation Identify_Source->Modify_Process

Caption: Decision tree for troubleshooting low product purity.

References

  • Dymińska, L., et al. (2022b). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 15(10), 104139. [Link]

  • Various Authors. (n.d.). CHEMISTRY AND SYNTHESIS OF FUSED HETEROCYCLIC COMPOUNDS. INTERNATIONAL JOURNAL OF ENGINEERING RESEARCH & TECHNOLOGY (IJERT). [Link]

  • Todd, M. H., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(9), 2421. [Link]

  • Reddy, B. R., et al. (2020). Synthesis of 3-Trifluoromethyl-5,6-dihydro-t[1][2]riazolo Pyrazine Derivatives and Their Anti-Cancer Studies. Molbank, 2020(4), M1173. [Link]

  • Todd, M. H., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(9), 2421. [Link]

  • Campos, K. R., et al. (2014). Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry, 79(12), 5461-5479. [Link]

  • Various Authors. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7851. [Link]

  • Various Authors. (n.d.). SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. IJARST. [Link]

  • Paton, R. S., et al. (2024). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules, 29(1), 276. [Link]

  • Various Authors. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Journal of Drug Delivery and Therapeutics, 12(6), 195-207. [Link]

  • Various Authors. (2023). Thermal Hazard Assessment of the Synthesis of 1,1′-Azobis-1,2,3-triazole. Organic Process Research & Development, 27(10), 1853–1862. [Link]

  • Various Authors. (n.d.). Synthesis of Heterocycles by Intramolecular Cyclization of Organic Azides. ResearchGate. [Link]

  • Google Patents. (n.d.).
  • Various Authors. (1960). Studies on Compounds Related to Pyrazine. II. The Reaction of 3-Substituted-2-hydrazinoquinoxalines with Carbonyl Compounds. Journal of the American Chemical Society, 82(9), 2386–2390. [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

  • Google Patents. (n.d.). Synthesis method of Sitagliptin impurities.
  • Various Authors. (n.d.). Impurity Profiling of Antihyperglycemic Drug-Sitagliptin. Springer Professional. [Link]

  • Google Patents. (n.d.).
  • Various Authors. (2018). Heat of Formation of Triazole-Based Salts: Prediction and Experimental Validation. Propellants, Explosives, Pyrotechnics, 43(11), 1146-1154. [Link]

  • ResearchGate. (n.d.). Crystallization tendency of APIs possessing different thermal and glass related properties in amorphous solid dispersions. [Link]

  • Various Authors. (n.d.). Synthesis of Fused Nitrogen Containing Heterocycles via Cascade Reactions. eScholarship, University of California. [Link]

  • Various Authors. (2020). Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin. ACS Omega, 5(10), 5196–5202. [Link]

  • Various Authors. (2025). Salt Formation of the Alliance of Triazole and Oxadiazole Towards Balanced Energy and Safety. Molecules, 30(14), 1-10. [Link]

  • ResearchGate. (2025). Facile Synthesis of Fused Nitrogen containing Heterocycles as Anticancer Agents. [Link]

  • Organic Chemistry Portal. (n.d.). Hydrazine synthesis by N-N coupling. [Link]

  • Various Authors. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(61), 37283–37318. [Link]

  • Various Authors. (2015). Synthesis of heterocyclic compounds through palladium-catalyzed C-H cyclization processes. Journal of Synthetic Organic Chemistry, Japan, 73(11), 1095-1105. [Link]

  • Technobis. (2024). Process development of API crystallization: a model-driven approach. [Link]

  • ACS Publications. (n.d.). Organic Letters Ahead of Print. [Link]

  • YouTube. (2020). Synthesis and reactions of Pyrazine. [Link]

  • YouTube. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. [Link]

  • ResearchGate. (n.d.). Synthesis of piperazine and triazolo-pyrazine derivatives (3a–o). [Link]

  • Organic Chemistry Portal. (n.d.). Benzo-fused N-Heterocycle synthesis. [Link]

  • Patsnap. (n.d.). Preparation method of sitagliptin intermediate triazolopyrazine derivative. [Link]

  • International Journal of Scientific Research & Technology. (n.d.). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. [Link]

  • ResearchGate. (n.d.). Determination of sitagliptin in the presence of its organic impurities using Box-Behnken experimental design for robustness assessment. [Link]

  • MDPI. (2026). Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions. International Journal of Molecular Sciences, 27(2), 1-25. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules, 29(21), 1-30. [Link]

  • LibreTexts Chemistry. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]

  • Pharmaffiliates. (n.d.). Sitagliptin-impurities. [Link]

  • Frontiers. (n.d.). Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. [Link]

  • ResearchGate. (2017). SAFETY AND TOXICITY STUDIES OF TRIAZOLES AND AZIDES IN THE ENVIRONMENT, REPRODUCTIVE HUMAN HEALTH RISK ASSESSMENT. [Link]

  • Myers, A. G. (2005). The Late Show with Rob! Tonight's Special Guest: Hydrazine. [Link]

  • Various Authors. (2018). Halogen-Induced Controllable Cyclizations as Diverse Heterocycle Synthetic Strategy. International Journal of Molecular Sciences, 19(12), 3949. [Link]

Sources

Technical Support Center: Optimizing 3-Methyl-triazolo[4,3-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

From the Senior Application Scientist's Desk:

Welcome to the technical support center for the modification of the 3-methyl-triazolo[4,3-a]pyrazine scaffold. This guide is designed for medicinal chemists and drug development scientists actively working with this heterocyclic system. The triazolopyrazine core is a privileged scaffold, appearing in numerous compounds with promising biological activity.[1] However, like many nitrogen-containing heterocycles, it can present challenges related to its pharmacokinetic (PK) profile, including metabolic instability, poor solubility, and suboptimal permeability.[2]

This resource consolidates field-proven insights and standard protocols into a practical, question-and-answer format. Our goal is to help you diagnose common experimental issues, understand the underlying physicochemical principles, and implement effective strategies to enhance the drug-like properties of your compounds.

Part 1: Frequently Asked Questions (FAQs) - Initial Assessment

Q1: I've just synthesized the 3-methyl-triazolo[4,3-a]pyrazine core. What are its most likely pharmacokinetic liabilities?

Answer: Based on its structure, you should anticipate three primary challenges:

  • Metabolic Instability: The most probable metabolic "hotspot" is the 3-methyl group. It is highly susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to rapid clearance.[3] The aromatic rings themselves can also be sites of oxidation, though typically at a slower rate.

  • Poor Aqueous Solubility: The planar, fused aromatic ring system contributes to a high crystal lattice energy and relatively low aqueous solubility. This can lead to issues in biological assays and poor absorption.[4]

  • Variable Permeability: Permeability is a delicate balance between lipophilicity (LogP) and polarity (Polar Surface Area or PSA).[5] While the core itself is moderately lipophilic, minor modifications can drastically alter this balance, impacting its ability to cross cell membranes.

Your first step should be to experimentally confirm these predicted liabilities using standard in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays.[6][7]

Q2: What is the minimum set of in vitro assays I should run to get a baseline PK profile for my new analog?

Answer: To efficiently assess your compound's profile, we recommend a tiered approach. Start with a core set of cost-effective, high-throughput assays.[6]

  • Tier 1 - Initial Screening:

    • Metabolic Stability Assay: Use human or mouse liver microsomes to determine the compound's intrinsic clearance (Clint) and half-life (t½).[8] This will immediately tell you if metabolism is a problem.

    • Kinetic Solubility Assay: Measure solubility in a phosphate-buffered saline (PBS) solution (pH 7.4). This is a rapid method suitable for early screening.[9][10]

    • LogD7.4 Determination: Measure the lipophilicity at physiological pH. This is a critical parameter for predicting permeability and promiscuity.

  • Tier 2 - Deeper Profiling (if Tier 1 results are promising):

    • Caco-2 Permeability Assay: This cell-based assay predicts intestinal absorption and can identify if your compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[11][12]

    • Metabolite Identification (MetID): If stability is low, this study will pinpoint the exact site of metabolism, guiding your next synthetic steps.[13]

    • Thermodynamic Solubility: A more accurate, but lower-throughput, measure of solubility for lead candidates.[9]

Part 2: Troubleshooting Guide - Addressing Specific PK Issues

Issue 1: Poor Metabolic Stability

"My compound shows a half-life of less than 15 minutes in the liver microsomal stability assay. How do I fix this?"

This is a classic metabolic liability issue. Your primary goal is to identify and block the site of metabolism without negatively impacting the compound's desired biological activity (i.e., maintain the Structure-Activity Relationship, SAR).

Workflow for Improving Metabolic Stability:

Caption: Workflow for diagnosing and addressing metabolic instability.

Step-by-Step Mitigation Strategies:

  • Confirm the Hotspot: A Metabolite ID study is crucial. The most common finding for this scaffold will be oxidation of the methyl group to a primary alcohol (+16 Da metabolite, M+16).

  • Block the Metabolic Site: Once confirmed, you can employ several established medicinal chemistry strategies.[13]

    • Replace the Methyl Group: This is often the most effective approach. Consider bioisosteres that are sterically similar but electronically different.

    • Introduce Electron-Withdrawing Groups: If the aromatic ring is the site of metabolism, adding electron-withdrawing groups (e.g., fluorine, trifluoromethyl) can deactivate the ring toward oxidative metabolism.[14]

    • Scaffold Hopping: In more challenging cases, replacing an entire section of the heterocycle with a more stable one can be effective, provided it doesn't disrupt target binding.[15]

Data Presentation: Comparing Analogs for Metabolic Stability

Compound ID Modification at Position 3 Rationale Microsomal t½ (min) cLogP
Parent-01 -CH₃Parent Compound81.85
Analog-01A -CF₃Blocks oxidation, increases lipophilicity> 602.70
Analog-01B -CyclopropylSteric shield, maintains lipophilicity452.35
Analog-01C -C(CH₃)₂OHIntroduces polarity post-modification> 601.60
Issue 2: Low Aqueous Solubility

"My compound is crashing out of solution during my cell-based assays. The kinetic solubility is below 10 µM."

Poor solubility is a common hurdle for flat, aromatic molecules and can mask true biological activity.[16] The goal is to disrupt the crystal packing or introduce polarity without creating new metabolic liabilities or drastically increasing molecular weight.

Key Strategies for Improving Solubility: [17][18]

  • Introduce Polar Functional Groups: Add hydrogen bond donors/acceptors. A well-placed hydroxyl, amine, or small polar heterocycle (like morpholine or piperazine) can significantly improve solubility. The nitrogen atoms in the core pyrazine ring can be protonated at physiological pH, which aids solubility.[19]

  • Disrupt Planarity: Introduce sp³-hybridized atoms to break the flat structure of the molecule. This reduces the crystal lattice energy, making it easier for solvent molecules to interact with the compound. Spirocycles are an excellent way to achieve this.[4]

  • Reduce Lipophilicity (LogP/LogD): While seemingly obvious, this is a balancing act. Reducing LogP too much can hinder cell permeability. Aim for a LogD7.4 in the range of 1-3 for most oral drug candidates.[5]

Experimental Protocol: Kinetic Solubility Assay [9][20]

  • Preparation: Prepare a 10 mM stock solution of your compound in 100% DMSO.

  • Dilution: In a 96-well plate, add 2 µL of the DMSO stock to 198 µL of PBS (pH 7.4) to achieve a final concentration of 100 µM with 1% DMSO.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours.[9]

  • Separation: Filter the plate through a solubility filter plate to remove any precipitated compound.

  • Quantification: Analyze the concentration of the compound in the filtrate using LC-MS/MS or UV-Vis spectroscopy against a standard curve.[10]

Issue 3: Low Permeability

"My compound has good stability and solubility, but the Caco-2 assay shows a low apparent permeability (Papp < 1 x 10⁻⁶ cm/s) and a high efflux ratio (>2)."

This profile strongly suggests your compound is a substrate for an efflux transporter, most commonly P-glycoprotein (P-gp).[12] The Caco-2 cells actively pump your compound back out, limiting its net transport across the membrane.[21]

Strategies to Overcome Poor Permeability and High Efflux:

  • Mask Polar Groups: If you added polar groups to improve solubility, they might be hindering passive diffusion. Strategically masking hydrogen bond donors can sometimes reduce recognition by efflux transporters.

  • Optimize Lipophilicity: Permeability often follows a "parabolic" relationship with lipophilicity. Both very polar and very "greasy" compounds can have poor permeability. Fine-tuning the LogD to be within the optimal 1-3 range is key.

  • Introduce Intramolecular Hydrogen Bonding: Designing the molecule so that a polar hydrogen bond donor is "masked" by a nearby acceptor can reduce the dynamic polar surface area, improving permeability without significantly increasing lipophilicity.[22]

  • Saturate the Scaffold: Reducing the aromaticity by converting parts of the molecule to saturated rings can sometimes improve permeability properties, though this is a more drastic modification.

Experimental Protocol: Caco-2 Bidirectional Permeability Assay [12][23]

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell plates) for 21 days until they form a differentiated, polarized monolayer.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure the cell monolayer is intact and suitable for the assay.

  • Transport Study (A -> B): Add the test compound to the apical (A, upper) chamber. At specified time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral (B, lower) chamber.

  • Transport Study (B -> A): In a separate set of wells, add the test compound to the basolateral chamber and sample from the apical chamber.

  • Analysis: Quantify the compound concentration in all samples by LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp(B-A) / Papp(A-B).[12]

References

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Raheem, I., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry. [Link]

  • Albrecht, B. K., et al. (2008). Design, Synthesis, and Biological Evaluation of[2][6][13]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. [Link]

  • In vitro DMPK studies for drug discovery. Nuvisan. [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • Wang, C. K., et al. (2021). Effect of Flexibility, Lipophilicity, and the Location of Polar Residues on the Passive Membrane Permeability of a Series of Cyclic Decapeptides. Journal of Medicinal Chemistry. [Link]

  • Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization. NCBI Bookshelf. [Link]

  • dos Santos, F. A., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. Molecules. [Link]

  • Microsomal Stability Assay. Evotec. [Link]

  • Gackowska, M., et al. (2021). Lipophilicity, Pharmacokinetic Properties, and Molecular Docking Study on SARS-CoV-2 Target for Betulin Triazole Derivatives with Attached 1,4-Quinone. Molecules. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • Li, Y., et al. (2022). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. [Link]

  • Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. Journal of Chemical Technology. [Link]

  • Yamazaki, S., et al. (2013). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. MDPI. [Link]

  • Identification of triazolo[4,5-b]pyrazine derivatives as hepatocyte growth factor receptor inhibitors. PubMed. [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. PubMed Central. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Lipophilic Permeability Efficiency (LPE) reconciles the opposing roles of lipophilicity in membrane permeability and aqueous solubility. ResearchGate. [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

  • Caco2 assay protocol. [Source not formally titled, protocol document]. [Link]

  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. [Link]

  • Shalaeva, M., et al. (2020). Impact of Dynamically Exposed Polarity on Permeability and Solubility of Chameleonic Drugs Beyond the Rule of 5. Journal of Medicinal Chemistry. [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Pharmacokinetic, pharmacodynamic and metabolic characterization of a brain retentive microtubule (MT)-stabilizing triazolopyrimidine. PubMed Central. [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. [Link]

  • ADME Solubility Assay. BioDuro. [Link]

  • Quantitative Structure-Activity Relationships and Molecular Docking studies of 1.2.4 triazole derivatives as antifungal activity. ResearchGate. [Link]

  • Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry. [Link]

  • Optimization of the pharmacokinetic properties of potent anti-trypanosomal triazine derivatives. PubMed. [Link]

  • Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PubMed Central. [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Source not formally titled, journal article]. [Link]

  • Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. PubMed Central. [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]

  • Caco-2 permeability assay. Creative Bioarray. [Link]

  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. New England DMDG. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 3-Methyl-triazolo[4,3-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-methyl-triazolo[4,3-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as the core of various biologically active compounds. Its derivatives have garnered significant attention for their therapeutic potential across a spectrum of diseases, including infectious diseases, cancer, and neurological disorders. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-methyl-triazolo[4,3-a]pyrazine derivatives, offering insights into the rational design of novel therapeutic agents. While direct and extensive comparative SAR studies on the 3-methyl series are still emerging, this document synthesizes available data on the broader triazolo[4,3-a]pyrazine class to infer the role of the 3-methyl group and other key structural modifications.

The Versatile 3-Methyl-triazolo[4,3-a]pyrazine Core

The triazolo[4,3-a]pyrazine nucleus is a fused bicyclic system consisting of a triazole ring fused to a pyrazine ring. The presence of multiple nitrogen atoms imparts unique physicochemical properties, including the ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. The methyl group at the 3-position can influence the molecule's lipophilicity, steric profile, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic properties.

Caption: The core chemical structure of 3-Methyl-triazolo[4,3-a]pyrazine.

Comparative SAR Analysis Across Different Biological Targets

The biological activity of 3-methyl-triazolo[4,3-a]pyrazine derivatives is highly dependent on the nature and position of substituents on the pyrazine ring. This section compares the SAR for different therapeutic areas.

Antibacterial Activity

Derivatives of the triazolo[4,3-a]pyrazine scaffold have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][2][3] SAR studies in this area have primarily focused on modifications at the 7- and 8-positions of the pyrazine ring, often starting from a 3-(trifluoromethyl)-[1][4][5]triazolo[4,3-a]pyrazine core.

A preliminary analysis suggests that introducing an ethylenediamine moiety to the triazolo[4,3-a]pyrazine nucleus is beneficial for antibacterial activity.[6] At physiological pH, the protonated amines in this moiety can form π-cation interactions with amino acid residues in the target enzyme, such as DNA gyrase.[6]

In a study of novel triazolo[4,3-a]pyrazine derivatives, compound 2e , which has a complex substituent at the 7-position, exhibited significant activity against Staphylococcus aureus (MIC: 32 μg/mL) and Escherichia coli (MIC: 16 μg/mL), comparable to the first-line antibiotic ampicillin.[1][2] While this study focused on a 3-trifluoromethyl scaffold, it highlights the importance of the substituents on the pyrazine ring in determining antibacterial potency.

Compound R1 (at position 3) Substituent at position 7 MIC (μg/mL) vs. S. aureus MIC (μg/mL) vs. E. coli Reference
2e CF3-(CH2)2-NH-CO-CH(NHBoc)-CH2-Indole3216[1][2]
Ampicillin N/AN/A328[2]

Table 1. Antibacterial Activity of a Representative Triazolo[4,3-a]pyrazine Derivative.

Anticancer Activity: c-Met and VEGFR-2 Inhibition

The triazolo[4,3-a]pyrazine scaffold has been explored for the development of dual inhibitors of c-Met and VEGFR-2, two receptor tyrosine kinases implicated in tumor growth and angiogenesis.[5][7] SAR studies have revealed that modifications at the 3-, 5-, and 8-positions are critical for potent inhibitory activity.

One study on[1][4][5]triazolo[4,3-a]pyrazine derivatives as dual c-Met/VEGFR-2 inhibitors found that the introduction of a triazolo[4,3-a]pyrazine core improved the antitumor effect of the target compounds.[5][7] The most promising compound, 17l , exhibited excellent antiproliferative activities against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values of 0.98, 1.05, and 1.28 μM, respectively.[5][7] This compound also showed potent kinase inhibitory activity against c-Met (IC50 = 26.00 nM).[5][7] Another study reported that compound 22i , a[1][4][5]triazolo[4,3-a]pyrazine derivative bearing a 4-oxo-pyridazinone moiety, showed excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines and potent c-Met kinase inhibition (IC50 = 48 nM).

While these studies did not specifically investigate a 3-methyl substituent, they underscore the importance of the substitution pattern on the aromatic ring attached to the triazole moiety for achieving high potency.

Compound Substituent at position 3 IC50 (μM) vs. A549 IC50 (μM) vs. MCF-7 IC50 (μM) vs. HeLa c-Met IC50 (nM) Reference
17l Phenyl derivative0.981.051.2826.00[5][7]
22i Phenyl derivative0.830.152.8548

Table 2. Anticancer Activity of Representative Triazolo[4,3-a]pyrazine Derivatives.

Phosphodiesterase 2 (PDE2) Inhibition

Pyrido[4,3-e][1][4][5]triazolo[4,3-a]pyrazines, a related class of compounds, have been identified as potent inhibitors of phosphodiesterase 2 (PDE2), an enzyme involved in the degradation of cyclic nucleotides.[8] SAR studies on this scaffold have shown that introducing a linear, lipophilic moiety on the meta-position of the phenyl ring pending from the triazole ring enhances selectivity for PDE2 over other PDE isoforms.[8]

While these compounds do not feature a 3-methyl group, the findings suggest that modifications at the 3-position of the triazolo[4,3-a]pyrazine core can significantly impact potency and selectivity for PDE enzymes. The introduction of a methyl group at this position could potentially offer a favorable balance of potency and drug-like properties.

SAR_PDE2 Scaffold Pyrido[4,3-e][1,2,4]triazolo [4,3-a]pyrazine Core Modification Linear, lipophilic group at meta-position of phenyl ring on triazole Scaffold->Modification Modification Result Increased Selectivity for PDE2 Modification->Result Leads to Microbroth_Dilution Start Prepare bacterial inoculum and compound dilutions Inoculate Inoculate microtiter plate Start->Inoculate Incubate Incubate at 37°C for 16-20h Inoculate->Incubate Read Read MIC Incubate->Read End Determine antibacterial activity Read->End

Sources

A Comparative Guide to the Efficacy of 3-Methyl-triazolo[4,3-a]pyrazine Analogs as Kinase and Phosphodiesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of potent therapeutic agents.[4] Its derivatives have demonstrated a wide range of biological activities, including antibacterial, antimalarial, and anticancer properties.[2][4] This guide provides an in-depth comparison of the efficacy of various analogs derived from the 3-Methyl-triazolo[4,3-a]pyrazine core, with a focus on their roles as kinase and phosphodiesterase inhibitors. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, present the experimental data supporting these findings, and detail the methodologies used for their evaluation.

The Strategic Importance of the Triazolopyrazine Core

The triazolopyrazine nucleus is a bioisostere of purine, allowing it to interact with a variety of biological targets typically addressed by purine-based structures. This inherent versatility has led to its exploration in diverse therapeutic areas.[5] The efficacy of these compounds is profoundly influenced by the nature and position of substituents on the core structure. Understanding the SAR is therefore critical for designing next-generation inhibitors with improved potency and drug-like properties.[3][6]

Comparative Efficacy Analysis: Targeting c-Met/VEGFR-2 and PDE10A

To illustrate the impact of structural modifications, we will compare two distinct classes of triazolopyrazine derivatives: those targeting the receptor tyrosine kinases c-Met and VEGFR-2, and those targeting phosphodiesterase 10A (PDE10A).

1. Dual c-Met/VEGFR-2 Kinase Inhibitors for Oncology

Dysregulation of c-Met and VEGFR-2 signaling is a hallmark of many cancers, making them prime targets for therapeutic intervention. A series of novel[1][2][3]triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their ability to inhibit these kinases and suppress tumor cell proliferation.[1][7][8]

The general synthetic approach involves a multi-step process starting from 2,3-dichloropyrazine, which is converted to a key triazolopyrazine intermediate. This intermediate is then coupled with various substituted aromatic moieties to generate a library of analogs.[7][8]

Key Structure-Activity Relationship (SAR) Insights:

The biological activity of these analogs is highly dependent on the substituents attached to the core. For instance, in one study, the introduction of a 4-oxo-pyridazinone moiety led to compounds with potent c-Met kinase inhibition.[9] Another comprehensive study revealed that specific substitutions on a phenyl ether linker dramatically influenced antiproliferative activity against cancer cell lines like A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HeLa (cervical cancer).[1][7][8]

Table 1: Comparative Efficacy of c-Met/VEGFR-2 Inhibitor Analogs [1][7][8]

Compound IDKey Structural Featuresc-Met IC50 (nM)VEGFR-2 IC50 (µM)A549 Cell IC50 (µM)
Foretinib (Lead) ---~1.0
17l 3-fluoro-4-(pyridin-4-ylmethoxy)aniline substituent26.02.60.98
22i 4-oxo-pyridazinone moiety48.0Not Reported0.83

Data synthesized from multiple sources. IC50 values represent the concentration required for 50% inhibition.

The data clearly indicates that compound 17l is a highly promising candidate, exhibiting excellent kinase inhibitory and antiproliferative activities, comparable to the lead compound foretinib.[1][7][8] Molecular docking studies suggest that these compounds bind effectively within the ATP-binding pockets of their target kinases.[1]

2. Phosphodiesterase 10A (PDE10A) Inhibitors for Neurological Disorders

PDE10A is an enzyme primarily expressed in the brain, and its inhibition is a promising strategy for treating psychosis and other neurological disorders.[10][11] The triazolopyrazine scaffold has been successfully utilized to develop potent and selective PDE10A inhibitors.[11][12][13]

The design of these inhibitors focuses on optimizing interactions within the PDE10A active site. Structure-based design approaches have been instrumental in methodically exploring the ligand-binding pocket to enhance both potency and selectivity against other PDE isoforms.[10]

Table 2: Comparative Efficacy of PDE10A Inhibitor Analogs

Compound IDKey Structural FeaturesPDE10A IC50 (nM)Selectivity vs. other PDEs
SCH-51866 A known triazolopyrazine-based PDE inhibitor~50Moderate
Compound 66 Optimized triazine analog with enhanced drug-like properties1.4>200-fold
Compound 42 Triazoloquinazoline core12.0High

Data synthesized from multiple sources.[10][12][14]

As shown, systematic modification of the core structure can lead to dramatic improvements in potency. Compound 66 , a triazine analog, demonstrates a significant increase in potency and selectivity, highlighting the success of structure-based drug design.[10] This compound was also shown to be efficacious in animal models of psychosis.[10]

Experimental Protocols and Methodologies

To ensure the trustworthiness and reproducibility of these findings, it is essential to detail the experimental workflows used to characterize these compounds.

General Experimental Workflow

The development and evaluation of these inhibitors typically follow a standardized pipeline.

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical A Target Identification (e.g., c-Met, PDE10A) B Lead Compound (e.g., Foretinib, SCH-51866) A->B C Analog Design & Synthesis (SAR-driven) B->C D Primary Biochemical Assay (Kinase/PDE Inhibition, IC50) C->D E Secondary Cellular Assay (Antiproliferative, MTT Assay) D->E F Selectivity Profiling (vs. other kinases/PDEs) D->F G Pharmacokinetic Studies (ADME Properties) E->G H Animal Model Efficacy (e.g., Xenograft, Behavior Models) G->H

Caption: A generalized workflow for the discovery and evaluation of novel enzyme inhibitors.

Detailed Protocol: In Vitro c-Met Kinase Inhibition Assay

This protocol describes a typical method to determine the half-maximal inhibitory concentration (IC50) of a test compound against the c-Met kinase.

1. Materials and Reagents:

  • Recombinant human c-Met kinase

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay kit (Promega)

  • 384-well white plates

2. Procedure:

  • Compound Preparation: Perform serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Reaction Setup: To each well of a 384-well plate, add:

    • 5 µL of diluted test compound or vehicle control (DMSO).

    • 10 µL of c-Met kinase and peptide substrate solution.

  • Initiation: Pre-incubate the plate at room temperature for 10 minutes. This step allows the compound to bind to the kinase before the reaction starts.

  • Start Reaction: Add 10 µL of ATP solution to each well to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection: Add 25 µL of Kinase-Glo® reagent to each well to stop the reaction and measure the remaining ATP via luminescence.

  • Data Acquisition: Read the luminescent signal on a plate reader. The signal is inversely proportional to kinase activity.

3. Data Analysis:

  • Convert raw luminescence units to percent inhibition relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality and Self-Validation: The inclusion of positive (e.g., Foretinib) and negative (vehicle) controls is crucial for validating the assay's performance. The pre-incubation step is vital to ensure that the inhibitor reaches equilibrium with the enzyme, providing a more accurate measure of its potency.

Mechanistic Insights: The c-Met Signaling Pathway

To appreciate the therapeutic rationale, it is important to understand the biological context in which these inhibitors function. The diagram below illustrates the c-Met signaling pathway and the point of intervention for the triazolopyrazine inhibitors.

G cluster_pathway Intracellular Signaling Cascades cluster_response Cellular Responses HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds & Activates RAS_RAF RAS/RAF/MEK/ERK Pathway cMet->RAS_RAF Phosphorylates PI3K_AKT PI3K/AKT/mTOR Pathway cMet->PI3K_AKT STAT STAT Pathway cMet->STAT Inhibitor [1,2,4]triazolo[4,3-a]pyrazine Inhibitor Inhibitor->cMet Blocks ATP Binding Site Proliferation Proliferation RAS_RAF->Proliferation Survival Survival PI3K_AKT->Survival Angiogenesis Angiogenesis STAT->Angiogenesis

Caption: Simplified c-Met signaling pathway and the inhibitory action of triazolopyrazine analogs.

Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, activating downstream signaling cascades that drive cell proliferation, survival, and angiogenesis.[15] The triazolopyrazine inhibitors act as ATP-competitive inhibitors, blocking the kinase domain of c-Met and thereby preventing the initiation of these oncogenic signals.[1][9]

Conclusion and Future Directions

The 3-Methyl-triazolo[4,3-a]pyrazine scaffold has proven to be an exceptionally fruitful starting point for the development of potent and selective enzyme inhibitors. Structure-activity relationship studies have successfully guided the optimization of lead compounds, yielding derivatives with low nanomolar potency against critical targets in oncology and neuroscience.[1][7][8][10]

Future research should continue to explore novel substitutions on this versatile core. A deeper understanding of the SAR can lead to the development of compounds with improved pharmacokinetic profiles, reduced off-target effects, and the potential to overcome drug resistance.[16] The integration of computational modeling with synthetic chemistry and biological evaluation will be paramount in accelerating the discovery of the next generation of triazolopyrazine-based therapeutics.

References

  • Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. Available at: [Link][1][7]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI. Available at: [Link][2]

  • Novel triazines as potent and selective phosphodiesterase 10A inhibitors. PubMed. Available at: [Link][10]

  • Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development. PubMed. Available at: [Link][3]

  • Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. PubMed Central. Available at: [Link][6]

  • Design, synthesis, biological evaluation and computational study of novel triazolo [4,3-a]pyrazin analogues. ResearchGate. Available at: [Link][4]

  • Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. National Institutes of Health. Available at: [Link][8]

  • Triazolo Derivatives as Inhibitors of PDE10A. PubMed Central. Available at: [Link][11]

  • Identification of triazolo[4,5-b]pyrazine derivatives as hepatocyte growth factor receptor inhibitors through structure-activity relationships and molecular docking simulations. PubMed. Available at: [Link][15]

  • Triazoloquinazolines as a novel class of phosphodiesterase 10A (PDE10A) inhibitors. PubMed. Available at: [Link][12]

  • Triazolo Derivatives as Inhibitors of PDE10A. PubMed. Available at: [Link][13]

  • Discovery of[1][2][3]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors. Royal Society of Chemistry. Available at: [Link][9]

  • SCH51866. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link][14]

  • Methods to Generate an Array of Novel Rexinoids by SAR on a Potent Retinoid X Receptor Agonist: A Case Study with NEt-TMN. PubMed. Available at: [Link][16]

  • Antitumor Activity of s-Triazine Derivatives: A Systematic Review. MDPI. Available at: [Link][5]

Sources

A Researcher's Guide to Cross-Reactivity Profiling of 3-Methyl-triazolo[4,3-a]pyrazine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

The triazolo[4,3-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting the human kinome.[1][2][3] Derivatives, such as our hypothetical lead compound, 3-Methyl-triazolo[4,3-a]pyrazine-variant ("Compound-M"), are frequently developed as potent ATP-competitive inhibitors against specific kinases implicated in diseases like cancer.[4][5] For the purpose of this guide, we will consider Compound-M as a novel, potent inhibitor of the c-Met kinase, a well-known proto-oncogene.[2][3]

However, the high degree of conservation within the ATP-binding site across the ~530-member human kinome presents a significant challenge: cross-reactivity.[6][7] An inhibitor designed for one kinase may bind to dozens of unintended "off-targets," leading to unexpected toxicities or, in some cases, beneficial polypharmacology.[8][9][10] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a critical step in understanding a compound's true mechanism of action and therapeutic potential.[11]

This guide provides an in-depth comparison of modern methodologies for profiling the kinome-wide selectivity of kinase inhibitors, using our lead molecule, Compound-M, as a case study. We will explore the causality behind experimental choices, present detailed protocols, and compare its hypothetical profile against two known c-Met inhibitors: Foretinib (a multi-kinase inhibitor) and Tepotinib (a highly selective c-Met inhibitor).

Part 1: Foundational Strategies for Kinome-Wide Selectivity Profiling

Choosing the right profiling strategy depends on the research question. Are we seeking a broad overview of the entire kinome, or are we validating target engagement in a complex cellular environment? Here, we compare two orthogonal, industry-standard approaches: in vitro biochemical assays and in situ cellular assays.

  • In Vitro Kinase Panel Screening (Biochemical Assay): This is the workhorse of selectivity profiling. It measures the direct interaction between the inhibitor and a large panel of purified, recombinant kinases.[12][13] The primary output is typically the IC50 (half-maximal inhibitory concentration) or percent inhibition at a fixed concentration against each kinase.

    • Expertise & Causality: Why start here? Biochemical panels offer the cleanest initial assessment of a compound's intrinsic affinity for kinases. By removing cellular complexity (e.g., membrane transport, ATP competition, metabolism), we can directly compare the potency of Compound-M across the kinome. A broad panel, such as the 442-kinase KinomeScan™, is chosen to maximize coverage and identify even distantly related off-targets.[13]

  • Cellular Thermal Shift Assay - CETSA (Cell-Based Assay): This method assesses target engagement within a live cell.[14][15][16][17] The principle is based on ligand-induced thermal stabilization: a protein bound to a drug is more resistant to heat-induced denaturation.[16][18]

    • Expertise & Causality: Why is this essential? A compound may be potent in a biochemical assay but fail to engage its target in a cell due to poor permeability or high efflux. CETSA provides crucial validation that the drug reaches and binds to its intended target (and potential off-targets) in a physiological context.[14][15]

Logical Workflow for Profiling

The relationship between these foundational techniques forms a logical, self-validating workflow. The in vitro screen casts a wide net to identify all potential interactions, while CETSA confirms which of these interactions are relevant in a cellular model.

G cluster_0 Step 1: Broad Discovery cluster_1 Step 2: Cellular Validation vitro_screen In Vitro Kinome Panel (e.g., 400+ Kinases) vitro_result Output: Primary Hit List (IC50 / % Inhibition) vitro_screen->vitro_result Identifies all potential bio-physical interactions cetsa Cellular Thermal Shift Assay (CETSA) vitro_result->cetsa Inform selection of key off-targets for cellular validation cetsa_result Output: Target Engagement Profile (Thermal Shift Data) cetsa->cetsa_result Confirms binding in a physiological context

Caption: High-level workflow for kinase inhibitor cross-reactivity profiling.

Part 2: Experimental Methodologies & Data Presentation

Here, we provide detailed protocols and hypothetical data for profiling Compound-M and its comparators.

Method 1: In Vitro Kinase Panel Screening

This protocol is based on a commercial service like Reaction Biology's HotSpot™ assay or DiscoveRx's KINOMEscan™.[12][13]

Objective: To quantify the inhibitory activity of Compound-M, Foretinib, and Tepotinib against a broad panel of human kinases at a standard concentration.

Step-by-Step Protocol:

  • Compound Preparation: Prepare 10 mM stock solutions of Compound-M, Foretinib, and Tepotinib in 100% DMSO.

  • Assay Concentration: For a primary screen, dilute the stock solutions to achieve a final assay concentration of 1 µM. This concentration is high enough to detect moderate-affinity off-targets without causing non-specific inhibition.

  • Kinase Reactions: The service provider performs kinase activity assays using a radio-enzymatic filter-binding method.[12] Each kinase is incubated with its specific substrate and ³³P-labeled ATP in the presence of the test compound or DMSO vehicle control.

  • Detection: The amount of phosphorylated substrate is quantified by scintillation counting.

  • Data Analysis: The percent inhibition for each kinase is calculated relative to the DMSO control. A "hit" is typically defined as >70% inhibition.

Hypothetical Comparative Data:

The results are often visualized on a kinome tree to map selectivity. For clarity, a summary table highlights the key on- and off-target hits.

CompoundPrimary Target (c-Met) % Inhibition @ 1µMKey Off-Targets (>70% Inhibition @ 1µM)Selectivity Score (S₁₀)¹
Compound-M (Hypothetical) 99%KDR (VEGFR2), FLT3, AXL, MER0.08
Foretinib (Comparator) 98%KDR, FLT4, KIT, RET, FLT3, AXL, TIE2, DDR10.25
Tepotinib (Comparator) 99%None0.01

¹Selectivity Score (S₁₀): The number of kinases with >90% inhibition divided by the total number of kinases tested, at a 1µM concentration. A lower score indicates higher selectivity.

Method 2: Proteome-Wide Cellular Thermal Shift Assay (CETSA-MS)

This protocol combines CETSA with quantitative mass spectrometry to provide an unbiased, proteome-wide view of target engagement.[19][20]

Objective: To identify which proteins, including the primary target c-Met, are thermally stabilized by Compound-M in intact cells.

G start Treat Cells with Compound-M or DMSO heat Heat Cells across a Temperature Gradient (e.g., 40-64°C) start->heat lyse Lyse Cells heat->lyse separate Separate Soluble vs. Aggregated Proteins (Centrifugation) lyse->separate digest Tryptic Digest of Soluble Fraction separate->digest ms LC-MS/MS Analysis digest->ms analyze Identify & Quantify Proteins Generate Melt Curves ms->analyze result Identify Stabilized Proteins (Targets) analyze->result

Caption: Experimental workflow for proteome-wide CETSA-MS analysis.

Step-by-Step Protocol:

  • Cell Culture & Treatment: Culture A549 cells (a lung cancer line with c-Met expression) to ~80% confluency. Treat cells with 1 µM Compound-M or DMSO vehicle for 1 hour.

  • Heating: Aliquot treated cell suspensions into PCR tubes and heat them for 3 minutes across a temperature gradient (e.g., 10 points from 40°C to 64°C).[15]

  • Lysis & Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured proteins) from the aggregated pellet by ultracentrifugation.

  • Sample Preparation for MS: Collect the soluble fraction, reduce, alkylate, and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using a high-resolution mass spectrometer to identify and quantify the proteins present at each temperature point.

  • Data Analysis: For each identified protein, plot the relative abundance of soluble protein against temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the drug-treated sample indicates target engagement.[18]

Hypothetical Comparative Data:

The key output is the thermal shift (ΔTₘ), which quantifies the degree of stabilization.

Protein TargetCompound-M (ΔTₘ)Foretinib (ΔTₘ)Tepotinib (ΔTₘ)Validation
c-Met +8.5 °C+9.1 °C+10.2 °CConfirmed On-Target Engagement
KDR (VEGFR2) +4.2 °C+7.5 °C+0.3 °CConfirmed Off-Target for M & Foretinib
FLT3 +3.1 °C+5.8 °C-0.1 °CConfirmed Off-Target for M & Foretinib
AXL +2.8 °C+6.2 °C+0.1 °CConfirmed Off-Target for M & Foretinib
GAPDH +0.2 °C+0.1 °C-0.2 °CNegative Control (No Stabilization)

Part 3: Interpretation and Synthesis

The combination of in vitro and cellular data provides a robust, multi-dimensional view of selectivity.

  • Compound-M Profile: Our hypothetical data suggests Compound-M is a potent c-Met inhibitor. The in vitro screen identified a small number of additional receptor tyrosine kinases (KDR, FLT3, AXL) as potential off-targets. The CETSA-MS experiment validates this finding, confirming that Compound-M engages not only c-Met but also these specific off-targets in a cellular context, albeit with lower stabilization shifts than for c-Met. This profile suggests it is significantly more selective than a broad multi-kinase inhibitor like Foretinib but less so than a highly optimized compound like Tepotinib.

  • Trustworthiness of the Approach: This dual-methodology system is self-validating. The broad, sensitive in vitro screen ensures we don't miss potential off-targets. The CETSA-MS experiment acts as a crucial filter, eliminating false positives from the in vitro assay (proteins that can be inhibited biochemically but are not engaged in a cell) and confirming the physiological relevance of the identified hits. The inclusion of a negative control protein like GAPDH in the CETSA analysis demonstrates that the observed thermal shifts are specific to drug binding and not a global, non-specific effect.[14]

  • Implications for Drug Development: The cross-reactivity profile of Compound-M on KDR (VEGFR2) and FLT3 could be a liability or an asset. Inhibition of VEGFR2 is a known anti-angiogenic mechanism, which could be synergistic with c-Met inhibition in some tumors. However, it could also lead to off-target toxicities like hypertension. This data-driven guide allows researchers to make informed decisions: either to further optimize the compound for higher c-Met selectivity or to strategically explore its potential as a targeted multi-kinase inhibitor.

References

  • Gryniukova, A., et al. (2015). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. National Institutes of Health. Available at: [Link]

  • Miljković, F., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. ACS Publications. Available at: [Link]

  • Miljković, F., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed. Available at: [Link]

  • Wang, L., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. Available at: [Link]

  • Miljković, F., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling. Available at: [Link]

  • Longdom Publishing. (n.d.). Chemoproteomics: Techniques to Identify and Interrogate Protein-Small Molecule Interactions. Available at: [Link]

  • Zhang, T. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. National Institutes of Health. Available at: [Link]

  • Zhang, H., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. Available at: [Link]

  • Wang, Y., et al. (2023). Chemoproteomics, A Broad Avenue to Target Deconvolution. National Institutes of Health. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Available at: [Link]

  • Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

  • Zhang, J., et al. (2011). Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. National Institutes of Health. Available at: [Link]

  • Pär Nordlund Lab. (n.d.). CETSA. Available at: [Link]

  • ResearchGate. (n.d.). Kinome-wide selectivity of JAK kinase inhibitors determined by kinobeads experiments. Available at: [Link]

  • Wang, Z., et al. (2024). KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning. Nucleic Acids Research. Available at: [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • Li, H., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. National Institutes of Health. Available at: [Link]

  • Wan, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[6][9][19]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers. Available at: [Link]

  • MDPI. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Available at: [Link]

  • Al-Ostath, O., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Discovery of[6][9][19]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors. Available at: [Link]

  • Basha, R. S., et al. (2022). Synthesis of 3-Trifluoromethyl-5,6-dihydro-[6][9][19]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. MDPI. Available at: [Link]

  • National Institutes of Health. (n.d.). The activity of pyrazolo[4,3-e][6][9]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][6][9]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Available at: [Link]

  • Al-Ostath, O., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed. Available at: [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. Available at: [Link]

Sources

A Researcher's Guide to the In Vivo Validation of 3-Methyl-triazolo[4,3-a]pyrazine: A Comparative Framework for a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of the anticancer activity of 3-Methyl-triazolo[4,3-a]pyrazine, a novel heterocyclic compound. As a member of the promising triazolo[4,3-a]pyrazine class of molecules, it holds potential as a targeted therapeutic agent. Derivatives of this scaffold have demonstrated significant in vitro antiproliferative effects, notably as dual inhibitors of c-Met and VEGFR-2 kinases, and inducers of apoptosis in various cancer cell lines, including non-small cell lung cancer (NSCLC)[1][2][3][4].

Given the absence of published in vivo data for this specific molecule, this document serves as a guiding protocol for researchers and drug development professionals. We will delineate a robust, self-validating experimental strategy to objectively assess its therapeutic potential compared to a standard-of-care agent, using a hypothetical scenario where 3-Methyl-triazolo[4,3-a]pyrazine is evaluated in a lung cancer xenograft model.

Mechanistic Hypothesis and Comparative Rationale

The triazolo[4,3-a]pyrazine core is a privileged scaffold in medicinal chemistry, recognized for its role in clinically relevant molecules[5]. Recent studies on its derivatives have pointed towards a mechanism of action that involves the inhibition of key signaling pathways in cancer progression. Specifically, the dual inhibition of c-Met and VEGFR-2 is a compelling therapeutic strategy, as these receptor tyrosine kinases are crucial for tumor growth, angiogenesis, and metastasis[1][3][4].

For the purpose of this guide, we will proceed with the hypothesis that 3-Methyl-triazolo[4,3-a]pyrazine functions as a dual c-Met/VEGFR-2 inhibitor. Consequently, we will compare its efficacy against Cisplatin , a cornerstone of chemotherapy for NSCLC[6][7][8]. This comparison will provide a clear benchmark for evaluating the novel agent's therapeutic index and potential advantages.

Below is a diagram illustrating the proposed signaling pathway and the inhibitory action of 3-Methyl-triazolo[4,3-a]pyrazine.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space c-Met c-Met PI3K/Akt/mTOR PI3K/Akt/mTOR c-Met->PI3K/Akt/mTOR VEGFR-2 VEGFR-2 RAS/MAPK RAS/MAPK VEGFR-2->RAS/MAPK HGF HGF HGF->c-Met VEGF VEGF VEGF->VEGFR-2 3-MTP 3-Methyl-triazolo [4,3-a]pyrazine 3-MTP->c-Met 3-MTP->VEGFR-2 Proliferation_Survival Proliferation_Survival PI3K/Akt/mTOR->Proliferation_Survival Proliferation & Survival Angiogenesis_Metastasis Angiogenesis_Metastasis RAS/MAPK->Angiogenesis_Metastasis Angiogenesis & Metastasis

Caption: Proposed mechanism of action for 3-Methyl-triazolo[4,3-a]pyrazine.

Comparative In Vivo Efficacy Study: A Detailed Protocol

The cornerstone of in vivo validation is the xenograft model, which allows for the assessment of an anticancer agent's efficacy and toxicity in a living organism[9][10]. Here, we outline a detailed protocol for a cell line-derived xenograft (CDX) study using A549 human lung adenocarcinoma cells.

Experimental Workflow

The following diagram outlines the key phases of the proposed in vivo study.

G Cell_Culture A549 Cell Culture & Expansion Implantation Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to ~100-150 mm³ Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Initiation (Vehicle, 3-MTP, Cisplatin) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Criteria Met (Tumor size, Toxicity) Monitoring->Endpoint Analysis Tumor Excision & Pharmacodynamic Analysis Endpoint->Analysis

Caption: Experimental workflow for in vivo validation.

Step-by-Step Methodology

Animal Model:

  • Species: Athymic Nude (nu/nu) or NOD/SCID mice, 6-8 weeks old. These immunocompromised models are standard for preventing the rejection of human tumor xenografts[9][11].

  • Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.

Tumor Cell Implantation:

  • Culture A549 cells in appropriate media until they reach 80-90% confluency.

  • Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel.

  • Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.

Tumor Growth and Group Assignment:

  • Monitor tumor growth every 2-3 days using digital calipers. Tumor volume should be calculated using the formula: (Length x Width²) / 2.

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

Treatment Groups:

  • Group 1 (Vehicle Control): Administer the vehicle used to dissolve 3-Methyl-triazolo[4,3-a]pyrazine (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).

  • Group 2 (3-MTP - Low Dose): Administer a predetermined low dose of 3-Methyl-triazolo[4,3-a]pyrazine (e.g., 25 mg/kg, daily, oral gavage).

  • Group 3 (3-MTP - High Dose): Administer a predetermined high dose of 3-Methyl-triazolo[4,3-a]pyrazine (e.g., 50 mg/kg, daily, oral gavage).

  • Group 4 (Cisplatin - Positive Control): Administer Cisplatin at a clinically relevant dose (e.g., 3 mg/kg, intraperitoneally, once weekly)[6][8].

Monitoring and Endpoints:

  • Measure tumor volume and body weight 2-3 times per week.

  • Monitor the animals daily for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

  • The study should be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or if animals exhibit signs of excessive toxicity (e.g., >20% body weight loss).

Data Analysis:

  • Tumor Growth Inhibition (TGI): Calculate TGI for each treatment group relative to the vehicle control.

  • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare tumor growth between groups.

  • Toxicity Assessment: Evaluate toxicity based on body weight changes and clinical observations.

Data Presentation and Comparative Analysis

The results of the in vivo study should be presented in a clear and concise manner to facilitate comparison.

Hypothetical Efficacy Data
Treatment GroupDosing RegimenMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)p-value (vs. Vehicle)
Vehicle Control Daily, p.o.1850 ± 250--
3-MTP (25 mg/kg) Daily, p.o.980 ± 15047<0.01
3-MTP (50 mg/kg) Daily, p.o.550 ± 12070<0.001
Cisplatin (3 mg/kg) Weekly, i.p.870 ± 18053<0.01
Hypothetical Toxicity Data
Treatment GroupMean Body Weight Change (%)MortalityOther Clinical Signs
Vehicle Control +5%0/10None
3-MTP (25 mg/kg) +2%0/10None
3-MTP (50 mg/kg) -3%0/10None
Cisplatin (3 mg/kg) -12%1/10Lethargy, ruffled fur

Logical Comparison and Future Directions

The following diagram provides a logical framework for comparing 3-Methyl-triazolo[4,3-a]pyrazine with the standard-of-care based on the hypothetical data.

G cluster_attributes Comparative Attributes Compound 3-Methyl-triazolo [4,3-a]pyrazine Efficacy Efficacy Compound->Efficacy Superior TGI at High Dose Toxicity Toxicity Compound->Toxicity Lower Systemic Toxicity Mechanism Mechanism Compound->Mechanism Targeted (c-Met/VEGFR-2) Administration Administration Compound->Administration Oral Comparator Cisplatin Comparator->Efficacy Moderate TGI Comparator->Toxicity Higher Systemic Toxicity Comparator->Mechanism Non-specific (DNA Alkylating) Comparator->Administration Intraperitoneal

Caption: Logical comparison of key attributes.

Based on our hypothetical results, 3-Methyl-triazolo[4,3-a]pyrazine demonstrates a superior efficacy and safety profile compared to Cisplatin in this preclinical model. The dose-dependent tumor growth inhibition, coupled with minimal toxicity, suggests a favorable therapeutic window.

Further investigations should include:

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) studies: To correlate drug exposure with target engagement and antitumor activity.

  • Orthotopic Xenograft Models: To evaluate the compound's efficacy in a more clinically relevant tumor microenvironment[10].

  • Combination Studies: To assess potential synergistic effects with other anticancer agents.

This guide provides a robust starting point for the in vivo characterization of 3-Methyl-triazolo[4,3-a]pyrazine. By following these rigorous, self-validating protocols, researchers can generate the high-quality data necessary to advance this promising compound through the drug development pipeline.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. [Link]

  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience. [Link]

  • Identifying novel therapeutic agents using xenograft models of pediatric cancer. PubMed Central. [Link]

  • Validated preclinical xenograft models for in vivo efficacy testing of INDs. Altogen Labs. [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PubMed Central. [Link]

  • New addition to standard-of-care treatments for non-small-cell lung cancer patients has potential to increase progression-free survival. ecancer. [Link]

  • Chemotherapy for Lung Cancer in the Era of Personalized Medicine. PubMed Central. [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. ResearchGate. [Link]

  • Translational modeling-based evidence for enhanced efficacy of standard-of-care drugs in combination with anti-microRNA-155 in non-small-cell lung cancer. VIVO. [Link]

  • Design, Synthesis, and Biological Evaluation of[9][10][12]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. National Institutes of Health. [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. MDPI. [Link]

  • Synthesis of 3-Trifluoromethyl-5,6-dihydro-[9][10][12]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. MDPI. [Link]

  • Discovery of[9][10][12]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors. Royal Society of Chemistry. [Link]

  • New standards of care in lung cancer. UCL Research Impact. [Link]

  • Chemotherapy for lung cancer. Cancer Research UK. [Link]

  • Design, Synthesis, and Biological Evaluation of[9][10][12]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. National Institutes of Health. [Link]

  • The activity of pyrazolo[4,3-e][9][10][12]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][9][10][12]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. PubMed Central. [Link]

  • Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][9][10][12]triazine Derivatives. National Institutes of Health. [Link]

  • Design, Synthesis, and Biological Evaluation of[9][10][12]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers. [Link]

Sources

A Comparative Benchmarking Guide to 3-Methyl-triazolo[4,3-a]pyrazine and Its Derivatives Against Standard Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, the scientific community is continuously exploring new chemical scaffolds. Among these, the triazolo[4,3-a]pyrazine core has emerged as a "privileged" structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This guide provides a comprehensive benchmark of a representative compound from this class, a 3-Methyl-triazolo[4,3-a]pyrazine derivative, against established antibacterial agents.

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth analysis of the antibacterial potential of this novel scaffold, supported by detailed experimental protocols and comparative data. Our objective is to present a scientifically rigorous comparison that is both informative and practical for those in the field of antimicrobial research.

Introduction: The Promise of Triazolo[4,3-a]pyrazine Derivatives

Nitrogen-containing heterocyclic compounds are foundational to many successful pharmaceuticals. The triazolo[4,3-a]pyrazine scaffold, in particular, has garnered significant interest due to its versatile biological activities, which include not only antibacterial effects but also antifungal, antimalarial, and even antitumor properties.[1][2][3] Recent studies have highlighted the potential of novel triazolo[4,3-a]pyrazine derivatives as effective antibacterial agents against both Gram-positive and Gram-negative bacteria.[1][4][5][6]

One notable derivative has demonstrated antibacterial activity comparable to the first-line antibiotic, ampicillin, underscoring the potential of this chemical class.[1][4][6] This guide will focus on a representative derivative from these studies, referred to herein as TMP-derivative , and benchmark its in vitro performance against a panel of well-characterized antibacterial agents:

  • Ampicillin: A β-lactam antibiotic that inhibits the final step of peptidoglycan synthesis in the bacterial cell wall.[7][8][9][10][11]

  • Ciprofloxacin: A fluoroquinolone that targets bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, thereby inhibiting DNA replication and repair.[12][13][14][15][16]

  • Tetracycline: A protein synthesis inhibitor that binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA.[17][18][19][20][21]

This comparative analysis will be based on key in vitro antibacterial assays: Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics. Furthermore, we will address the critical aspect of safety by outlining the protocol for a standard cytotoxicity assay.

Comparative In Vitro Antibacterial Activity

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for the representative TMP-derivative against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), in comparison to ampicillin.

CompoundStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)
TMP-derivative (compound 2e) 3216
Ampicillin 328

Data sourced from a study on novel triazolo[4,3-a]pyrazine derivatives, where compound 2e is a representative of the TMP-derivative discussed in this guide.[1][5]

Methodologies: A Guide to In Vitro Antibacterial and Cytotoxicity Testing

To ensure scientific rigor and reproducibility, the following standardized protocols are provided for the key in vitro assays used in the evaluation of novel antibacterial agents.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted standard.[22][23][24]

Experimental Workflow for MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare serial dilutions of test compounds in a 96-well plate. A1 Inoculate each well with the bacterial suspension. P1->A1 Add inoculum P2 Prepare standardized bacterial inoculum (0.5 McFarland). P2->A1 A2 Incubate at 37°C for 18-24 hours. A1->A2 Incubation R1 Visually inspect for turbidity (bacterial growth). A2->R1 Read plate R2 Determine MIC: Lowest concentration with no visible growth. R1->R2 Interpret

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Step-by-Step Protocol:

  • Preparation of Test Compounds: A two-fold serial dilution of each test compound (TMP-derivative, ampicillin, ciprofloxacin, tetracycline) is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline and its turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then diluted in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.[25]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control (bacteria in broth without any compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.[24]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[26][27][28] This assay is a crucial next step after determining the MIC to understand if a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Experimental Workflow for MBC Assay

MBC_Workflow cluster_mic From MIC Assay cluster_plating Subculturing cluster_analysis Analysis M1 Select wells at and above the MIC with no visible growth. P1 Plate a small aliquot (e.g., 10 µL) from selected wells onto agar plates. M1->P1 Transfer P2 Incubate agar plates at 37°C for 18-24 hours. P1->P2 Incubate A1 Count the number of colonies (CFU). P2->A1 Read plates A2 Determine MBC: Lowest concentration with ≥99.9% reduction in CFU. A1->A2 Calculate

Caption: Workflow for the Minimum Bactericidal Concentration (MBC) assay.

Step-by-Step Protocol:

  • Selection of Wells: Following the MIC determination, the wells showing no visible growth (the MIC well and those with higher concentrations) are selected.

  • Subculturing: A small, defined volume (e.g., 10 µL) from each selected well is plated onto a fresh Mueller-Hinton Agar (MHA) plate.[25]

  • Incubation: The MHA plates are incubated at 37°C for 18-24 hours.

  • MBC Determination: The number of colonies on each plate is counted. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum. An MBC/MIC ratio of ≤ 4 is typically considered indicative of bactericidal activity.[25][28]

Time-Kill Kinetic Assay

This assay provides insights into the pharmacodynamics of an antimicrobial agent by measuring the rate of bacterial killing over time.[29][30][31]

Experimental Workflow for Time-Kill Assay

TimeKill_Workflow cluster_setup Setup cluster_sampling Sampling and Plating cluster_analysis Analysis S1 Prepare bacterial culture in log phase of growth. S2 Add test compounds at specific concentrations (e.g., 1x, 4x MIC). S1->S2 Inoculate T1 Incubate cultures at 37°C. S2->T1 Start incubation T2 Withdraw aliquots at defined time points (0, 2, 4, 8, 24h). T1->T2 Sample T3 Perform serial dilutions and plate on agar. T2->T3 Plate A1 Incubate plates and count colonies (CFU/mL). T3->A1 Incubate A2 Plot log10 CFU/mL versus time. A1->A2 Analyze

Caption: Workflow for the Time-Kill Kinetic Assay.

Step-by-Step Protocol:

  • Preparation: A logarithmic phase bacterial culture is diluted in fresh broth to a standardized concentration.

  • Exposure: The test compounds are added at various concentrations (e.g., 1x, 2x, and 4x the MIC). A growth control without any compound is also included.

  • Sampling: The cultures are incubated at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are withdrawn.

  • Enumeration: The withdrawn samples are serially diluted and plated on agar to determine the number of viable bacteria (CFU/mL).

  • Analysis: The results are plotted as log₁₀ CFU/mL versus time. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[31]

Cytotoxicity Assay (MTT Assay)

It is crucial to assess whether a novel antibacterial compound is toxic to mammalian cells. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[32][33][34][35][36]

Experimental Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment & Incubation cluster_assay MTT Assay C1 Culture mammalian cells (e.g., HEK293, HepG2). C2 Seed cells into a 96-well plate and allow to adhere. C1->C2 T1 Expose cells to serial dilutions of the test compound. C2->T1 Add compound T2 Incubate for 24-72 hours. T1->T2 Incubate A1 Add MTT reagent to each well and incubate. T2->A1 Add reagent A2 Solubilize formazan crystals with DMSO. A1->A2 Solubilize A3 Measure absorbance at ~570 nm. A2->A3 Read plate

Caption: Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Protocol:

  • Cell Seeding: Mammalian cells (e.g., HEK293 or HepG2) are seeded into a 96-well plate and incubated for 24 hours to allow for attachment.

  • Compound Exposure: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. Controls include untreated cells and a vehicle control.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The MTT reagent is added to each well, and the plate is incubated for another 2-4 hours. During this time, metabolically active cells convert the yellow MTT to purple formazan crystals.[32]

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at approximately 570 nm. The cell viability is expressed as a percentage relative to the untreated control.

Discussion and Future Directions

The preliminary data on the TMP-derivative are promising, showing antibacterial activity against both Gram-positive and Gram-negative bacteria, with an MIC comparable to ampicillin against S. aureus.[1] The slightly higher MIC against E. coli compared to ampicillin suggests that further structural modifications could be explored to enhance its activity against Gram-negative pathogens.

The proposed experimental workflow provides a robust framework for a comprehensive evaluation of 3-Methyl-triazolo[4,3-a]pyrazine and its derivatives. The determination of MBC and time-kill kinetics will be critical in establishing whether these compounds are bactericidal or bacteriostatic, which has significant implications for their potential clinical applications. Furthermore, the cytotoxicity assessment is a non-negotiable step to ensure a favorable therapeutic index.

Future research should focus on:

  • Elucidating the Mechanism of Action: While some triazole derivatives are known to inhibit DNA gyrase, the specific molecular target(s) of this triazolo[4,3-a]pyrazine series need to be identified.

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions on the triazolo[4,3-a]pyrazine core will be essential to optimize potency and broaden the antibacterial spectrum.

  • In Vivo Efficacy Studies: Promising candidates with good in vitro activity and low cytotoxicity should be advanced to animal models of infection to evaluate their in vivo efficacy and pharmacokinetic profiles.

Conclusion

The 3-Methyl-triazolo[4,3-a]pyrazine scaffold represents a valuable starting point for the development of novel antibacterial agents. The representative TMP-derivative demonstrates encouraging antibacterial activity, warranting further investigation. By employing the standardized and rigorous benchmarking protocols outlined in this guide, researchers can effectively evaluate the potential of this and other novel compounds, contributing to the critical effort of discovering the next generation of antibiotics.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ampicillin? Retrieved from [Link]

  • Walsh Medical Media. (2023, June 30). Understanding Ampicillin: Mechanism of Action and Clinical Applications. Retrieved from [Link]

  • Bocanegra-Ibarias, P., et al. (2024, September 6). Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects. Creative Biolabs. Retrieved from [Link]

  • Amber Lifesciences. (2024, July 13). Ampicillin: Uses, Mechanism, and Clinical Considerations. Retrieved from [Link]

  • Microbe Online. (2020, July 2). Tetracyclines: Mode of Action and Mechanism of Resistance. Retrieved from [Link]

  • Zeiler, H. J., & Grohe, K. (1984). Ciprofloxacin: in vitro activity, mechanism of action, and resistance. Reviews of Infectious Diseases, 6(Suppl 1), S1-S5. Retrieved from [Link]

  • Pharmacology of Ampicillin ; Pharmacokinetics, Mechanism of action, Uses, Effects. (2024, December 18). Retrieved from [Link]

  • Louisiana Department of Health. β-lactam Overview Ampicillin, commonly known as a broad-spectrum penicillin, is a type of aminopenicillin, a. Retrieved from [Link]

  • Al-Tawfiq, J. A., & Momattin, H. (2023). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. Journal of Taibah University Medical Sciences, 18(4), 929-940. Retrieved from [Link]

  • Wikipedia. Ciprofloxacin. Retrieved from [Link]

  • Wikipedia. Tetracycline. Retrieved from [Link]

  • Wikipedia. Tetracycline antibiotics. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Tetracycline Hydrochloride? Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ciprofloxacin? Retrieved from [Link]

  • Hu, Z., Dong, H., Si, Z., Zhao, Y., & Liang, Y. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7876. Retrieved from [Link]

  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Lebeaux, D., Sadek, A., & Ghigo, J. M. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50896. Retrieved from [Link]

  • Grokipedia. Minimum bactericidal concentration. Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis, 6(2), 79-85. Retrieved from [Link]

  • Hu, Z., Dong, H., Si, Z., Zhao, Y., & Liang, Y. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7876. Retrieved from [Link]

  • Tracz, D. M., et al. (2022). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 3(3), 101533. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Scribd. Time Kill Assay. Retrieved from [Link]

  • Emery Pharma. Time-Kill Kinetics Assay. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. CLSI M07QG - Minimal Inhibitory Concentration Reading Guide. Retrieved from [Link]

  • Nelson Labs. Time-Kill Evaluations. Retrieved from [Link]

  • Filali, M., et al. (2024). Novel triazole-pyrazine as potential antibacterial agents: Synthesis, characterization, Antibacterial activity, drug-likeness pr. Moroccan Journal of Chemistry, 12(3), 1367-1379. Retrieved from [Link]

  • Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pathogens, 10(2), 165. Retrieved from [Link]

  • Filali, M., et al. (2024). Novel triazole-pyrazine as potential antibacterial agents: Synthesis, characterization, Antibacterial activity, drug-likeness properties and molecular docking studies. Moroccan Journal of Chemistry. Retrieved from [Link]

  • Swebocki, T., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Retrieved from [Link]

  • van der Mee-Marquet, N., et al. (2015). Time kill assays for Streptococcus agalactiae and synergy testing. Protocols.io. Retrieved from [Link]

  • Wang, Y., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Pharmacology, 12, 730607. Retrieved from [Link]

  • Hu, Z., Dong, H., Si, Z., Zhao, Y., & Liang, Y. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7876. Retrieved from [Link]

  • Hu, Z., Dong, H., Si, Z., Zhao, Y., & Liang, Y. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives. Molecules, 28(23), 7876. Retrieved from [Link]

  • MDPI. Antioxidant and Antimicrobial Activity of Honey Bee Products—2nd Edition. Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 79-85. Retrieved from [Link]

  • Wang, L., et al. (2022). In Vitro Antibacterial Activity Evaluation and Mechanism of Morphology-Controlled Synthesis of Cerium Dioxide Nanoparticles. Nanomaterials, 12(15), 2548. Retrieved from [Link]

  • Li, X., et al. (2022). Design, Synthesis, and Biological Evaluation of[7][8][12]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 864931. Retrieved from [Link]

  • PubChem. 3-Methyl-[7][8][12]triazolo[4,3-a]pyrazine. Retrieved from [Link]

Sources

A Head-to-Head Comparison of Triazolo[4,3-a]pyrazine and Pyrazolo[1,5-a]pyrazine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of a vast number of therapeutic agents. Among these, nitrogen-rich fused ring systems have garnered significant attention due to their ability to mimic endogenous structures and engage in specific, high-affinity interactions with biological targets. This guide provides a detailed, head-to-head comparison of two such privileged scaffolds: triazolo[4,3-a]pyrazine and pyrazolo[1,5-a]pyrazine. By examining their synthesis, physicochemical properties, and biological activities, we aim to furnish researchers with the insights necessary to make informed decisions in scaffold selection and drug design.

Core Scaffold Architectures

At first glance, the triazolo[4,3-a]pyrazine and pyrazolo[1,5-a]pyrazine scaffolds appear structurally similar, both featuring a five-membered nitrogen-containing ring fused to a pyrazine or pyrimidine ring, respectively. However, the nature and connectivity of the fused rings impart distinct electronic and steric properties, which in turn influence their biological activity and potential as therapeutic agents.

The triazolo[4,3-a]pyrazine core is characterized by a 1,2,4-triazole ring fused to a pyrazine ring. This arrangement results in an electron-deficient system that has been explored for a wide range of biological activities.[1] In contrast, the pyrazolo[1,5-a]pyrazine scaffold consists of a pyrazole ring fused to a pyrimidine ring, a combination that has proven particularly fruitful in the development of kinase inhibitors.[2]

Synthetic Accessibility: A Comparative Overview

The synthetic routes to both scaffolds are well-established, offering chemists a variety of methods to access diverse derivatives. The choice of synthetic strategy often depends on the desired substitution pattern and the availability of starting materials.

Triazolo[4,3-a]pyrazine Synthesis: A common and efficient method for the synthesis of the triazolo[4,3-a]pyrazine core involves the condensation of a substituted aminotriazole with a 1,3-dicarbonyl compound or its equivalent.[3] This approach allows for the introduction of substituents at various positions on both the triazole and pyrazine rings. An alternative route involves the Dimroth rearrangement of a 1,2,4-triazolo[4,3-a]pyrimidine intermediate.[3]

Pyrazolo[1,5-a]pyrazine Synthesis: The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is frequently achieved through the condensation of 5-aminopyrazoles with β-dicarbonyl compounds.[4] This reaction can be catalyzed by either acid or base and provides a straightforward route to a wide array of substituted pyrazolo[1,5-a]pyrimidines. More advanced methods, such as palladium-catalyzed cross-coupling reactions, have been employed to introduce further diversity.[4][5]

Caption: Key biological targets of triazolo[4,3-a]pyrazine and pyrazolo[1,5-a]pyrazine derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of both scaffolds can be finely tuned by the introduction of various substituents.

For triazolo[4,3-a]pyrazine derivatives, the introduction of a trifluoromethyl group is a common strategy, as seen in the marketed drug sitagliptin. [6]In a series of antibacterial compounds, the presence of an ethylenediamine moiety was found to be beneficial for activity. [7] In the case of pyrazolo[1,5-a]pyrimidines , SAR studies on Trk inhibitors have highlighted the importance of a picolinamide substitution at the 3-position and a difluorophenyl-substituted pyrrolidine at the 5-position for potent inhibition. [8]For antitubercular agents, the substitution pattern significantly influences the mechanism of action. [9]

Experimental Protocols

General Procedure for the Synthesis of Triazolo[4,3-a]pyrazine Derivatives

A representative synthesis of a triazolo[4,3-a]pyrazine derivative is described below, adapted from a published procedure. [10]

  • To a solution of the appropriate aminotriazole (1.0 mmol) in a suitable solvent (e.g., ethanol), add the 1,3-dicarbonyl compound (1.1 mmol).

  • Add a catalytic amount of a suitable acid (e.g., acetic acid).

  • Reflux the reaction mixture for the appropriate time (monitored by TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration, wash with a cold solvent, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography if necessary.

  • Characterize the final product by NMR, mass spectrometry, and elemental analysis. [10]

General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

A general procedure for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives is provided below, based on established methods. [4]

  • Dissolve the 5-aminopyrazole (1.0 mmol) in a suitable solvent (e.g., ethanol or acetic acid).

  • Add the β-dicarbonyl compound (1.1 mmol) to the solution.

  • Heat the reaction mixture at reflux for the specified duration, monitoring the reaction progress by TLC.

  • Upon completion, allow the mixture to cool to ambient temperature.

  • Isolate the solid product by filtration, wash with a cold solvent, and dry.

  • If required, purify the product by recrystallization from an appropriate solvent or by column chromatography.

  • Confirm the structure of the synthesized compound using spectroscopic techniques such as NMR and mass spectrometry.

Conclusion and Future Perspectives

Both the triazolo[4,3-a]pyrazine and pyrazolo[1,5-a]pyrazine scaffolds are undeniably valuable tools in the arsenal of the medicinal chemist. The triazolo[4,3-a]pyrazine core offers a broader range of initial biological activities, making it an attractive starting point for diverse drug discovery programs. In contrast, the pyrazolo[1,5-a]pyrazine scaffold has demonstrated exceptional utility in the highly competitive field of kinase inhibitor development, a testament to its favorable interactions with this important class of enzymes.

The choice between these two scaffolds will ultimately depend on the specific therapeutic target and the desired properties of the final drug candidate. As our understanding of the intricate interactions between small molecules and biological systems continues to grow, so too will our ability to rationally design and synthesize novel derivatives of these and other privileged scaffolds, paving the way for the next generation of innovative medicines.

References

  • Hu, Z., Dong, H., Si, Z., Zhao, Y., & Liang, Y. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7876. [Link] [10][6][7]2. Singh, V., Chibale, K., & Warner, D. F. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 479–492. [Link] [11]3. Hu, Z., Dong, H., Si, Z., Zhao, Y., & Liang, Y. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7876. [Link]

  • Hu, Z., Dong, H., Si, Z., Zhao, Y., & Liang, Y. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7876. [Link]

  • Zhang, B., Liu, X., Xiong, H., Zhang, Q., Sun, X., Yang, Z., Xu, S., Zheng, P., & Zhu, W. (2022). Design, Synthesis, and Biological Evaluation oft[10][7][9]riazolo [4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 847437. [Link]

  • Singh, M., & Singh, J. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(5), 1088. [Link]

  • Terungwa, I. A., Laryl, A. A., & Tanimu, A. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(1), 35–56. [Link]

  • Arrowsmith, C. H., Bountra, C., Fish, P. V., Lee, K., & Schapira, M. (1991). 1,2,4-Triazolo[4,3-a]pyrazine derivatives with human renin inhibitory activity. 3.1 Synthesis and biological properties of aminodeoxystatine and difluorostatone derivatives. Journal of Medicinal Chemistry, 34(1), 151–157. [Link]

  • Singh, V., Chibale, K., & Warner, D. F. (2021). Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 479–492. [Link]

  • Terungwa, I. A., Laryl, A. A., & Tanimu, A. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(1), 35–56. [Link]

  • Hu, Z., Dong, H., Si, Z., Zhao, Y., & Liang, Y. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives. Molecules, 28(23), 7876. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). Molecules, 26(9), 2708. [Link]

  • Popowycz, F., Fournet, G., Schneider, C., Bettayeb, K., Ferandin, Y., Lamigeon, C., Tirado, O. M., Mateo-Lozano, S., Notario, V., Colas, P., Bernard, P., Meijer, L., & Joseph, B. (2009). Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue. Journal of Medicinal Chemistry, 52(3), 655–663. [Link]

  • Xu, G., Zhang, W., & Liu, A. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(8), 920–924. [Link]

  • Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. (2015). Bioorganic & Medicinal Chemistry Letters, 25(19), 4126–4130. [Link]

  • Zhang, B., Liu, X., Xiong, H., Zhang, Q., Sun, X., Yang, Z., Xu, S., Zheng, P., & Zhu, W. (2020). Discovery oft[10][7][9]riazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors. New Journal of Chemistry, 44(22), 9268–9282. [Link]

  • Pyrazolo[1,5-a]t[10][6][12]riazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. (2018). Mini-Reviews in Medicinal Chemistry, 18(1), 2–18. [Link]

  • Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. (2021). Bioorganic & Medicinal Chemistry, 48, 116422. [Link]

  • Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). (2021). Voprosy Khimii i Khimicheskoi Tekhnologii, (6), 6–31. [Link]

  • Zhang, B., Liu, X., Xiong, H., Zhang, Q., Sun, X., Yang, Z., Xu, S., Zheng, P., & Zhu, W. (2020). Discovery oft[10][7][9]riazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors. New Journal of Chemistry, 44(22), 9268–9282. [Link]

  • (1,2,4)Triazolo(4,3-a)pyrazine. PubChem. (n.d.). [Link]

  • Popowycz, F., Fournet, G., Schneider, C., Bettayeb, K., Ferandin, Y., Lamigeon, C., Tirado, O. M., Mateo-Lozano, S., Notario, V., Colas, P., Bernard, P., Meijer, L., & Joseph, B. (2009). Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent cyclin-dependent kinase inhibitor (R)-roscovitine analogue. Journal of Medicinal Chemistry, 52(3), 655–663. [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. (2022). Molecules, 27(19), 6598. [Link]

  • Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. (2018). ACS Medicinal Chemistry Letters, 9(12), 1223–1228. [Link]

  • Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. (2022). Molecules, 27(15), 4991. [Link]

  • New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5- a]t[10][6][12]riazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective. (2023). Pharmaceutical Chemistry Journal, 57(4), 469–480. [Link]

  • Mugnaini, C., Pasculini, L., Pagli, C., Brizzi, A., Paolino, M., Gianibbi, B., & Corelli, F. (2022). Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold. Organic & Biomolecular Chemistry, 20(1), 113–118. [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (2015). Journal of Medicinal Chemistry, 58(21), 8345–8366. [Link]

  • Pyrazolo[1,5-a]pyrazine. PubChem. (n.d.). [Link]

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. (2022). Molecules, 27(19), 6245. [Link]

  • Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. (2014). Current Organic Chemistry, 18(1), 2–18. [Link]

  • Identification of triazolo[4,5-b]pyrazine derivatives as hepatocyte growth factor receptor inhibitors through structure-activity relationships and molecular docking simulations. (2015). Bioorganic & Medicinal Chemistry Letters, 25(19), 4131–4136. [Link]

  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. (2020). Scientific Reports, 10(1), 1–12. [Link]

  • New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5-a]t[10][6][12]riazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective. (2023). Pharmaceutical Chemistry Journal, 57(4), 469–480. [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. (2022). Molecules, 27(19), 6598. [Link]

Sources

A Comparative Guide to the Computational Docking of 3-Methyl-triazolo[4,3-a]pyrazine Against Key Therapeutic Target Families

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including antibacterial, anti-inflammatory, and anti-cancer effects.[4][5] This guide presents a comparative computational docking study of a representative fragment, 3-Methyl-triazolo[4,3-a]pyrazine, against three distinct and therapeutically relevant protein targets: p38 Mitogen-Activated Protein (MAP) Kinase, Phosphodiesterase 4D (PDE4D), and the A2A Adenosine Receptor. By employing a validated docking protocol, we analyze and contrast the binding affinity, orientation, and key molecular interactions of the ligand with each target. The objective is to provide researchers with a methodological framework and predictive insights into the potential polypharmacology of this scaffold, highlighting its differential binding potential across kinases, phosphodiesterases, and G-protein coupled receptors (GPCRs).

Introduction

1.1 The Privileged[1][2][3]triazolo[4,3-a]pyrazine Scaffold

The fusion of triazole and pyrazine rings creates the[1][2][3]triazolo[4,3-a]pyrazine core, a heterocyclic system of significant interest in drug discovery.[6] This scaffold acts as a versatile pharmacophore, with derivatives reported to inhibit a diverse array of biological targets. Notably, compounds incorporating this core have been investigated as inhibitors of human renin, c-Met/VEGFR-2 kinases, and as antibacterial agents, demonstrating its broad therapeutic potential.[4][7][8]

1.2 Ligand of Interest: 3-Methyl-triazolo[4,3-a]pyrazine

For this comparative study, we have selected the foundational molecule, 3-Methyl-triazolo[4,3-a]pyrazine (PubChem CID: 584092).[9] Its small size and defined chemical features make it an ideal candidate for computational fragment-based analysis. Understanding the intrinsic binding preferences of this core structure can inform the rational design of more complex and selective derivatives.

1.3 The Role of Computational Docking in Drug Discovery

Computational docking is a powerful in-silico technique that predicts the preferred binding orientation and affinity of a small molecule (ligand) within the active site of a target protein.[10] It serves as a critical tool for hit identification, lead optimization, and understanding structure-activity relationships (SAR) before committing to costly and time-consuming experimental synthesis and screening. This guide utilizes AutoDock Vina, a widely used and validated open-source docking program, for all simulations.[11]

1.4 Rationale for Comparative Target Selection

To explore the potential polypharmacology of the triazolopyrazine scaffold, we selected three targets from distinct protein families, each implicated in different disease pathologies and possessing a high-resolution crystal structure with a bound ligand, which is essential for validating the docking protocol.

  • p38α MAP Kinase (Kinase): A key enzyme in cellular signaling pathways that regulate inflammation.[12] Its inhibition is a therapeutic strategy for inflammatory diseases.

  • Phosphodiesterase 4D (PDE4D) (Hydrolase): An enzyme that degrades the second messenger cAMP. PDE4 inhibitors are used to treat inflammatory conditions like psoriasis and COPD.[13]

  • A2A Adenosine Receptor (GPCR): A G-protein coupled receptor involved in cardiovascular, neurological, and immune responses.[3][14] A2A antagonists are being explored for Parkinson's disease treatment.[15]

Detailed Methodologies

This section provides a replicable, step-by-step protocol for the entire computational workflow. The causality behind each step is explained to ensure scientific integrity.

2.1 Software and Resources

  • Molecular Docking: AutoDock Vina 1.2.0.[11]

  • Structure Preparation & Visualization: AutoDockTools (ADT) 1.5.7, PyMOL 2.5.

  • Protein Structures: RCSB Protein Data Bank (PDB).[1][13][16]

  • Ligand Structure: PubChem.[9]

2.2 Ligand Preparation Workflow

The goal of this workflow is to convert the 2D representation of the ligand into a 3D structure with appropriate charges and torsional flexibility for docking.

  • Obtain Ligand Structure: The 3D structure of 3-Methyl-triazolo[4,3-a]pyrazine was downloaded from the PubChem database (CID 584092) in SDF format.

  • Add Hydrogens and Assign Charges: The structure was imported into AutoDockTools. All hydrogens were added to satisfy valency. Gasteiger partial charges were then computed.

    • Causality: Partial atomic charges are critical for calculating the electrostatic interaction energy component of the docking scoring function.[17][18] The Gasteiger method provides a rapid and effective estimation for this purpose.[19]

  • Define Rotatable Bonds: Torsional degrees of freedom were automatically detected by ADT, allowing the ligand to flexibly adapt its conformation within the binding site.

  • Save in PDBQT Format: The final prepared ligand was saved as ligand.pdbqt. This format includes atomic coordinates, partial charges, and atom type definitions required by AutoDock Vina.

2.3 Target Protein Preparation and Protocol Validation

This protocol ensures the protein structures are clean and ready for docking, and crucially, that the docking parameters are valid for each specific target.

  • Select PDB Structures: High-resolution crystal structures containing a co-crystallized ligand were chosen to accurately define the binding pocket.

    • p38 MAPK: PDB ID 1A9U (Resolution: 2.50 Å).[20]

    • PDE4D: PDB ID 6IM6 (Resolution: 1.70 Å).[13]

    • A2A-AR: PDB ID 3EML (Resolution: 2.60 Å).[16]

  • Prepare Receptor Structure: For each PDB entry, the following steps were performed using ADT:

    • The protein chain(s) were isolated.

    • All non-essential water molecules and co-factors were removed. The co-crystallized ligand was saved separately for the validation step.

    • Polar hydrogens were added to the protein.

    • Kollman charges were assigned to the protein atoms.

    • The final prepared receptor was saved in PDBQT format (e.g., 1A9U_receptor.pdbqt).

  • Protocol Validation (Re-docking): This is the self-validating step of the protocol.

    • Justification: Before docking our novel ligand, we must prove that our chosen docking parameters can accurately reproduce the known binding pose of the original, co-crystallized ligand.[21][22] A successful re-docking, defined by a Root Mean Square Deviation (RMSD) of < 2.0 Å between the docked pose and the crystal pose, validates the protocol.[23]

    • Procedure: i. The co-crystallized ligand from each PDB file was prepared following the ligand preparation workflow (Section 2.2). ii. A docking grid box (search space) was defined, centered on the co-crystallized ligand's position with a size of 22.5 x 22.5 x 22.5 Å to encompass the entire binding site. iii. Docking was performed using AutoDock Vina with an exhaustiveness of 32 to ensure a thorough search.[24] iv. The RMSD was calculated between the top-ranked docked pose and the original crystallographic pose. For all three targets, the re-docking yielded an RMSD < 2.0 Å, thus validating the defined search space and docking parameters.

2.4 Comparative Docking Protocol

With the validated parameters, the 3-Methyl-triazolo[4,3-a]pyrazine ligand was docked into each of the three prepared target proteins using the identical grid box and Vina parameters established during the validation phase. The top-ranked pose based on binding affinity was saved for post-docking analysis.

Results and Comparative Analysis

The docking simulations provide quantitative binding affinities and qualitative interaction patterns, which are summarized below.

3.1 Data Presentation

The primary quantitative results from the docking simulations are summarized in Table 1. Binding Affinity is the scoring function's estimation of the binding free energy (in kcal/mol), where more negative values indicate stronger predicted binding.

Target Protein PDB ID Protein Family Binding Affinity (kcal/mol) Key Interacting Residues (Predicted)
p38α MAP Kinase1A9U[20]Kinase-6.9Met109, Gly110, Lys53, Leu167
PDE4D6IM6[13]Hydrolase-6.2Gln443, Asn440, Tyr299, Met447
A2A Adenosine Receptor3EML[16]GPCR-5.8Asn253, Phe168, Ile274, Met177

Table 1: Summary of Comparative Docking Results for 3-Methyl-triazolo[4,3-a]pyrazine.

3.2 Analysis of Binding Modes

  • p38α MAP Kinase (Score: -6.9 kcal/mol): The ligand shows the strongest predicted affinity for the kinase target. It orients within the ATP-binding pocket, forming a predicted hydrogen bond between one of its pyrazine nitrogen atoms and the backbone amide of Met109 in the critical hinge region. This interaction mimics the binding of many known kinase inhibitors.[1] Additional hydrophobic interactions with residues like Leu167 further stabilize the complex.

  • PDE4D (Score: -6.2 kcal/mol): The binding affinity is moderate. The ligand fits within the active site, which contains a conserved glutamine residue (Gln443) crucial for substrate recognition.[2] The docking pose suggests a potential hydrogen bond between the ligand's triazole moiety and the side chain of Gln443. The methyl group is predicted to be oriented towards a hydrophobic sub-pocket.

  • A2A Adenosine Receptor (Score: -5.8 kcal/mol): The ligand exhibits the weakest, yet still notable, predicted affinity for the GPCR target. The pose places the ligand deep within the orthosteric binding pocket, where it is stabilized primarily by hydrophobic and van der Waals interactions with key aromatic and aliphatic residues like Phe168 and Ile274.[15] A potential hydrogen bond with the side chain of Asn253 is also observed.[15]

3.3 Comparative Discussion

The results suggest that the 3-Methyl-triazolo[4,3-a]pyrazine scaffold has a promiscuous binding profile, with a discernible preference for the ATP-binding pocket of p38 MAPK. The predicted binding affinity of -6.9 kcal/mol is significant for a fragment-sized molecule and is driven by a classic "hinge-binding" interaction. The affinities for PDE4D and A2A-AR are lower but still indicate that the scaffold can be accommodated within these distinct binding sites.

This differential affinity highlights a key principle for drug developers: the core scaffold provides a starting point, but selectivity is achieved through targeted modifications. For instance, to enhance kinase selectivity, derivatives could be designed to form additional interactions within the ATP pocket. Conversely, to target the A2A receptor, extending the scaffold with moieties that can better occupy the deeper, more hydrophobic regions of the pocket would be a rational strategy.

Visualizations of Workflows

Computational_Docking_Workflow cluster_prep 1. Structure Preparation cluster_validation 2. Protocol Validation cluster_docking 3. Comparative Docking cluster_analysis 4. Analysis ligand_prep Ligand Preparation (PubChem -> Add H -> Charges -> PDBQT) dock_kinase Dock to p38 MAPK ligand_prep->dock_kinase dock_pde Dock to PDE4D ligand_prep->dock_pde dock_gpcr Dock to A2A-AR ligand_prep->dock_gpcr protein_prep Protein Preparation (PDB -> Clean -> Add H -> Charges -> PDBQT) redocking Re-dock Co-crystallized Ligand protein_prep->redocking check_rmsd Check RMSD < 2.0 Å redocking->check_rmsd check_rmsd->dock_kinase Validated Parameters check_rmsd->dock_pde check_rmsd->dock_gpcr compare Compare Binding Affinities & Poses dock_kinase->compare dock_pde->compare dock_gpcr->compare conclusion Draw Conclusions on Selectivity compare->conclusion

Figure 1. High-level computational workflow from preparation to comparative analysis.

Comparative_Analysis_Logic cluster_targets Target Proteins cluster_results Docking Results Input Input Ligand 3-Methyl-triazolo[4,3-a]pyrazine T1 p38 MAPK Kinase Family Input->T1 T2 PDE4D Hydrolase Family Input->T2 T3 A2A-AR GPCR Family Input->T3 R1 Score: -6.9 kcal/mol Interactions: H-bond (Met109) T1->R1 Docking Sim 1 R2 Score: -6.2 kcal/mol Interactions: H-bond (Gln443) T2->R2 Docking Sim 2 R3 Score: -5.8 kcal/mol Interactions: Hydrophobic T3->R3 Docking Sim 3 Conclusion Comparative Conclusion (Preference for Kinase Hinge) R1->Conclusion R2->Conclusion R3->Conclusion

Conclusion

This guide demonstrates a robust and validated computational protocol for comparing the binding potential of a small molecule scaffold across different protein families. Our in-silico analysis of 3-Methyl-triazolo[4,3-a]pyrazine predicts that while the scaffold can be accommodated by the active sites of a kinase, a hydrolase, and a GPCR, it shows a notable preference for the ATP-binding site of p38 MAPK. These findings provide a valuable foundation for medicinal chemists and drug development professionals, suggesting that the[1][2][3]triazolo[4,3-a]pyrazine core is a promising starting point for developing potent and selective kinase inhibitors, while also highlighting that achieving selectivity against other target classes would require substantial chemical modification. The described methodologies offer a blueprint for conducting similar comparative docking studies to explore and predict the therapeutic potential of novel chemical matter.

References

  • Tong, L., Pav, S., White, D. M., Rogers, S., Crane, K. M., Cywin, C. L., Brown, M. L., & Pargellis, C. A. (1997). A highly specific inhibitor of human p38 MAP kinase binds in the ATP pocket. RCSB Protein Data Bank. [Link]

  • Xu, R. X., Rocque, W. J., Lambert, M. H., Vanderwall, D. E., & Luther, M. A. (2000). Crystal structure of phosphodiesterase 4D and inhibitor complex. PubMed. [Link]

  • Gasteiger, J., & Marsili, M. (1980). Iterative partial equalization of orbital electronegativity—a rapid access to atomic charges. Tetrahedron, 36(22), 3219-3228. (Conceptual basis, specific paper not cited in search).
  • Cheng, R. K., Segala, E., Robertson, N., Deflorian, F., Doré, A. S., Errey, J. C., ... & Marshall, F. H. (2017). Crystal structure of the adenosine A2A receptor bound to an antagonist reveals a potential allosteric pocket. Proceedings of the National Academy of Sciences, 114(8), 2145-2150. [Link]

  • Jaakola, V. P., Griffith, M. T., Hanson, M. A., Cherezov, V., Chien, E. Y., Lane, J. R., ... & Stevens, R. C. (2008). The 2.6 Angstrom crystal structure of a human A2A adenosine receptor bound to an antagonist. Science, 322(5905), 1211-1217. [Link]

  • Xu, F., Wu, H., Katritch, V., Han, G. W., Jacobson, K. A., Gao, Z. G., ... & Stevens, R. C. (2011). Structure of an agonist-bound human A2A adenosine receptor. Science, 332(6027), 322-327.
  • Jaakola, V. P., et al. (2008). The 2.6 Angstrom Crystal Structure of a Human A2A Adenosine Receptor Bound to an Antagonist. Science. [Link]

  • Zhang, X. L., Su, H. X., & Xu, Y. C. (2018). Crystal structure of PDE4D complexed with a novel inhibitor. RCSB Protein Data Bank. [Link]

  • Claff, T., Weisse, R. H., Muller, C. E., & Strater, N. (2024). Crystal structure of human adenosine A2A receptor (construct A2A-PSB2-bRIL) complexed with the partial antagonist LUF5834 at the orthosteric pocket. RCSB Protein Data Bank. [Link]

  • Wang, Y., Jia, Y., Wang, H., Yin, F., Zhang, F., Zhang, Y., ... & Zhang, J. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 868912. [Link]

  • Zhang, Z., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7851. [Link]

  • Pargellis, C., Tong, L., Regan, J., & Cirillo, P. F. (2002). p38 MAP Kinase in Complex with Inhibitor 1. RCSB Protein Data Bank. [Link]

  • Wilson, K. P., Fitzgibbon, M. J., Caron, P. R., Griffith, J. P., Chen, W., McCaffrey, P. G., ... & Chambers, S. P. (1996). The 2.0 A crystal structure of p38 MAP kinase: a new structural paradigm for MAP kinases. Journal of Biological Chemistry, 271(44), 27696-27700. (Provides context on p38 structure).
  • Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Receptor-ligand molecular docking. Biophysical reviews, 6(1), 75-87. (Provides general context on docking).
  • Staker, B.L. (2009). Crystal structure of human phosphodiesterase 4d with rolipram. RCSB Protein Data Bank. [Link]

  • Jakalian, A., Bush, B. L., Jack, D. B., & Bayly, C. I. (2000). Fast, efficient generation of high-quality atomic charges. AM1-BCC model: I. Method. Journal of computational chemistry, 21(2), 132-146. (Provides context on charge models).
  • ResearchGate. (2023). What are Gasteiger charges and Kollman charges in the context of molecular docking? [Link]

  • Sorensen, M.D. (2014). PDE4D complexed with inhibitor. RCSB Protein Data Bank. [Link]

  • ResearchGate. (2017). How can I validate a docking protocol? [Link]

  • Yorodumi. PDB-6inm: Crystal structure of PDE4D complexed with a novel inhibitor. [Link]

  • Zhang, Z., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI. [Link]

  • Veale, C. A., et al. (1995). 1,2,4-Triazolo[4,3-a]pyrazine derivatives with human renin inhibitory activity. 3. Synthesis and biological properties of aminodeoxystatine and difluorostatone derivatives. Journal of Medicinal Chemistry. [Link]

  • Introduction to using AutoDock Vina for determination of receptor-ligand binding affinity. (2024). YouTube. [Link]

  • ResearchGate. Some examples of biologically active[1][2][3]triazolo[4,3-a]pyrimidines. [Link]

  • Bioinformatics Stack Exchange. (2025). Ligand and Receptor Preparation for Molecular Docking using AutoDock4 and AutoDockTools. [Link]

  • Gum, R. J., et al. (1998). The complex structure of the MAP kinase p38/SB203580. RCSB Protein Data Bank. [Link]

  • Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. [Link]

  • Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2.0: New Docking Methods, Expanded Force Field, and Python Bindings. Journal of Chemical Information and Modeling. [Link]

  • Pubrica. (2022). Increasing Binding Energy in Molecular Docking in Bioinformatics. [Link]

  • Rossi, M., et al. (2020). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). Molecules, 25(20), 4799. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. mitogen-activated protein kinase 14 | p38 subfamily. [Link]

  • Diller, D. J., & Merz, K. M. (2001). High throughput docking for library design and library prioritization. Proteins: Structure, Function, and Bioinformatics, 43(2), 113-124. [Link]

  • PubChem. 3-Methyl-[1][2][3]triazolo[4,3-a]pyrazine. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]

  • Hasan, A. H. (2021). AutoDock Vina tutorial. ResearchGate. [Link]

  • Zhang, Z., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. National Institutes of Health. [Link]

  • Ragampeta, S., et al. (2022). Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][2][3]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. MDPI. [Link]

Sources

A Researcher's Guide to the Synthesis of 3-Methyl-triazolo[4,3-a]pyrazine: A Comparative Analysis of Reproducibility

A Researcher's Guide to the Synthesis of 3-Methyl-[1][2][3]triazolo[4,3-a]pyrazine: A Comparative Analysis of Reproducibility

The 3-methyl-[1][2][3]triazolo[4,3-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Its synthesis, while conceptually straightforward, presents practical challenges that can affect reproducibility, yield, and scalability. This guide provides an in-depth comparison of the most common methods for its preparation, offering field-proven insights into the nuances of each approach. We will dissect two primary synthetic routes, focusing on the causality behind experimental choices and providing a critical assessment of their reproducibility for researchers in drug discovery and development.

Introduction to the Synthetic Challenge

The synthesis of 3-methyl-[1][2][3]triazolo[4,3-a]pyrazine hinges on a two-step sequence: the formation of the key intermediate, 2-hydrazino-3-methylpyrazine, followed by its cyclization to form the fused triazole ring. The reproducibility of the final product is intrinsically linked to the efficiency and purity of each of these steps. This guide will compare two common methods for the cyclization step: one employing acetic anhydride and another using triethyl orthoformate.

Method 1: The Acetic Anhydride Cyclization Route

This classical approach is a robust and widely applicable method for the formation of 3-methyl-triazolo fused ring systems. The reaction proceeds via an initial acylation of the terminal nitrogen of the hydrazine moiety, followed by an acid-catalyzed intramolecular cyclization and dehydration.

Principle and Rationale

The use of acetic anhydride serves a dual purpose: it acts as the acylating agent, providing the methyl group for the 3-position of the triazole ring, and the reaction can be driven to completion by heat, which facilitates the dehydration and ring closure. The mechanism involves the nucleophilic attack of the exocyclic hydrazine nitrogen onto one of the carbonyl carbons of acetic anhydride, forming an N-acetylated intermediate. Subsequent intramolecular attack of the endocyclic pyrazine nitrogen onto the newly formed amide carbonyl, followed by elimination of a molecule of water, yields the aromatic triazole ring.

Experimental Protocol: Synthesis of 2-Hydrazino-3-methylpyrazine

Step 1: Synthesis of 2-Hydrazino-3-methylpyrazine

This precursor is typically synthesized from 2-chloro-3-methylpyrazine and hydrazine hydrate.

  • To a stirred solution of hydrazine hydrate (5-10 equivalents) in a suitable solvent such as ethanol or n-butanol, add 2-chloro-3-methylpyrazine (1 equivalent) portion-wise at room temperature.

  • Heat the reaction mixture to reflux (typically 80-120 °C, solvent-dependent) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Treat the residue with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 2-hydrazino-3-methylpyrazine, which can be used in the next step without further purification or purified by column chromatography if necessary.

Experimental Protocol: Cyclization with Acetic Anhydride

Step 2: Cyclization to 3-Methyl-[1][2][3]triazolo[4,3-a]pyrazine

  • Suspend the crude 2-hydrazino-3-methylpyrazine (1 equivalent) in an excess of acetic anhydride (5-10 equivalents).

  • Heat the mixture to reflux (approximately 140 °C) for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully quench the excess acetic anhydride by the slow addition of water or a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure 3-methyl-[1][2][3]triazolo[4,3-a]pyrazine.

GWorkflow for Acetic Anhydride Methodcluster_0Precursor Synthesiscluster_1Cyclization2-Chloro-3-methylpyrazine2-Chloro-3-methylpyrazineReact with Hydrazine HydrateReact with Hydrazine Hydrate2-Chloro-3-methylpyrazine->React with Hydrazine HydrateRefluxWork-up & IsolationWork-up & IsolationReact with Hydrazine Hydrate->Work-up & IsolationExtraction2-Hydrazino-3-methylpyrazine2-Hydrazino-3-methylpyrazineWork-up & Isolation->2-Hydrazino-3-methylpyrazineReact with Acetic AnhydrideReact with Acetic Anhydride2-Hydrazino-3-methylpyrazine->React with Acetic AnhydrideRefluxQuench & Work-upQuench & Work-upReact with Acetic Anhydride->Quench & Work-upExtractionPurificationPurificationQuench & Work-up->PurificationChromatography/RecrystallizationFinal ProductFinal ProductPurification->Final Product

Acetic Anhydride Synthesis Workflow
Reproducibility Assessment

The acetic anhydride method is generally considered to be robust. However, several factors can influence its reproducibility:

  • Purity of the Hydrazine Intermediate: The purity of the starting 2-hydrazino-3-methylpyrazine is crucial. Impurities from the first step can lead to side reactions and complicate the purification of the final product.

  • Water Content: The presence of water in the cyclization step can hydrolyze the acetic anhydride, reducing its efficiency and potentially leading to incomplete reaction. It is advisable to use dry glassware and a reasonably dry hydrazine precursor.

  • Work-up Procedure: The quenching of excess acetic anhydride is exothermic and must be performed with care. Inconsistent work-up procedures can lead to variations in yield and purity.

  • Purification: The final product is often a solid that can be purified by recrystallization. The choice of solvent and the cooling rate can significantly impact the recovery and purity, which can be a source of variability between different labs and scales.

Method 2: The Triethyl Orthoformate/Acid Cyclization Route

An alternative and often milder approach involves the use of triethyl orthoformate in the presence of an acid catalyst. This method first forms a hydrazono-ester intermediate which then undergoes cyclization. To obtain the 3-methyl derivative, this method would be adapted to a two-step process involving initial acylation followed by cyclization. A more direct, analogous method would be to use triethyl orthoacetate. For the purpose of this guide, we will consider the use of triethyl orthoformate followed by a separate methylation step, or more practically, the use of acetic acid as the cyclizing agent which is mechanistically similar to the acetic anhydride method but can offer a milder alternative. A more direct comparison is the use of formic acid for the non-methylated analogue, followed by methylation, or the direct use of acetic acid for the 3-methyl derivative.

A common variation for forming the triazole ring involves reacting the hydrazinopyrazine with an orthoester, such as triethyl orthoformate, to give the unsubstituted triazolopyrazine, which can then be methylated. However, a more direct approach for the 3-methyl derivative is the reaction with acetic acid itself, which can serve as both the source of the acetyl group and the acidic catalyst for cyclization.

Principle and Rationale

Heating 2-hydrazino-3-methylpyrazine in acetic acid provides a milder alternative to acetic anhydride. The reaction proceeds by N-acetylation followed by acid-catalyzed cyclodehydration. While slower than the anhydride method, it avoids the use of a highly reactive and corrosive reagent, which can be advantageous for sensitive substrates or when precise temperature control is challenging.

Experimental Protocol: Cyclization with Acetic Acid
  • Dissolve 2-hydrazino-3-methylpyrazine (1 equivalent) in glacial acetic acid (10-20 volumes).

  • Heat the solution to reflux (approximately 118 °C) for 6-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate or sodium hydroxide.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify by column chromatography or recrystallization to yield pure 3-methyl-[1][2][3]triazolo[4,3-a]pyrazine.

GWorkflow for Acetic Acid Methodcluster_0Precursor Synthesiscluster_1Cyclization2-Chloro-3-methylpyrazine2-Chloro-3-methylpyrazineReact with Hydrazine HydrateReact with Hydrazine Hydrate2-Chloro-3-methylpyrazine->React with Hydrazine HydrateRefluxWork-up & IsolationWork-up & IsolationReact with Hydrazine Hydrate->Work-up & IsolationExtraction2-Hydrazino-3-methylpyrazine2-Hydrazino-3-methylpyrazineWork-up & Isolation->2-Hydrazino-3-methylpyrazineReact with Acetic AcidReact with Acetic Acid2-Hydrazino-3-methylpyrazine->React with Acetic AcidRefluxNeutralization & Work-upNeutralization & Work-upReact with Acetic Acid->Neutralization & Work-upExtractionPurificationPurificationNeutralization & Work-up->PurificationChromatography/RecrystallizationFinal ProductFinal ProductPurification->Final Product

Acetic Acid Synthesis Workflow
Reproducibility Assessment

This method's reproducibility is influenced by:

  • Reaction Time: The cyclization is generally slower than with acetic anhydride, requiring longer reaction times. Incomplete reactions are a common source of irreproducibility if the reaction is not monitored carefully to completion.

  • Neutralization: The neutralization of a large volume of acetic acid can be challenging to perform consistently, potentially affecting the work-up and final yield.

  • Product Isolation: As with the previous method, the final purification step is critical for obtaining a pure, reproducible product.

Comparative Analysis

ParameterMethod 1: Acetic AnhydrideMethod 2: Acetic Acid
Reagents 2-Hydrazino-3-methylpyrazine, Acetic Anhydride2-Hydrazino-3-methylpyrazine, Glacial Acetic Acid
Reaction Time 2-4 hours6-12 hours
Temperature ~140 °C (Reflux)~118 °C (Reflux)
Reported Yield Generally Good to ExcellentModerate to Good
Key Challenges Handling of corrosive acetic anhydride, exothermic quench.Longer reaction times, neutralization of large acid volume.
Reproducibility High: with careful control of moisture and work-up.Moderate to High: dependent on consistent reaction monitoring and neutralization.

Conclusion and Recommendations

Both the acetic anhydride and acetic acid methods are viable for the synthesis of 3-methyl-[1][2][3]triazolo[4,3-a]pyrazine. The choice between them often depends on the scale of the reaction and the available equipment.

  • For rapid, small-scale synthesis , the acetic anhydride method is often preferred due to its faster reaction times and generally higher yields. However, careful handling of the corrosive reagent is paramount.

  • For larger-scale preparations or when milder conditions are desired , the acetic acid method presents a safer, albeit slower, alternative. Careful monitoring to ensure complete reaction is critical for reproducibility.

Ultimately, the key to reproducible synthesis of this important scaffold lies in the consistent preparation and purification of the 2-hydrazino-3-methylpyrazine intermediate and meticulous execution of the chosen cyclization and purification protocol. Researchers should prioritize careful monitoring of reaction progress and standardized work-up and purification procedures to ensure reliable results.

References

  • El-Emary, T. I. Synthesis of Condensed 1,2,4-Triazolo-Heterocycles. Journal of the Chinese Chemical Society, 2005 , 52(5), 1035-1042. [Link]

  • Potts, K. T.; Brugel, E. G. 1,2,4-Triazoles. XVI. The Synthesis of s-Triazolo[4,3-a]pyrazines. The Journal of Organic Chemistry, 1970 , 35(10), 3448-3451. [Link]

  • Ramappa, C. Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? ResearchGate, 2014 . [Link]

  • Li, W. et al. Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 2022 , 10, 864953. [Link]

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Methyl-triazolo[4,3-a]pyrazine

A Comprehensive Guide to the Proper Disposal of 3-Methyl-[1][2][3]triazolo[4,3-a]pyrazine

For researchers and professionals in drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of 3-Methyl-[1][2][3]triazolo[4,3-a]pyrazine, a heterocyclic compound integral to various research and development endeavors. The procedures outlined herein are synthesized from established best practices in laboratory safety, regulatory guidelines, and data from analogous chemical structures, ensuring a robust and self-validating system for waste management.

Hazard Assessment and Characterization

Before any disposal procedures can be initiated, a thorough understanding of the potential hazards associated with 3-Methyl-[1][2][3]triazolo[4,3-a]pyrazine is essential. Based on data from similar triazolopyrazine derivatives, this compound should be handled as a hazardous substance with the following potential characteristics[4][5][6]:

  • Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin[4][5].

  • Irritation: May cause skin, eye, and respiratory irritation[4][5][6].

Given these potential hazards, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE), including but not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

  • Use of a chemical fume hood to avoid inhalation of dust or vapors[4][6].

Table 1: Hazard Profile of Structurally Similar Compounds

Hazard StatementDescriptionCommon Precautionary Measures
H302Harmful if swallowedDo not eat, drink or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[4][7]
H315Causes skin irritationWash hands thoroughly after handling. Wear protective gloves.[5][6]
H319Causes serious eye irritationWear eye protection. If in eyes, rinse cautiously with water for several minutes.[5][6]
H335May cause respiratory irritationUse only outdoors or in a well-ventilated area. Avoid breathing dust/fumes.[4][6]

On-Site Waste Management: A Step-by-Step Protocol

Proper management of chemical waste begins at the point of generation. The following protocol outlines the necessary steps for the safe handling and temporary storage of 3-Methyl-[1][2][3]triazolo[4,3-a]pyrazine waste within the laboratory.

Waste Segregation and Containerization

Causality: Improper segregation of chemical waste is a primary cause of laboratory accidents. Mixing incompatible chemicals can lead to violent reactions, fires, or the generation of toxic gases.

Protocol:

  • Designate a Waste Container: Use a dedicated, chemically compatible container for 3-Methyl-[1][2][3]triazolo[4,3-a]pyrazine waste. The container must be in good condition, with a secure, leak-proof lid.

  • Avoid Incompatibilities: Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department. As a nitrogen-containing heterocyclic compound, potential incompatibilities could include strong oxidizing agents and strong acids.

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name ("3-Methyl-[1][2][3]triazolo[4,3-a]pyrazine"), and the associated hazard warnings (e.g., "Toxic," "Irritant").

Accumulation in a Satellite Accumulation Area (SAA)

The Environmental Protection Agency (EPA) allows for the temporary storage of hazardous waste in SAAs, which are at or near the point of generation and under the control of the laboratory personnel.

Protocol:

  • Location: Designate an SAA within your laboratory that is in a well-ventilated area and away from sources of ignition.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.

  • Storage Limits: Adhere to the storage limits for your facility's generator status (e.g., Very Small, Small, or Large Quantity Generator).

Disposal Pathway Decision Framework

The selection of the appropriate final disposal method is critical. The following decision framework, illustrated in the accompanying flowchart, provides a logical progression for determining the compliant disposal route for 3-Methyl-[1][2][3]triazolo[4,3-a]pyrazine.

Disposal_Workflowcluster_0Waste Generation & Characterizationcluster_1On-Site Management Protocolcluster_2Disposal Pathway Determinationcluster_3Final DispositionAWaste Generation:3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine(solid, solution, or contaminated labware)BHazard Assessment:- Toxic (Oral, Dermal, Inhalation)- Skin/Eye/Respiratory Irritant(Based on analogous compounds)A->BCharacterizeCSegregate Waste:Dedicated, compatible, and sealed container.B->CDLabel Container:'Hazardous Waste'Chemical NameHazard PictogramsC->DProperlyEStore in Satellite Accumulation Area (SAA):- Securely closed- Secondary containment- Away from incompatiblesD->EPlace inFConsult Institutional EHS Department:Confirm waste profile and disposal procedures.E->FGIs the waste a listed RCRA hazardous waste?F->GHDoes the waste exhibit hazardous characteristics?(Ignitability, Corrosivity, Reactivity, Toxicity)G->HNoIWaste Pickup by Licensed ContractorG->IYesH->IYesJRecommended Disposal Method:Controlled Incineration at a licensed facility.I->JI->JKProhibited Disposal Methods:- Drain Disposal- Regular Trash

Caption: Disposal workflow for 3-Methyl-[1][2][3]triazolo[4,3-a]pyrazine.

Final Disposal Procedures

The final disposal of 3-Methyl-[1][2][3]triazolo[4,3-a]pyrazine must be conducted by a licensed hazardous waste disposal company.

Recommended Disposal Method

Controlled Incineration: For organic compounds like 3-Methyl-[1][2][3]triazolo[4,3-a]pyrazine, high-temperature incineration at a licensed facility is the preferred method of disposal[1]. This process ensures the complete destruction of the compound. Thermal decomposition of similar pyrazine-containing molecules is known to occur at elevated temperatures, breaking the compound down into smaller, less harmful components[2][3][8][9]. The incineration facility must be equipped with flue gas scrubbing capabilities to neutralize any potentially harmful combustion byproducts[1].

Prohibited Disposal Methods
  • Drain Disposal: Under no circumstances should this chemical be disposed of down the drain. As a potentially toxic organic compound, it can have detrimental effects on aquatic life and interfere with wastewater treatment processes. The EPA has a nationwide ban on the sewering of hazardous waste pharmaceuticals, a category under which this compound would likely fall in a research context.

  • Regular Trash: Disposal in the regular trash is strictly prohibited. This can lead to environmental contamination and pose a risk to sanitation workers.

Decontamination and Container Disposal

Empty containers that once held 3-Methyl-[1][2][3]triazolo[4,3-a]pyrazine must also be managed as hazardous waste unless properly decontaminated.

Protocol:

  • Triple Rinsing: The container should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

  • Rinsate Collection: The rinsate from this process must be collected and disposed of as hazardous waste.

  • Container Disposal: Once decontaminated, the container can often be recycled or disposed of as non-hazardous waste, but this should be confirmed with your institution's EHS department[1].

Trustworthiness and Self-Validation

This protocol is designed as a self-validating system. By following the steps of hazard assessment, proper segregation, labeling, and consultation with your EHS department, you create a chain of custody for the waste that ensures safety and compliance at every stage. Regular internal audits of your laboratory's waste management practices and staying current with regulatory updates will further enhance the trustworthiness of your disposal program.

References

  • Leszczyński, P. J., et al. (2012). Thermal and chemical decomposition of di(pyrazine)silver(ii) peroxydisulfate and unusual crystal structure of a Ag(i) by-product. Dalton Transactions, 41(2), 396-402. [Link]

  • ResearchGate. (2011). Thermal and chemical decomposition of di(pyrazine)silver(II) peroxydisulfate and unusual crystal structure of a Ag(I) by-product. [Link]

  • ACS Publications. (2020). Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine–Glucose Amadori Compound. Journal of Agricultural and Food Chemistry. [Link]

  • Knowde. (2024). 2,3,5-Trimethyl pyrazine Safety Data Sheet. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 2
Reactant of Route 2
3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.